Oxfenicine
Description
Oxfenicine in an inhibitor of myocardial metabolism of nonesterified fatty acids (NEFA).
This compound is a carnitine palmitoyltransferase I (CPT-1) inhibitor involved in fatty acid metabolism in the heart. In animal studies this compound acts as a cardioprotective agent during ischemia.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-2-(4-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCWONGJFPCTTL-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046403 | |
| Record name | Oxfenicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32462-30-9 | |
| Record name | Oxfenicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32462-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxfenicine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032462309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxfenicine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04291 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (.alpha.S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxfenicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxfenicine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.404 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXFENICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YH0WH2Z02 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Oxfenicine's Role in Shifting Fatty Acid to Glucose Metabolism: A Technical Guide
Introduction: Oxfenicine is a pharmacological agent that modulates cellular energy substrate preference, specifically inducing a shift from fatty acid oxidation to glucose metabolism. This is achieved through the inhibition of carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria. By blocking this crucial step in fatty acid catabolism, this compound compels cells, particularly cardiomyocytes and skeletal muscle cells, to increase their reliance on glucose and lactate for energy production. This guide provides an in-depth technical overview of this compound's mechanism of action, the signaling pathways it influences, and the experimental methodologies used to characterize its effects, tailored for researchers and drug development professionals in the fields of cardiovascular and metabolic diseases.
Core Mechanism of Action
This compound itself is a prodrug, S-2-(4-hydroxyphenyl)glycine, which requires metabolic activation to exert its inhibitory effects.[1] Within target tissues like the heart and liver, it undergoes transamination to its active form, 4-hydroxyphenylglyoxylate.[1][2] This metabolite is a potent inhibitor of CPT-1.
The tissue-specificity of this compound is a key feature of its action. It is a more effective inhibitor of fatty acid oxidation in the heart than in the liver.[2] This specificity arises from two primary factors:
-
Higher Transaminase Activity: The heart possesses greater activity of the enzyme responsible for converting this compound to 4-hydroxyphenylglyoxylate, namely branched-chain-amino-acid aminotransferase.[1][2]
-
Greater CPT-1 Sensitivity: The cardiac isoform of CPT-1 is significantly more sensitive to inhibition by 4-hydroxyphenylglyoxylate compared to the liver isoform.[1][2]
By inhibiting CPT-1, 4-hydroxyphenylglyoxylate prevents the conversion of long-chain acyl-CoA to acylcarnitine, thereby blocking its entry into the mitochondrial matrix for β-oxidation.[3][4]
The Metabolic Shift: Signaling and Consequences
The inhibition of CPT-1 initiates a cascade of metabolic reprogramming consistent with the "Randle Cycle," where the inhibition of fatty acid oxidation promotes a reciprocal increase in carbohydrate utilization.[5][6] This shift is not merely a passive consequence of substrate availability but involves active changes in key metabolic signaling pathways.
In skeletal muscle, treatment with this compound has been shown to:
-
Increase Pyruvate Dehydrogenase (PDH) Activity: By reducing the levels of acetyl-CoA and NADH derived from fatty acid oxidation, the inhibition on PDH is relieved, promoting the conversion of pyruvate to acetyl-CoA for entry into the TCA cycle.[5][7]
-
Enhance Insulin Signaling: this compound treatment improves insulin sensitivity, evidenced by increased insulin-stimulated Akt phosphorylation.[5][8]
-
Promote Glucose Uptake: The enhancement of insulin signaling leads to increased translocation of the glucose transporter GLUT4 to the cell membrane, facilitating greater glucose uptake from the bloodstream.[5][6][8]
-
Reduce Lipotoxic Intermediates: By preventing the mitochondrial import of fatty acids, this compound leads to a decrease in the intramyocellular accumulation of lipid intermediates such as long-chain acyl-CoA, diacylglycerol (DAG), and ceramides, which are known to impair insulin signaling.[5][6]
Quantitative Data Summary
The metabolic effects of this compound have been quantified across various experimental models. The following tables summarize key findings.
Table 1: In Vitro CPT-1 Inhibition by 4-hydroxyphenylglyoxylate
| Parameter | Tissue Source | Value | Reference(s) |
|---|---|---|---|
| I50 | Heart Mitochondria | 11 µM | [1],[2] |
| I50 | Liver Mitochondria | 510 µM |[1],[2] |
Table 2: Effects of this compound on Substrate Oxidation in Cardiac Tissue
| Experimental Model | Condition | Parameter | Control | This compound | Reference(s) |
|---|---|---|---|---|---|
| Intact Dogs | Normal Substrates | % Glucose Oxidation | 17.3% | 39.9% | [9] |
| Intact Dogs | High Free Fatty Acids | % Glucose Oxidation | 9.0% | 32.3% | [9] |
| Intact Dogs | Cardiac Denervation | % Glucose Oxidation | 4.8% | 23.5% | [9] |
| Isolated Perfused Rat Heart | N/A | Fatty Acid Oxidation | 100% | 55% (-45%) | [3] |
| Perfused Swine Heart | Regional Ischemia | ¹⁴CO₂ from Palmitate | 100% | ~80% (-20%) |[10] |
Table 3: In Vivo Effects of this compound in Rodent Models of Metabolic Stress
| Model | Treatment | Key Outcomes | Reference(s) |
|---|---|---|---|
| High-Fat Fed Rats | 150 mg/kg/day, 3 weeks | Reduced body weight, adiposity, and whole-body fat oxidation; Improved insulin sensitivity. | [11] |
| High-Fat Diet Obese Mice | 150 mg/kg/day, 4 weeks | Improved glucose tolerance and insulin sensitivity; Increased Respiratory Exchange Ratio (RER). |[5],[6] |
Table 4: Effects of this compound on Myocardial Metabolites
| Experimental Model | Treatment | Metabolite | Change vs. Control | Reference(s) |
|---|---|---|---|---|
| Isolated Perfused Rat Heart | 2 mM this compound | Acyl-carnitine | -80% | [3] |
| Perfused Swine Heart (Ischemic) | 33 mg/kg this compound | Acyl-carnitine | -70% | [10] |
| Perfused Swine Heart (Ischemic) | 33 mg/kg this compound | Acyl-CoA | -33% |[10] |
Key Experimental Protocols
The characterization of this compound relies on a combination of in vitro enzymatic assays and in vivo metabolic studies.
Protocol 1: In Vitro Carnitine Palmitoyltransferase-1 (CPT-1) Inhibition Assay
This protocol outlines a general method for determining the inhibitory potential of a compound on CPT-1 activity using isolated mitochondria.
-
Mitochondrial Isolation: Isolate mitochondria from fresh heart or liver tissue using differential centrifugation in an appropriate isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA).
-
Protein Quantification: Determine the mitochondrial protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., HEPES buffer, pH 7.4) containing L-carnitine, and a radiolabeled fatty acid substrate such as [¹⁴C]palmitoyl-CoA or [³H]palmitoyl-CoA.
-
Inhibitor Incubation: Aliquot mitochondrial protein into reaction tubes. Add varying concentrations of the inhibitor (e.g., 4-hydroxyphenylglyoxylate) or vehicle control. Pre-incubate for a defined period at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Start the reaction by adding the radiolabeled substrate to the mixture.
-
Reaction Termination: After a specific time (e.g., 5-10 minutes), stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Product Separation: Separate the radiolabeled product ([¹⁴C]palmitoylcarnitine) from the unreacted substrate. This can be achieved by phase separation (e.g., adding butanol to extract the acylcarnitine) or by passing the mixture through an ion-exchange column.
-
Quantification: Measure the radioactivity of the product phase using liquid scintillation counting.
-
Data Analysis: Calculate the rate of CPT-1 activity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Assessment of Metabolic Shift in a Rodent Model
This protocol describes an in vivo study to assess the effect of this compound on whole-body metabolism in diet-induced obese mice.[5][6]
-
Animal Model: Use male C57BL/6 mice. Induce obesity and insulin resistance by feeding a high-fat diet (e.g., 60% kcal from fat) for 12 weeks.
-
Treatment: Following the diet-induction period, randomize mice into two groups: a control group receiving daily intraperitoneal (i.p.) injections of a vehicle (e.g., PBS) and a treatment group receiving daily i.p. injections of this compound (150 mg/kg).
-
Metabolic Testing:
-
Glucose and Insulin Tolerance: After 2 weeks of treatment, perform a glucose tolerance test (GTT) and an insulin tolerance test (ITT) to assess whole-body glucose homeostasis and insulin sensitivity.
-
Indirect Calorimetry: During the third week of treatment, place mice in metabolic cages to measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂). Calculate the respiratory exchange ratio (RER = VCO₂/VO₂) to determine the relative contribution of carbohydrates (RER ≈ 1.0) versus fats (RER ≈ 0.7) to overall energy expenditure.
-
-
Tissue Collection and Analysis: At the end of the 4-week treatment period, euthanize the animals and harvest tissues (e.g., gastrocnemius muscle, heart, liver). Analyze tissue lysates for:
-
Levels of lipid intermediates (ceramide, DAG, long-chain acyl-CoA) using mass spectrometry.
-
Protein levels and phosphorylation status of key signaling molecules (e.g., Akt, p-Akt) and transporters (e.g., membrane-associated GLUT4) via Western blotting.
-
Conclusion
This compound serves as a powerful tool for investigating the dynamics of substrate metabolism. Its ability to inhibit CPT-1 in a tissue-preferential manner provides a clear mechanism for shifting cellular energy reliance from fatty acids to glucose. This metabolic switch is accompanied by significant improvements in insulin signaling and glucose homeostasis in preclinical models of metabolic disease. The quantitative data and experimental protocols detailed in this guide offer a comprehensive framework for researchers and drug developers aiming to explore CPT-1 inhibition as a therapeutic strategy for conditions characterized by metabolic inflexibility, such as ischemic heart disease and type 2 diabetes.
References
- 1. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of carnitine palmitoyl-CoA transferase activity and fatty acid oxidation by lactate and this compound in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acid oxidation: An emerging facet of metabolic transformation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of carnitine palmitoyltransferase-1 activity alleviates insulin resistance in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound diverts rat muscle metabolism from fatty acid to carbohydrate oxidation and protects the ischaemic rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effect of this compound on cardiac carbohydrate metabolism in intact dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the fatty acid blocking agents, this compound and 4-bromocrotonic acid, on performance in aerobic and ischemic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antilipolytic and antilipogenic effects of the CPT-1b inhibitor this compound in the white adipose tissue of rats - PMC [pmc.ncbi.nlm.nih.gov]
The Tissue-Specific Metabolic Activation of Oxfenicine: A Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxfenicine, a compound known for its effects on fatty acid metabolism, exhibits a pronounced tissue-specific metabolic activity, with the heart and skeletal muscle being the primary sites of its action. This specificity is not inherent to this compound itself but is a result of its metabolic activation into a potent inhibitor of fatty acid oxidation. This technical guide elucidates the mechanisms behind this tissue selectivity, presents quantitative data on its metabolic effects, details the experimental protocols used to derive these findings, and provides visual representations of the key pathways and workflows.
Mechanism of Action and Tissue Specificity
This compound's primary mechanism of action involves the inhibition of carnitine palmitoyltransferase I (CPT-1), a crucial enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2][3][4] However, this compound is a prodrug that requires metabolic activation to exert its inhibitory effect.
The tissue specificity of this compound's metabolic activity is attributed to two key factors:
-
Metabolic Activation: this compound is converted to its active metabolite, 4-hydroxyphenylglyoxylate, through a transamination reaction.[1][2] This conversion is catalyzed by aminotransferases, with a significantly higher activity of the responsible enzyme, branched-chain-amino-acid aminotransferase (isoenzyme I), observed in the heart and skeletal muscle compared to the liver.[1][2]
-
Isoform-Specific Enzyme Inhibition: The active metabolite, 4-hydroxyphenylglyoxylate, is a potent inhibitor of the muscle isoform of CPT-1 (CPT-1b), which is predominantly found in the heart and skeletal muscle.[3][4] Conversely, it is a much weaker inhibitor of the liver isoform (CPT-1a).[1][2]
This dual mechanism ensures that the inhibitory effect of this compound is largely confined to tissues with high fatty acid oxidation rates, such as the heart and skeletal muscle, while sparing the liver.
Quantitative Data on Metabolic Activity
The differential metabolic activation and inhibitory potency of this compound in various tissues are quantified by the following data:
| Parameter | Heart Mitochondria | Liver Mitochondria | Reference |
| I50 for 4-hydroxyphenylglyoxylate inhibition of CPT-1 | 11 µM | 510 µM | [1][2] |
| This compound Transaminase Activity | High | Low | [1][2] |
The significantly lower I50 value in heart mitochondria demonstrates the greater sensitivity of the cardiac CPT-1 isoform to the active metabolite of this compound.
Signaling Pathway and Experimental Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the metabolic activation of this compound and its subsequent inhibition of fatty acid oxidation.
Caption: Metabolic activation of this compound and inhibition of CPT-1b.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical experimental workflow to determine the tissue-specific metabolic activity of this compound.
References
- 1. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Carnitine Palymitoyltransferase1b Induces Cardiac Hypertrophy and Mortality in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Biochemical Activation of Oxfenicine to 4-Hydroxyphenylglyoxylate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biochemical pathway for the activation of oxfenicine to its pharmacologically active metabolite, 4-hydroxyphenylglyoxylate. This compound, a pro-drug, exerts its effects on fatty acid metabolism following this enzymatic conversion. This document details the core biochemical reaction, the enzymes involved, quantitative data on enzyme kinetics and inhibition, and the experimental protocols used to elucidate this pathway.
The Core Biochemical Pathway
This compound, chemically known as S-2-(4-hydroxyphenyl)glycine, undergoes a critical activation step to become a potent inhibitor of fatty acid oxidation. This activation is a transamination reaction that converts this compound into 4-hydroxyphenylglyoxylate.[1][2] The active metabolite, 4-hydroxyphenylglyoxylate, then targets and inhibits carnitine palmitoyltransferase I (CPT-1), a key enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2][3]
The tissue-specific action of this compound, being more effective in the heart than the liver, is attributed to two primary factors: a higher activity of the transaminating enzymes in the heart and a greater sensitivity of the cardiac isoform of CPT-1 to inhibition by 4-hydroxyphenylglyoxylate.[1][2]
Signaling Pathway Diagram
Caption: Biochemical pathway of this compound activation and its inhibitory effect.
Quantitative Data
The following tables summarize the key quantitative data regarding the enzymatic conversion of this compound and the inhibitory activity of its metabolite.
Table 1: Inhibition of Carnitine Palmitoyltransferase I (CPT-1) by 4-Hydroxyphenylglyoxylate
| Tissue | Enzyme Isoform | I50 (µM) | Reference |
| Heart Mitochondria | CPT-1 (Muscle Isoform) | 11 | [1][2] |
| Liver Mitochondria | CPT-1 (Liver Isoform) | 510 | [1][2] |
I50: The concentration of inhibitor required to reduce the enzyme activity by 50%.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning this compound activation.
Assay for this compound Transaminase Activity
This protocol is based on the methods used to measure the conversion of this compound to 4-hydroxyphenylglyoxylate in tissue homogenates.
Objective: To quantify the rate of 4-hydroxyphenylglyoxylate formation from this compound in heart and liver tissues.
Materials:
-
Tissue homogenates (e.g., rat heart, rat liver)
-
This compound solution
-
α-Ketoglutarate
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (pH 7.4)
-
Perchloric acid
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare tissue homogenates in a suitable buffer (e.g., potassium phosphate buffer).
-
The standard assay mixture contains:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
This compound (10 mM)
-
α-Ketoglutarate (5 mM)
-
Pyridoxal 5'-phosphate (0.1 mM)
-
Tissue homogenate (containing a specified amount of protein, e.g., 1-2 mg)
-
-
Initiate the reaction by adding the tissue homogenate to the pre-warmed assay mixture.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding a final concentration of 3% (w/v) perchloric acid.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant for the presence of 4-hydroxyphenylglyoxylate using HPLC. The product can be detected by its UV absorbance at a specific wavelength (e.g., 280 nm).
-
Quantify the amount of 4-hydroxyphenylglyoxylate formed by comparing the peak area to a standard curve.
-
Enzyme activity is typically expressed as nmol of product formed per minute per mg of protein.
Assay for Carnitine Palmitoyltransferase I (CPT-1) Inhibition
This protocol outlines a method to determine the inhibitory effect of 4-hydroxyphenylglyoxylate on CPT-1 activity in isolated mitochondria.
Objective: To measure the I50 value of 4-hydroxyphenylglyoxylate for CPT-1 in heart and liver mitochondria.
Materials:
-
Isolated mitochondria from heart and liver
-
[³H]Carnitine
-
Palmitoyl-CoA
-
Bovine serum albumin (BSA), fatty acid-free
-
Potassium chloride (KCl)
-
HEPES buffer (pH 7.4)
-
4-Hydroxyphenylglyoxylate solutions of varying concentrations
-
Scintillation cocktail and counter
Procedure:
-
Isolate mitochondria from fresh heart and liver tissue using standard differential centrifugation methods.
-
The assay mixture contains:
-
HEPES buffer (50 mM, pH 7.4)
-
KCl (120 mM)
-
Fatty acid-free BSA (1%)
-
Palmitoyl-CoA (50 µM)
-
[³H]Carnitine (0.5 mM, with a specific activity of ~2000 dpm/nmol)
-
Varying concentrations of 4-hydroxyphenylglyoxylate (e.g., 0-100 µM for heart, 0-1000 µM for liver)
-
-
Pre-incubate the mitochondria with the assay mixture and 4-hydroxyphenylglyoxylate for a short period (e.g., 5 minutes) at 37°C.
-
Initiate the reaction by adding [³H]carnitine.
-
Allow the reaction to proceed for a defined time (e.g., 3-5 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Separate the product, [³H]palmitoylcarnitine, from the unreacted [³H]carnitine using a suitable method, such as phase partitioning with butanol or ion-exchange chromatography.
-
Measure the radioactivity of the [³H]palmitoylcarnitine fraction using a liquid scintillation counter.
-
Calculate the CPT-1 activity as nmol of palmitoylcarnitine formed per minute per mg of mitochondrial protein.
-
Plot the enzyme activity against the concentration of 4-hydroxyphenylglyoxylate to determine the I50 value.
Experimental Workflow Diagram
Caption: Workflow for key experiments in studying this compound activation.
References
- 1. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Oxfenicine in Metabolic Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic syndrome, a constellation of conditions including insulin resistance, abdominal obesity, dyslipidemia, and hypertension, presents a significant and growing global health challenge. The intricate pathophysiology of this syndrome involves a dysregulation of substrate metabolism, particularly an over-reliance on fatty acid oxidation and subsequent accumulation of lipid intermediates that interfere with insulin signaling. Oxfenicine, a pro-drug that is metabolized to a potent inhibitor of carnitine palmitoyltransferase-1 (CPT-1), offers a compelling therapeutic strategy by inducing a metabolic shift from fatty acid to glucose utilization. This technical guide provides an in-depth review of the mechanism of action of this compound, summarizes the quantitative evidence for its efficacy in preclinical models of metabolic syndrome, details key experimental protocols for its evaluation, and visualizes the core signaling pathways and experimental workflows.
Introduction: The Metabolic Conundrum and the Rationale for CPT-1 Inhibition
Metabolic syndrome is characterized by a state of "metabolic inflexibility," where tissues, particularly skeletal muscle, exhibit impaired switching between glucose and fatty acid oxidation in response to physiological cues. In insulin-resistant states, elevated circulating free fatty acids (FFAs) lead to increased fatty acid uptake and oxidation in muscle. This, according to the Randle cycle , results in the inhibition of glucose uptake and metabolism, exacerbating hyperglycemia. Furthermore, the incomplete oxidation of fatty acids leads to the accumulation of lipotoxic intermediates such as diacylglycerols (DAGs) and ceramides, which directly impair the insulin signaling cascade.
Carnitine palmitoyltransferase-1 (CPT-1) is the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting CPT-1, particularly the muscle and heart isoform CPT-1b, this compound forces a greater reliance on glucose as an energy substrate. This approach is hypothesized to alleviate the metabolic burden of excess fatty acids, improve insulin sensitivity, and correct the underlying metabolic inflexibility.
Mechanism of Action of this compound
This compound itself is not the active inhibitor. It is a pro-drug, S-2-(4-hydroxyphenyl)glycine, that undergoes transamination in tissues like the heart and skeletal muscle to form 4-hydroxyphenylglyoxylate.[1] This active metabolite then allosterically inhibits CPT-1.[1] The tissue-specific action of this compound is attributed to the differential expression of the necessary transaminases, with higher activity in the heart compared to the liver.[1]
Quantitative Preclinical Efficacy of this compound
Numerous preclinical studies utilizing diet-induced obese (DIO) rodent models have demonstrated the therapeutic potential of this compound in ameliorating key components of metabolic syndrome. The following tables summarize the key quantitative findings from these investigations.
Table 1: Effects of this compound on Body Weight and Adiposity in High-Fat Diet (HFD)-Fed Rodents
| Parameter | Animal Model | Treatment Details | Results | Reference |
| Final Body Weight | Male Sprague-Dawley Rats | 150 mg/kg/day i.p. for 3 weeks after 8 weeks on HFD | ↓ 10% vs. HFD-vehicle | --INVALID-LINK-- |
| Epididymal Fat Mass | Male Sprague-Dawley Rats | 150 mg/kg/day i.p. for 3 weeks after 8 weeks on HFD | ↓ 29% vs. HFD-vehicle | --INVALID-LINK-- |
| Subcutaneous Inguinal Fat Mass | Male Sprague-Dawley Rats | 150 mg/kg/day i.p. for 3 weeks after 8 weeks on HFD | ↓ 37% vs. HFD-vehicle | --INVALID-LINK-- |
| Body Weight | C57BL/6 Mice | 150 mg/kg/day i.p. for 4 weeks after 12 weeks on HFD | No significant change vs. HFD-vehicle | --INVALID-LINK-- |
Table 2: Effects of this compound on Glucose Homeostasis and Insulin Sensitivity in HFD-Fed Rodents
| Parameter | Animal Model | Treatment Details | Results | Reference |
| Glucose Tolerance (AUC) | C57BL/6 Mice | 150 mg/kg/day i.p. for 2 weeks after 12 weeks on HFD | Improved to levels similar to low-fat diet controls | --INVALID-LINK-- |
| Plasma Insulin | C57BL/6 Mice | 150 mg/kg/day i.p. for 4 weeks after 12 weeks on HFD | ↓ vs. HFD-vehicle | --INVALID-LINK-- |
| Insulin-Stimulated Akt Phosphorylation (Skeletal Muscle) | C57BL/6 Mice | 150 mg/kg/day i.p. for 4 weeks after 12 weeks on HFD | ↑ vs. HFD-vehicle | --INVALID-LINK-- |
| Membrane GLUT4 Content (Skeletal Muscle) | C57BL/6 Mice | 150 mg/kg/day i.p. for 4 weeks after 12 weeks on HFD | ↑ vs. HFD-vehicle | --INVALID-LINK-- |
Table 3: Effects of this compound on Plasma Lipids in HFD-Fed Rodents
| Parameter | Animal Model | Treatment Details | Results | Reference |
| Plasma Non-Esterified Fatty Acids (NEFA) | Male Sprague-Dawley Rats | 150 mg/kg/day i.p. for 3 weeks after 8 weeks on HFD | ↑ 1.46-fold vs. HFD-vehicle | --INVALID-LINK-- |
| Plasma Triglycerides | Male Wistar Rats | 200 mg/kg/day in drinking water for 8 weeks during HFD | No significant change vs. HFD-vehicle | --INVALID-LINK-- |
| Myocardial Triglycerides | Male Sprague-Dawley Rats | Two subcutaneous injections | ↑ vs. saline control | --INVALID-LINK-- |
Table 4: Potential Cardiotoxic Effects of Chronic this compound Administration
| Parameter | Animal Model | Treatment Details | Results | Reference |
| Relative Heart Weight | Dogs | 750 mg/kg/day for 1 year | ↑ up to 85% | --INVALID-LINK-- |
| Relative Heart Weight | Rats | 900 mg/kg/day for 1 year | ↑ up to 30% | --INVALID-LINK-- |
Key Signaling Pathways
This compound's therapeutic effects are mediated through the modulation of key metabolic signaling pathways. The inhibition of CPT-1 initiates a cascade of events that ultimately enhances insulin sensitivity.
Caption: Mechanism of action of this compound.
The improvement in insulin sensitivity is primarily driven by the enhanced signaling through the PI3K/Akt pathway in skeletal muscle.
Caption: this compound's impact on insulin signaling.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.
Animal Model: High-Fat Diet-Induced Obesity
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats, 6-8 weeks of age.
-
Acclimatization: House animals for 1 week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Diet Induction:
-
Control Group: Feed a low-fat diet (LFD) with ~10% kcal from fat.
-
Experimental Group: Feed a high-fat diet (HFD) with 45-60% kcal from fat for 8-12 weeks to induce obesity and insulin resistance.
-
-
This compound Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 1x PBS).
-
Administer this compound daily via intraperitoneal (i.p.) injection at a dose of 150 mg/kg body weight for the duration of the treatment period (typically 2-4 weeks).
-
Administer vehicle to the control HFD group.
-
-
Monitoring: Monitor body weight and food intake regularly.
Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Fasting: Fast animals overnight (12-16 hours) with free access to water.
-
Baseline Glucose: Obtain a baseline blood glucose reading from a tail snip using a glucometer.
-
Glucose Injection: Administer a 2 g/kg body weight solution of sterile D-glucose via i.p. injection.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Data Analysis: Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance.
CPT-1 Activity Assay
-
Tissue Homogenization:
-
Excise and weigh skeletal muscle (e.g., gastrocnemius) or heart tissue.
-
Homogenize the tissue in ice-cold isolation buffer (e.g., 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4).
-
Centrifuge the homogenate at low speed to pellet debris.
-
-
Mitochondrial Isolation:
-
Centrifuge the supernatant at a higher speed (e.g., 10,000 x g) to pellet mitochondria.
-
Wash the mitochondrial pellet with isolation buffer.
-
-
CPT-1 Activity Measurement:
-
Resuspend the mitochondrial pellet in assay buffer.
-
Initiate the reaction by adding [³H]carnitine and palmitoyl-CoA.
-
Incubate at 37°C.
-
Stop the reaction with perchloric acid.
-
Separate the [³H]palmitoylcarnitine product from unreacted [³H]carnitine using an ion-exchange column.
-
Quantify the radioactivity of the product using liquid scintillation counting.
-
Express CPT-1 activity as nmol/min/mg of mitochondrial protein.
-
Western Blot for Akt Phosphorylation
-
Protein Extraction:
-
Homogenize skeletal muscle tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
SDS-PAGE:
-
Denature protein samples in Laemmli buffer.
-
Separate proteins by size on a polyacrylamide gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Total Akt Control: Strip the membrane and re-probe with an antibody for total Akt to normalize for protein loading.
GLUT4 Translocation Assay (Immunofluorescence)
-
Muscle Biopsy and Sectioning:
-
Obtain skeletal muscle biopsies and embed in OCT compound.
-
Cryosection the muscle tissue (5-10 µm thickness) onto microscope slides.
-
-
Fixation and Permeabilization:
-
Fix the sections with 4% paraformaldehyde.
-
Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100) if staining intracellular GLUT4. For surface GLUT4, omit this step.
-
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with a primary antibody against GLUT4.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Co-stain with a plasma membrane marker (e.g., dystrophin or WGA) and a nuclear counterstain (e.g., DAPI).
-
-
Microscopy and Analysis:
-
Image the sections using a confocal microscope.
-
Quantify the co-localization of the GLUT4 signal with the plasma membrane marker to determine the extent of translocation.
-
Experimental and Logical Workflows
Visualizing the experimental design and the logical flow of the research can aid in understanding and replication.
Caption: Preclinical evaluation workflow for this compound.
Conclusion and Future Directions
This compound presents a promising therapeutic avenue for the management of metabolic syndrome by directly addressing the core issue of metabolic inflexibility. Preclinical data robustly support its efficacy in improving insulin sensitivity, reducing adiposity, and promoting a healthier metabolic profile. However, the potential for cardiotoxicity with chronic high-dose administration warrants careful consideration and further investigation into optimal therapeutic windows and long-term safety.
Future research should focus on:
-
Dose-response studies: To identify the minimal effective dose with the lowest risk of adverse effects.
-
Combination therapies: Exploring the synergistic effects of this compound with other anti-diabetic agents.
-
Human clinical trials: To translate the promising preclinical findings to patients with metabolic syndrome.
-
Biomarker discovery: To identify patient populations most likely to respond to CPT-1 inhibition.
This technical guide provides a comprehensive overview for researchers and drug development professionals interested in the therapeutic potential of this compound. The detailed protocols and visualized pathways aim to facilitate further research and development in this critical area of metabolic disease.
References
Early Studies on Oxfenicine for Chronic Stable Angina: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxfenicine, an L-hydroxyphenylglycine derivative, emerged in early research as a promising metabolic modulator for the treatment of chronic stable angina. Unlike traditional antianginal agents that primarily alter hemodynamics to reduce myocardial oxygen demand, this compound was investigated for its potential to shift myocardial energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose utilization. This technical guide provides an in-depth analysis of the early foundational studies on this compound, presenting quantitative data, detailed experimental protocols, and key mechanistic insights to inform current research and drug development efforts in the field of cardiac metabolism.
Core Mechanism of Action: Inhibition of Fatty Acid Oxidation
This compound exerts its therapeutic effect by inhibiting the mitochondrial enzyme carnitine palmitoyltransferase-I (CPT-1), the rate-limiting step in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1] This inhibition leads to a subsequent increase in glucose and pyruvate oxidation, which produces more ATP per molecule of oxygen consumed, thereby improving cardiac efficiency, particularly under ischemic conditions.[2]
Interestingly, the antianginal effects of this compound are mediated by its active metabolite, 4-hydroxyphenylglyoxylate.[1][3] this compound undergoes transamination, a process more active in the heart than the liver, leading to a degree of tissue specificity.[1] The cardiac isoform of CPT-1 also exhibits greater sensitivity to inhibition by 4-hydroxyphenylglyoxylate compared to the liver isoform.[1]
Signaling Pathway of this compound's Metabolic Modulation
Caption: Mechanism of this compound action in cardiomyocytes.
Summary of Quantitative Data from Early Clinical Studies
The following table summarizes the key quantitative findings from a pivotal early clinical trial conducted by Bergman and colleagues (1980) investigating the effects of this compound in patients with chronic stable angina.[4]
| Parameter | Pre-Oxfenicine (Mean ± SEM) | Post-Oxfenicine (Mean ± SEM) | P-value |
| Hemodynamics at Rest | |||
| Heart Rate (beats/min) | 72 ± 3 | 71 ± 3 | NS |
| Arterial Systolic Pressure (mmHg) | 135 ± 6 | 133 ± 6 | NS |
| Arterial Diastolic Pressure (mmHg) | 78 ± 3 | 77 ± 3 | NS |
| Cardiac Output (L/min) | 5.4 ± 0.3 | 5.6 ± 0.3 | NS |
| Pacing-Induced Angina | |||
| Pacing Time to Angina (s) | 289 ± 33 | 360 ± 35 | < 0.05 |
| Myocardial Oxygen Consumption (ml/min) | 27.4 ± 2.7 | 24.8 ± 2.8 | < 0.05 |
| Myocardial Substrate Extraction during Pacing | |||
| Lactate Extraction Ratio (%) | -15 ± 8 (Production) | 12 ± 5 (Extraction) | < 0.01 |
| Pyruvate Extraction Ratio (%) | 8 ± 4 | 22 ± 6 | < 0.05 |
| Glucose Extraction Ratio (%) | 4 ± 1 | 7 ± 2 | < 0.05 |
| Free Fatty Acid Extraction Ratio (%) | 28 ± 5 | 18 ± 6 | < 0.05 |
Detailed Experimental Protocols
Clinical Study: Bergman et al. (1980)[5]
-
Study Population: 18 patients with obstructive coronary artery disease and stable, exercise-induced angina.
-
Drug Administration: this compound was administered intravenously at a dose of 3-12 mg/kg.
-
Experimental Protocol:
-
Baseline Measurements: Hemodynamic parameters and myocardial substrate levels were measured at rest.
-
Atrial Pacing: Angina was induced by rapid atrial pacing. The pacing rate was increased incrementally until the onset of angina.
-
Post-Drug Measurements: The same measurements were repeated at rest and during pacing-induced angina after the administration of this compound.
-
-
Key Measurements:
-
Hemodynamics: Heart rate, arterial and pulmonary artery pressures, and cardiac output were continuously monitored.
-
Myocardial Metabolism: Blood samples were drawn simultaneously from the aorta and coronary sinus to measure the arterial-coronary sinus differences for oxygen, lactate, pyruvate, glucose, and free fatty acids. Myocardial blood flow was measured using the thermodilution technique. Myocardial substrate extraction and oxygen consumption were then calculated.
-
Preclinical Study: Mongrel Dog Model[6]
-
Animal Model: 15 mongrel dogs in an open-chest preparation.
-
Drug Administration: S-(4)-hydroxyphenylglycine (HPG), the active form of this compound, was administered.
-
Experimental Protocol:
-
Baseline: Myocardial oxygen consumption (MVO2) and respiratory quotient (RQ) were measured under baseline conditions.
-
Intervention: HPG was administered to stimulate myocardial carbohydrate utilization.
-
Beta-Stimulation: The effects of the drug were also assessed during beta-adrenergic stimulation to increase cardiac work.
-
-
Key Measurements:
-
Myocardial Oxygen Consumption (MVO2): Directly measured.
-
Respiratory Quotient (RQ): Calculated from the arteriovenous difference of oxygen and carbon dioxide across the heart.
-
Substrate Extraction: Myocardial extraction of lactate and nonesterified fatty acids (NEFA) was determined.
-
Experimental Workflow for Assessing Myocardial Metabolism
References
- 1. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
The Role of Branched-Chain Amino Acid Aminotransferase in the Cardioprotective Effects of Oxfenicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxfenicine, a compound initially investigated for its anti-anginal properties, exerts its primary metabolic effects through a fascinating interplay with branched-chain amino acid aminotransferase (BCAT). This technical guide provides an in-depth analysis of the mechanism by which BCAT-mediated transamination of this compound leads to a significant shift in cardiac energy metabolism, moving from fatty acid oxidation towards glucose utilization. We will explore the key enzymatic steps, present quantitative data on enzyme inhibition, detail relevant experimental protocols, and visualize the underlying biochemical pathways. This document is intended to serve as a comprehensive resource for researchers in cardiovascular pharmacology and drug development.
Introduction
Myocardial metabolism is a dynamic process, with the healthy heart primarily relying on the β-oxidation of fatty acids for its substantial energy requirements. However, under ischemic conditions, this reliance on fatty acids can become detrimental. The metabolic shift towards glucose oxidation is a key therapeutic strategy to protect the myocardium from ischemic damage. This compound emerges as a modulator of this metabolic flexibility. Its effects are not direct but are initiated by its conversion into an active metabolite, a process catalyzed by branched-chain amino acid aminotransferase (BCAT). This guide will dissect this mechanism, focusing on the pivotal role of BCAT.
The Central Mechanism: BCAT-Mediated Activation of this compound
The cornerstone of this compound's mechanism of action lies in its bioactivation via transamination. This reaction is catalyzed by branched-chain amino acid aminotransferase (BCAT), an enzyme crucial for the metabolism of branched-chain amino acids (leucine, isoleucine, and valine).
This compound itself is not the primary active agent. Instead, BCAT, particularly the mitochondrial isoform (BCATm or Isoenzyme I), utilizes this compound as a substrate, converting it to 4-hydroxyphenylglyoxylate .[1][2] This transamination reaction is the rate-limiting step for the pharmacological activity of this compound. The tissue-specific effects of this compound are largely attributed to the differential expression and activity of BCAT in various tissues, with the heart exhibiting significantly higher BCAT activity compared to the liver.[1][2]
The product of this reaction, 4-hydroxyphenylglyoxylate, is a potent inhibitor of carnitine palmitoyltransferase I (CPT I) , the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2] By inhibiting CPT I, 4-hydroxyphenylglyoxylate effectively curtails fatty acid oxidation.
Visualizing the Pathway
References
- 1. The specificity and kinetic mechanism of branched-chain amino acid aminotransferase from Escherichia coli studied with a new improved coupled assay procedure and the enzyme's potential for biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Branched chain amino acid aminotransferase. IV. Kinetics of the transamination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary research on Oxfenicine's impact on cardiac hypertrophy
An In-depth Technical Guide on the Preliminary Research of Oxfenicine's Impact on Cardiac Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a selective inhibitor of carnitine palmitoyltransferase-1 (CPT-1), has been a subject of investigation for its profound effects on cardiac metabolism and its consequential impact on cardiac physiology. This technical guide provides a comprehensive overview of the preliminary research on this compound's role in inducing cardiac hypertrophy. By inhibiting the primary enzyme responsible for the transport of long-chain fatty acids into the mitochondria, this compound forces a metabolic shift in cardiomyocytes from fatty acid oxidation towards glucose utilization. This fundamental change in energy substrate preference creates a state of metabolic stress, which is a key trigger for the development of cardiac hypertrophy. This document details the mechanism of action of this compound, summarizes the quantitative data from key experimental studies, provides in-depth experimental protocols for reproducing and expanding upon this research, and visualizes the intricate signaling pathways and experimental workflows involved. The information presented herein is intended to serve as a critical resource for researchers and professionals in the fields of cardiology, pharmacology, and drug development who are investigating the complex interplay between cardiac metabolism and myocardial growth.
Introduction
Cardiac hypertrophy is an adaptive response of the heart to increased workload, characterized by an increase in cardiomyocyte size and changes in the organization of the cardiac muscle. While initially a compensatory mechanism, sustained hypertrophy can progress to heart failure. The metabolic state of the heart is a critical determinant of its function and its response to stress. Under normal physiological conditions, the heart primarily relies on the beta-oxidation of fatty acids for its energy supply. However, under pathological conditions, there is often a shift in substrate utilization.
This compound, by inhibiting CPT-1, pharmacologically induces a metabolic phenotype that mimics some aspects of the stressed heart, making it a valuable tool for studying the mechanisms of metabolic-driven cardiac hypertrophy. Understanding the impact of this compound provides insights into how alterations in energy metabolism can directly lead to changes in cardiac structure and function.
Mechanism of Action of this compound
This compound's primary mechanism of action is the selective inhibition of carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in the transport of long-chain fatty acids across the outer mitochondrial membrane.[1] This inhibition effectively reduces the availability of fatty acids for beta-oxidation within the mitochondria. Consequently, cardiomyocytes are forced to increase their reliance on glucose and lactate oxidation for ATP production.[2] This metabolic reprogramming leads to a state of intracellular metabolic stress, which is a key initiating factor in the hypertrophic response. One of the proposed downstream effects of this metabolic shift is a decrease in the cytosolic phosphorylation potential, as evidenced by a reduced phosphocreatine/creatine ratio, which may act as a trigger for hypertrophic signaling.[3]
Signaling Pathway Overview
The metabolic stress induced by this compound is thought to activate several downstream signaling pathways that are known to be involved in the development of cardiac hypertrophy. While direct experimental evidence linking this compound to all these pathways is still emerging, the broader understanding of metabolic stress-induced hypertrophy points to the involvement of the following key signaling cascades:
-
AMP-activated protein kinase (AMPK) Pathway: AMPK is a critical energy sensor in the cell. While its role in this compound-induced hypertrophy is not fully elucidated, alterations in the AMP/ATP ratio due to metabolic stress are known to modulate AMPK activity.
-
Akt/mTOR Pathway: The Akt/mTOR signaling axis is a central regulator of cell growth and protein synthesis. One study has shown that this compound treatment can lead to improved insulin-stimulated phosphorylation of AKT, suggesting a potential link to this pathway.[4]
-
Calcineurin-NFAT Pathway: This calcium-dependent signaling pathway is a well-established mediator of pathological cardiac hypertrophy.[5][6][7][8] Changes in intracellular calcium handling resulting from altered energy metabolism could potentially activate this pathway.
The following diagram illustrates the proposed mechanism of action and the potential downstream signaling pathways.
Quantitative Data from Experimental Studies
Several studies have investigated the hypertrophic effects of this compound in various animal models. The following tables summarize the key quantitative findings from this research.
Table 1: Effect of this compound on Heart Weight
| Animal Model | Dosage | Duration | Change in Heart Weight / Body Weight Ratio | Reference |
| Dog | Up to 750 mg/kg/day | 1 year | Up to 85% increase | [3] |
| Rat | Up to 900 mg/kg/day | 1 year | Up to 30% increase | [3] |
| Rat | Not specified | Up to 2 years | Dose-related increases observed | [9] |
Table 2: Effect of this compound on Myocardial Metabolism and Function
| Animal Model | This compound Dose | Parameter Measured | Observation | Reference |
| Anesthetized Dog | 3.3 mg/kg, i.v. | Myocardial Blood Flow | 33% increase under normal conditions | [3] |
| Anesthetized Dog | 3.3 mg/kg, i.v. | Myocardial Blood Flow (during isoprenaline infusion) | 71% increase | [3] |
| Perfused Rat Heart | Not specified | Phosphocreatine/Creatine Ratio | Decreased | [3] |
| Rat | Not specified | Myocardial Triglyceride Content | Marked increase | [10] |
| Perfused Swine Heart | 33 mg/kg | 14CO2 production from labeled palmitate | 20% further decline during regional ischemia | |
| Perfused Swine Heart | 33 mg/kg | Acyl Carnitine (ischemic tissue) | -70% change | |
| Perfused Swine Heart | 33 mg/kg | Acyl CoA (ischemic tissue) | -33% change |
Note: The available literature does not consistently report standardized quantitative data on cardiomyocyte size or gene expression fold changes specifically for this compound treatment. The data presented here is based on the available information.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound-induced cardiac hypertrophy.
Induction of Cardiac Hypertrophy with this compound (Animal Model)
This protocol is based on the general approach described in the literature for chronic administration of this compound to induce cardiac hypertrophy in rodents.[3][9]
Materials:
-
This compound
-
Vehicle (e.g., sterile water or saline)
-
Animal model (e.g., Wistar rats or C57BL/6 mice)
-
Oral gavage needles
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Dosage Preparation: Prepare a stock solution of this compound in the chosen vehicle at the desired concentration. Ensure the solution is homogenous.
-
Administration: Administer this compound or vehicle (for the control group) daily via oral gavage. The typical dosage range reported to induce hypertrophy is up to 900 mg/kg/day for rats.[3]
-
Duration: Continue the daily administration for the desired experimental duration. Significant hypertrophy has been observed after several months to a year of treatment.[3][9]
-
Monitoring: Monitor the animals' body weight and general health throughout the study.
-
Tissue Harvest: At the end of the study, euthanize the animals and carefully dissect the hearts. Blot the hearts dry and weigh them. Measure the tibia length for normalization of heart weight.
-
Analysis: Calculate the heart weight to body weight ratio and the heart weight to tibia length ratio to assess the degree of hypertrophy.
Measurement of Cardiomyocyte Size by Immunofluorescence
This protocol outlines the steps for staining cardiac tissue sections to visualize and quantify cardiomyocyte size.
Materials:
-
Paraffin-embedded or frozen heart tissue sections (5 µm)
-
Phosphate-buffered saline (PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: Wheat Germ Agglutinin (WGA) conjugated to a fluorophore (e.g., Alexa Fluor 488) or an antibody against a cell membrane protein like dystrophin.
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope with image analysis software
Procedure:
-
Deparaffinization and Rehydration (for paraffin sections): Immerse slides in xylene and then a series of graded ethanol solutions to rehydrate the tissue.
-
Antigen Retrieval (if necessary): Perform heat-induced or enzymatic antigen retrieval if required for the specific primary antibody.
-
Permeabilization: Incubate sections in permeabilization buffer for 10-15 minutes at room temperature.
-
Blocking: Block non-specific antibody binding by incubating sections in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., WGA-Alexa Fluor 488, diluted according to the manufacturer's instructions) overnight at 4°C in a humidified chamber.
-
Washing: Wash the sections three times with PBS for 5 minutes each.
-
Nuclear Counterstaining: Incubate sections with DAPI solution for 5-10 minutes at room temperature.
-
Washing: Wash the sections twice with PBS.
-
Mounting: Mount the coverslips using an antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Use image analysis software to measure the cross-sectional area of individual cardiomyocytes. Ensure that only cells with a visible nucleus and a clear cell boundary are measured to avoid bias.
Western Blot Analysis of Hypertrophic Markers
This protocol describes the detection of key proteins involved in cardiac hypertrophy signaling pathways.
Materials:
-
Cardiac tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cardiac tissue lysates using a protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.
RT-qPCR for Hypertrophic Gene Expression
This protocol details the measurement of mRNA levels of genes associated with cardiac hypertrophy.
Materials:
-
Cardiac tissue
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., Nppa, Nppb, Myh7) and a housekeeping gene (e.g., Gapdh)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from cardiac tissue using a commercial RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio).
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and forward and reverse primers for the target and housekeeping genes.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Visualizations of Experimental Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key experimental workflows and the logical relationships in the study of this compound-induced cardiac hypertrophy.
Conclusion and Future Directions
The preliminary research on this compound provides compelling evidence for its ability to induce cardiac hypertrophy through the modulation of cardiac metabolism. By inhibiting CPT-1 and forcing a shift from fatty acid to glucose oxidation, this compound creates a metabolic stress environment that triggers hypertrophic signaling pathways. This makes this compound an invaluable pharmacological tool for studying the fundamental mechanisms that link cellular energy state to cardiac growth and remodeling.
Future research should focus on several key areas to build upon this foundational knowledge. Firstly, a more direct and detailed investigation into the specific downstream signaling pathways, including AMPK, Akt/mTOR, and calcineurin-NFAT, that are modulated by this compound is warranted. The use of specific inhibitors for these pathways in conjunction with this compound treatment would help to elucidate their precise roles in this model of hypertrophy. Secondly, more comprehensive quantitative studies are needed to detail the dose-dependent and time-course effects of this compound on cardiomyocyte size, gene expression, and protein signaling. Finally, translating these findings from animal models to human cardiac physiology will be crucial for understanding the potential clinical implications of metabolic modulation in the context of cardiac hypertrophy and heart failure. The continued exploration of this compound's effects will undoubtedly contribute to a deeper understanding of the metabolic underpinnings of heart disease and may pave the way for novel therapeutic strategies.
References
- 1. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coronary hyperemia and cardiac hypertrophy following inhibition of fatty acid oxidation. Evidence of a regulatory role for cytosolic phosphorylation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Carnitine Palymitoyltransferase1b Induces Cardiac Hypertrophy and Mortality in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parsing Good Versus Bad Signaling Pathways in the Heart Role of Calcineurin–Nuclear Factor of Activated T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcineurin-NFAT signaling regulates the cardiac hypertrophic response in coordination with the MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcineurin signaling and NFAT activation in cardiovascular and skeletal muscle development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcineurin/NFAT coupling participates in pathological, but not physiological, cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiac hypertrophy in the dog and rat induced by this compound, an agent which modifies muscle metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-induced accumulation of lipid in the rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the fatty acid blocking agents, this compound and 4-bromocrotonic acid, on performance in aerobic and ischemic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ripple Effect: A Technical Guide to the Downstream Metabolic Consequences of CPT-1 Inhibition by Oxfenicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxfenicine, a potent inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1), offers a compelling case study in metabolic reprogramming. By blocking the rate-limiting step of long-chain fatty acid entry into the mitochondria for β-oxidation, this compound initiates a cascade of metabolic shifts with profound implications for cellular energy homeostasis. This technical guide provides an in-depth exploration of the downstream consequences of CPT-1 inhibition by this compound, with a focus on its impact on fatty acid and glucose metabolism, tissue-specific effects, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with a comprehensive understanding of this significant metabolic intervention.
Mechanism of Action: A Tale of Two Tissues
This compound itself is a prodrug that requires metabolic activation to exert its inhibitory effects. It is transaminated to its active form, 4-hydroxyphenylglyoxylate, by aminotransferases.[1][2] This active metabolite then directly inhibits CPT-1.
A key feature of this compound's action is its tissue specificity, primarily targeting the heart and skeletal muscle (expressing the CPT-1b isoform) over the liver (expressing the CPT-1a isoform).[2] This selectivity is attributed to two main factors:
-
Differential Transaminase Activity: The heart possesses higher activity of the branched-chain-amino-acid aminotransferase responsible for converting this compound to its active inhibitor, 4-hydroxyphenylglyoxylate.[1][2]
-
Differential CPT-1 Sensitivity: The cardiac CPT-1b isoform is significantly more sensitive to inhibition by 4-hydroxyphenylglyoxylate than the liver CPT-1a isoform.[1][2]
This tissue-specific action is crucial for understanding the systemic metabolic effects of this compound.
Downstream Metabolic Consequences
The primary and most direct consequence of CPT-1 inhibition by this compound is the suppression of long-chain fatty acid oxidation (FAO) . This fundamental shift triggers a series of adaptive and compensatory metabolic changes.
Impact on Fatty Acid Metabolism
With the primary pathway for their mitochondrial uptake and oxidation blocked, long-chain fatty acids are rerouted into alternative metabolic fates:
-
Increased Intramyocellular Lipid Accumulation: The inability to oxidize fatty acids leads to their esterification and storage as triglycerides and other lipid species within muscle cells.[3] This can manifest as an increase in intramyocellular lipid (IMCL) content.
-
Altered Acylcarnitine and Acyl-CoA Profiles: Inhibition of CPT-1 leads to a decrease in the formation of long-chain acylcarnitines.[4] Concurrently, there is an accumulation of long-chain acyl-CoAs in the cytosol.
-
Elevated Circulating Free Fatty Acids (FFAs): Systemic administration of this compound can lead to an increase in plasma levels of non-esterified fatty acids (NEFAs), as their uptake and oxidation by peripheral tissues like muscle are diminished.[5]
The Shift to Glucose Metabolism: The Randle Cycle in Action
The reduction in fatty acid oxidation creates a metabolic void that is largely filled by an increase in glucose utilization . This phenomenon is a classic example of the Randle cycle , where the inhibition of fat metabolism promotes the oxidation of carbohydrates.[1][5] The key downstream effects on glucose metabolism include:
-
Enhanced Glucose Oxidation: By decreasing the intracellular concentration of acetyl-CoA and the NADH/NAD+ ratio, which are inhibitory to key glycolytic enzymes, CPT-1 inhibition leads to an increased flux of glucose through glycolysis and subsequent oxidation in the mitochondria.[6][7]
-
Increased Pyruvate Dehydrogenase (PDH) Activity: The decrease in acetyl-CoA levels relieves the inhibition of the pyruvate dehydrogenase complex, leading to increased conversion of pyruvate to acetyl-CoA and enhanced glucose oxidation.[7]
-
Improved Glucose Tolerance and Insulin Sensitivity: In models of diet-induced obesity and insulin resistance, this compound treatment has been shown to improve whole-body glucose tolerance and insulin sensitivity.[1][7] This is associated with increased insulin-stimulated Akt phosphorylation and enhanced translocation of the glucose transporter GLUT4 to the cell membrane in skeletal muscle.[7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the effects of this compound.
| Parameter | Tissue/Model | Inhibitor | Value | Reference |
| CPT-1 Inhibition | ||||
| I50 | Heart Mitochondria | 4-hydroxyphenylglyoxylate | 11 µM | [1][2] |
| I50 | Liver Mitochondria | 4-hydroxyphenylglyoxylate | 510 µM | [1][2] |
| Parameter | Condition | Treatment | Change | Reference |
| Metabolite Levels | ||||
| Acyl Carnitine | Ischemic Myocardium | This compound | ↓ 70% | [4] |
| Acyl-CoA | Ischemic Myocardium | This compound | ↓ 33% | [4] |
| Triglycerides | Rat Myocardium | This compound | ↑ | [3] |
| Long-chain Acyl-CoA | Gastrocnemius Muscle (DIO mice) | This compound | ↓ | [7] |
| Ceramide | Gastrocnemius Muscle (DIO mice) | This compound | ↓ | [7] |
| Diacylglycerol (DAG) | Gastrocnemius Muscle (DIO mice) | This compound | ↓ | [7] |
| Metabolic Flux | ||||
| Fatty Acid Oxidation | Isolated Perfused Rat Hearts | This compound (2 mM) | ↓ 45% | [3] |
| Glucose Oxidation | Intact Dogs (Normal FFA) | This compound (16.7 mg/kg) | ↑ from 17.3% to 39.9% of total substrate oxidized | [6] |
| Glucose Oxidation | Intact Dogs (High FFA) | This compound (16.7 mg/kg) | ↑ from 9.0% to 32.3% of total substrate oxidized | [6] |
| Physiological Parameters | ||||
| Respiratory Exchange Ratio (RER) | Diet-Induced Obese (DIO) Mice | This compound (150 mg/kg/day) | ↑ (indicating a shift to carbohydrate utilization) | [1] |
| Myocardial Blood Flow | Anesthetized Dogs | This compound (3.3 mg/kg) | ↑ 33% (normal), ↑ 71% (with isoprenaline) | [8] |
Experimental Protocols
Measurement of CPT-1 Activity
A common method for determining CPT-1 activity is the forward radioisotope assay.[9]
Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from tissue homogenates by differential centrifugation.
-
Reaction Mixture: Prepare a reaction medium containing:
-
117 mM Tris-HCl (pH 7.4)
-
0.28 mM reduced glutathione
-
4.4 mM ATP
-
4.4 mM MgCl2
-
16.7 mM KCl
-
2.2 mM KCN
-
40 mg/L rotenone
-
0.5% BSA
-
300 µM palmitoyl-CoA
-
5 mM L-carnitine with 1 µCi of L-[3H]carnitine
-
-
Initiation: Initiate the reaction by adding a small volume of the mitochondrial suspension to the reaction mixture.
-
Incubation: Incubate at 37°C for a defined period.
-
Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Separation and Quantification: Separate the radiolabeled acylcarnitine product from the unreacted radiolabeled carnitine using an appropriate method (e.g., ion-exchange chromatography).
-
Calculation: Quantify the radioactivity in the acylcarnitine fraction to determine the rate of CPT-1 activity, typically normalized to mitochondrial protein content.
Measurement of Fatty Acid Oxidation
The rate of fatty acid oxidation can be measured by quantifying the production of a metabolic end-product from a radiolabeled fatty acid substrate.
Protocol:
-
Cell/Tissue Preparation: Use isolated cells, tissue homogenates, or isolated mitochondria.
-
Incubation Medium: Prepare an incubation buffer containing a radiolabeled long-chain fatty acid, such as [1-14C]palmitate or [9,10-3H]palmitate.
-
Incubation: Incubate the biological sample with the radiolabeled substrate at 37°C.
-
Capture of Metabolic Products:
-
For 14CO2 (from [1-14C]palmitate): Trap the evolved 14CO2 in a suitable absorbent (e.g., a filter paper disc soaked in a strong base) placed in a sealed incubation flask.
-
For 3H2O (from [9,10-3H]palmitate): Separate the produced 3H2O from the unoxidized radiolabeled palmitate using a precipitation or chromatography step.
-
-
Quantification: Measure the radioactivity of the trapped 14CO2 or the separated 3H2O using liquid scintillation counting.
-
Calculation: Calculate the rate of fatty acid oxidation based on the specific activity of the radiolabeled substrate and the amount of product formed per unit of time and protein.
Glucose Tolerance Test (GTT) in Mice
The GTT is a standard in vivo procedure to assess whole-body glucose homeostasis.[1][10]
Protocol:
-
Fasting: Fast the mice for a specified period (e.g., 6 or 16 hours) with free access to water.
-
Baseline Blood Glucose: Obtain a baseline blood sample from the tail vein and measure the blood glucose concentration using a glucometer.
-
Glucose Administration: Administer a bolus of glucose (e.g., 2 g/kg body weight) via intraperitoneal (IP) injection or oral gavage.
-
Blood Sampling: Collect blood samples at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Measure the blood glucose concentration in each sample.
-
Data Analysis: Plot the blood glucose concentration over time. The area under the curve (AUC) is often calculated to provide a quantitative measure of glucose tolerance.
Visualizations
Signaling Pathways and Metabolic Shifts
Caption: Downstream metabolic shifts following CPT-1 inhibition by this compound.
Experimental Workflow for Assessing Metabolic Effects
Caption: A typical experimental workflow to investigate the metabolic effects of this compound.
Conclusion and Future Directions
This compound-mediated inhibition of CPT-1 provides a powerful tool to dissect the intricate interplay between fatty acid and glucose metabolism. The downstream consequences, particularly the shift towards glucose utilization and improved insulin sensitivity in preclinical models of metabolic disease, highlight the therapeutic potential of targeting CPT-1. However, the observed cardiac hypertrophy with chronic administration underscores the importance of tissue-specific targeting and a thorough understanding of the long-term effects of profound metabolic reprogramming.[8]
Future research should focus on developing CPT-1 inhibitors with enhanced tissue specificity, particularly for skeletal muscle, to maximize the beneficial metabolic effects while minimizing potential cardiac side effects. Furthermore, a deeper investigation into the long-term adaptive responses to chronic CPT-1 inhibition, including changes in gene expression and mitochondrial biogenesis, is warranted. The insights gained from studying compounds like this compound will continue to inform the development of novel therapeutic strategies for metabolic disorders such as type 2 diabetes and obesity.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced accumulation of lipid in the rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the fatty acid blocking agents, this compound and 4-bromocrotonic acid, on performance in aerobic and ischemic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antilipolytic and antilipogenic effects of the CPT-1b inhibitor this compound in the white adipose tissue of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of this compound on cardiac carbohydrate metabolism in intact dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of carnitine palmitoyltransferase-1 activity alleviates insulin resistance in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coronary hyperemia and cardiac hypertrophy following inhibition of fatty acid oxidation. Evidence of a regulatory role for cytosolic phosphorylation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Oxfenicine on Pyruvate Dehydrogenase (PDH) Activity in the Heart: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxfenicine, a carnitine palmitoyltransferase I (CPT-1) inhibitor, modulates cardiac energy metabolism by shifting the heart's primary fuel source from fatty acids to glucose. This guide provides an in-depth analysis of the mechanism by which this compound administration leads to an increase in pyruvate dehydrogenase (PDH) activity in the heart. While direct quantitative data on the specific percentage increase in PDH activity remains elusive in the current literature, this document compiles indirect evidence from substrate oxidation studies and details the underlying biochemical pathways. Experimental protocols for assessing PDH activity and relevant signaling diagrams are provided to facilitate further research in this area.
Introduction
The heart is a metabolically flexible organ, capable of utilizing various substrates for ATP production, including fatty acids, glucose, lactate, and ketone bodies. Under normal physiological conditions, fatty acid oxidation is the primary source of energy for the myocardium. However, in certain pathological states, such as myocardial ischemia and heart failure, a shift towards glucose oxidation can be beneficial. This compound has been investigated as a therapeutic agent that can induce this metabolic switch. It acts as a prodrug, being converted to its active metabolite, 4-hydroxyphenylglyoxylate, which is a potent inhibitor of CPT-1, the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria. By inhibiting fatty acid oxidation, this compound indirectly stimulates glucose oxidation, a process intricately linked to the activity of the pyruvate dehydrogenase (PDH) complex.
Mechanism of Action: The Randle Cycle
The effect of this compound on PDH activity is primarily explained by the glucose-fatty acid cycle, also known as the Randle cycle. This cycle describes the reciprocal relationship between fatty acid and glucose oxidation. High rates of fatty acid β-oxidation lead to an increase in the mitochondrial ratios of acetyl-CoA/CoA and NADH/NAD+. These high ratios allosterically activate pyruvate dehydrogenase kinase (PDK), which in turn phosphorylates and inactivates the PDH complex. Consequently, the conversion of pyruvate to acetyl-CoA is inhibited, and glucose oxidation is suppressed.
This compound disrupts this cycle by inhibiting CPT-1, thereby reducing the intramitochondrial pool of fatty acyl-CoAs available for β-oxidation. This leads to a decrease in the production of acetyl-CoA and NADH from fatty acid metabolism. The resulting lower acetyl-CoA/CoA and NADH/NAD+ ratios reduce the activity of PDK, leading to less phosphorylation and consequently, an increase in the active form of the PDH complex. This disinhibition of PDH allows for greater conversion of pyruvate to acetyl-CoA, thus promoting glucose oxidation.
Quantitative Data on Metabolic Shift
Table 1: Effect of this compound on Myocardial Substrate Metabolism
| Parameter | Animal Model | Condition | Treatment | Result | Reference |
| Fatty Acid Oxidation | Swine | Ischemia | This compound (33 mg/kg) | 20% further decline in ¹⁴CO₂ production from labeled palmitate compared to placebo.[1] | [1] |
| Glucose Oxidation | Dog | Normal | This compound (16.7 mg/kg, i.v.) | Increase in glucose oxidation from 17.3% to 39.9% of total substrate oxidized. | |
| Acyl Carnitine | Swine | Ischemia | This compound (33 mg/kg) | 70% decrease in ischemic tissue.[1] | [1] |
| Acyl CoA | Swine | Ischemia | This compound (33 mg/kg) | 33% decrease in ischemic tissue.[1] | [1] |
These data clearly demonstrate a significant reduction in fatty acid metabolism and a corresponding increase in glucose utilization, which is consistent with an upregulation of PDH activity.
Experimental Protocols
Measurement of Pyruvate Dehydrogenase Activity
A common method for determining PDH activity in cardiac tissue involves a spectrophotometric assay. The following is a generalized protocol.
4.1.1. Materials
-
Cardiac tissue homogenate
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM MgCl₂, 0.2 mM EDTA, and 0.5% Triton X-100)
-
Substrate Mix (containing pyruvate, NAD+, coenzyme A, and thiamine pyrophosphate)
-
Coupling Enzyme (e.g., dihydrolipoamide dehydrogenase)
-
Spectrophotometer capable of reading at 340 nm
4.1.2. Procedure
-
Tissue Homogenization: Fresh or frozen cardiac tissue is homogenized in ice-cold assay buffer.
-
Centrifugation: The homogenate is centrifuged to pellet cellular debris. The supernatant containing the mitochondrial fraction is used for the assay.
-
Reaction Initiation: The supernatant is added to a cuvette containing the assay buffer and substrate mix.
-
Spectrophotometric Measurement: The rate of NADH production is measured by the increase in absorbance at 340 nm over time. The activity of PDH is proportional to the rate of NADH formation.
4.1.3. Experimental Workflow Diagram
Signaling and Logical Relationships
The core logical relationship governing this compound's effect on PDH is the inverse correlation between fatty acid oxidation and glucose oxidation, as dictated by the Randle Cycle.
Conclusion
This compound effectively shifts cardiac metabolism from fatty acid to glucose oxidation by inhibiting CPT-1. This action alleviates the allosteric inhibition of the pyruvate dehydrogenase complex, leading to its increased activity. While direct quantitative measurements of this increase in PDH activity in the heart are not prominently reported, the substantial increase in glucose oxidation and decrease in fatty acid oxidation products provide strong evidence for this mechanism. The provided experimental framework and signaling diagrams offer a foundation for researchers to further investigate and quantify the precise effects of this compound on PDH and cardiac metabolism. This understanding is crucial for the development of metabolic modulators for cardiovascular diseases.
References
Initial Reports of Oxfenicine-Induced Changes in Myocardial Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mechanism of Action of Oxfenicine
This compound's primary mechanism of action is the inhibition of CPT-1, the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2][3] In the heart, which heavily relies on fatty acid oxidation for its energy needs, this inhibition forces a metabolic switch towards glucose and carbohydrate utilization.[4] This shift is thought to be beneficial in ischemic conditions where oxygen supply is limited, as glucose oxidation is more oxygen-efficient than fatty acid oxidation.
This compound itself is a prodrug that is transaminated in the heart to its active metabolite, 4-hydroxyphenylglyoxylate, which is a potent inhibitor of the muscle isoform of CPT-1 (CPT-1b).[1][5]
Effects on Myocardial Metabolism and Physiology
The inhibition of fatty acid oxidation by this compound leads to several notable changes in the myocardium:
-
Lipid Accumulation: Inhibition of fatty acid breakdown leads to an accumulation of triglycerides and lipid droplets within cardiomyocytes.[6]
-
Coronary Hyperemia: this compound has been shown to increase myocardial blood flow.[7]
-
Cardiac Hypertrophy: Chronic administration of this compound has been demonstrated to induce non-pathological cardiac hypertrophy in animal models, including dogs and rats.[4][7] This is hypothesized to be an adaptive response to the altered metabolic state.[7]
-
Cardioprotective Effects in Ischemia: By promoting glucose oxidation, this compound can protect the heart against ischemic injury.[2]
This compound and Myocardial Gene Expression in Heart Failure
Initial reports suggest that this compound can prevent the transcriptional downregulation of key metabolic enzymes that occurs during the progression of heart failure. In a canine model of tachypacing-induced heart failure, this compound treatment was reported to prevent the decrease in the expression of the following genes:
-
Carnitine palmitoyltransferase-1 (CPT-1): The primary target of this compound.
-
Medium-chain acyl-CoA dehydrogenase (MCAD): An important enzyme in the β-oxidation of medium-chain fatty acids.
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): A key enzyme in glycolysis.
-
Citrate synthase: A pace-making enzyme in the citric acid cycle.
This suggests that by modulating myocardial metabolism, this compound may also influence the genetic reprogramming that characterizes the failing heart.
Quantitative Data on Myocardial Gene Expression
A primary research article containing specific quantitative data on the fold-changes in the expression of these genes in the canine tachypacing model could not be identified in a comprehensive search of the available literature. However, for illustrative purposes, the following table demonstrates how such data would be presented.
| Gene | Function | Fold Change in Heart Failure (Untreated) | Fold Change in Heart Failure (this compound-treated) |
| CPT1B | Fatty Acid Transport | ↓↓↓ | ↔ |
| ACADM (MCAD) | Fatty Acid Oxidation | ↓↓ | ↔ |
| GAPDH | Glycolysis | ↓ | ↑ |
| CS | Citric Acid Cycle | ↓↓ | ↔ |
| (Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Arrows indicate the direction of change: ↓ for decrease, ↑ for increase, and ↔ for no significant change.) |
Experimental Protocols
The following sections detail the methodologies typically employed in studies investigating the effects of pharmacological agents like this compound on myocardial gene expression in a large animal model of heart failure.
Canine Tachypacing-Induced Heart Failure Model
This is a well-established and highly reproducible model that recapitulates many of the hemodynamic and neurohormonal features of human congestive heart failure.[8][9][10]
Protocol:
-
Animal Subjects: Adult mongrel dogs are typically used.
-
Surgical Instrumentation:
-
Under general anesthesia and sterile conditions, a thoracotomy is performed.
-
A programmable pacemaker is implanted subcutaneously.
-
A pacing lead is attached to the epicardial surface of the left or right ventricle.
-
Hemodynamic monitoring catheters may be implanted in the aorta and left atrium.
-
-
Induction of Heart Failure:
-
After a recovery period of approximately two weeks, rapid ventricular pacing is initiated.
-
Pacing is typically started at a high rate (e.g., 240 beats per minute) for a period of 3-4 weeks.
-
The development of heart failure is monitored by echocardiography (e.g., decreased ejection fraction, increased ventricular dimensions) and clinical signs (e.g., ascites, lethargy).
-
-
Drug Administration:
-
This compound or a placebo is administered orally or via another appropriate route for the duration of the pacing protocol. The dosage would be determined from prior pharmacokinetic and pharmacodynamic studies.
-
-
Tissue Collection:
-
At the end of the study period, the animals are euthanized.
-
The heart is rapidly excised, and tissue samples are collected from specific regions (e.g., left ventricular free wall).
-
Tissue samples are snap-frozen in liquid nitrogen and stored at -80°C until analysis.
-
Myocardial Gene Expression Analysis
Protocol:
-
RNA Extraction:
-
Total RNA is extracted from the frozen myocardial tissue using a commercial kit (e.g., RNeasy Fibrous Tissue Mini Kit, Qiagen) or a standard TRIzol-based method.
-
The quality and quantity of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).
-
-
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR):
-
Reverse transcription is performed to synthesize complementary DNA (cDNA) from the extracted RNA.
-
qRT-PCR is then carried out using gene-specific primers for the target genes (e.g., CPT1B, ACADM, GAPDH, CS) and a reference gene (e.g., 18S rRNA, GAPDH - if not a target).
-
The relative expression of the target genes is calculated using the ΔΔCt method.
-
-
Microarray or RNA-Sequencing (RNA-Seq):
-
For a more comprehensive analysis of the transcriptome, microarray or RNA-Seq can be performed.
-
This allows for the simultaneous measurement of the expression levels of thousands of genes.
-
The resulting data is then analyzed using bioinformatics tools to identify differentially expressed genes and affected biological pathways.
-
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound's Action
Caption: Mechanism of this compound action on myocardial metabolism and gene expression.
Experimental Workflow
Caption: Experimental workflow for studying this compound's effect on myocardial gene expression.
Conclusion
Initial reports indicate that this compound, through its inhibition of CPT-1 and subsequent modulation of myocardial metabolism, can influence cardiac gene expression, particularly in the context of heart failure. The reported prevention of the transcriptional downregulation of key metabolic enzymes in a canine model of heart failure suggests a potential mechanism by which metabolic modulators could exert beneficial effects beyond simple energetics. While the precise quantitative details of these initial findings require access to the primary research, the established mechanism of action of this compound and the well-defined experimental models provide a strong framework for future investigations in this area. Further research, potentially utilizing modern transcriptomic techniques like RNA-sequencing, is warranted to fully elucidate the impact of this compound on the myocardial gene expression landscape and to explore its therapeutic potential in cardiovascular disease.
References
- 1. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the fatty acid blocking agents, this compound and 4-bromocrotonic acid, on performance in aerobic and ischemic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac hypertrophy in the dog and rat induced by this compound, an agent which modifies muscle metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-induced accumulation of lipid in the rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coronary hyperemia and cardiac hypertrophy following inhibition of fatty acid oxidation. Evidence of a regulatory role for cytosolic phosphorylation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Canine Model of Pacing-Induced Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Canine Model of Pacing-Induced Heart Failure | Springer Nature Experiments [experiments.springernature.com]
The Effect of Oxfenicine on Cellular Oxygen Consumption Rates: A Technical Guide
This technical guide provides an in-depth analysis of Oxfenicine's effects on cellular oxygen consumption, tailored for researchers, scientists, and drug development professionals. This compound, an inhibitor of carnitine palmitoyltransferase-1 (CPT-1), plays a crucial role in cellular metabolism by modulating the oxidation of fatty acids. This document details its mechanism of action, presents quantitative data from various studies, outlines experimental protocols to measure its effects, and illustrates the key metabolic pathways involved.
Core Mechanism of Action
This compound itself is a prodrug, S-2-(4-hydroxyphenyl)glycine. Its inhibitory effects are realized after it is transaminated in tissues like the heart and liver to its active metabolite, 4-hydroxyphenylglyoxylate.[1][2] This metabolite is a potent inhibitor of Carnitine Palmitoyltransferase I (CPT-1), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[3][4]
The inhibition of CPT-1 by 4-hydroxyphenylglyoxylate is tissue-specific. The heart isoform (CPT-1b) is significantly more sensitive to inhibition than the liver isoform (CPT-1a).[1][2][3] This specificity is attributed to both a higher transaminase activity in the heart muscle and a greater intrinsic sensitivity of the cardiac CPT-1 enzyme to the active metabolite.[1][2] By blocking CPT-1, this compound effectively reduces fatty acid oxidation (FAO), thereby decreasing the oxygen consumption rate (OCR) linked to this metabolic pathway.[5][6] This forces a metabolic shift, compelling cells to increase their reliance on carbohydrate (glucose and lactate) oxidation to meet their energy demands.[7][8]
Quantitative Effects on Metabolism
This compound's inhibition of fatty acid oxidation and subsequent shift to carbohydrate metabolism have been quantified across various experimental models. The following tables summarize key findings.
Table 1: Effect of this compound on Substrate Oxidation Rates
| Experimental Model | Treatment | Effect on Fatty Acid Oxidation | Effect on Glucose/Lactate Oxidation | Citation |
| Isolated Perfused Rat Hearts | 2 mM this compound | 45% reduction in ¹⁴CO₂ production from palmitate | Not specified, but implies a shift | [6] |
| Anesthetized Dogs (Normal FFA) | 16.7 mg/kg this compound i.v. | Implied reduction | Glucose oxidation increased from 17.3% to 39.9% of total substrate oxidized | [7] |
| Anesthetized Dogs (High FFA) | 16.7 mg/kg this compound i.v. | Implied reduction | Glucose oxidation increased from 9.0% to 32.3% of total substrate oxidized | [7] |
| Perfused Swine Heart (Ischemia) | 33 mg/kg this compound | 20% further decline in ¹⁴CO₂ production from palmitate vs. placebo | Not specified | [9] |
| High-Fat Diet Rats | 150 mg/kg this compound i.p. daily for 3 weeks | Reduced whole-body fat oxidation | Improved insulin sensitivity, implying increased glucose uptake/utilization | [5][10] |
| Anesthetized Pigs | This compound infusion | Almost completely blocked the oxidative pathway for palmitic acid | Not specified | [11] |
Table 2: Effect of this compound on Metabolite Concentrations
| Experimental Model | Treatment | Change in Long-Chain Acyl-Carnitine | Change in Long-Chain Acyl-CoA | Change in Triglycerides | Citation |
| Isolated Perfused Rat Hearts | 2 mM this compound | 80% decrease | Not specified | 44% increase in ¹⁴C-palmitate conversion to neutral lipids | [6] |
| Perfused Swine Heart (Ischemic) | 33 mg/kg this compound | 70% decrease | 33% decrease | Not specified | [9] |
| Isolated Rat Heart (Ischemia) | 0.5 mM this compound | Decreased | Not specified | Not specified | [12] |
| Rat Myocardium | This compound injection | Not specified | Not specified | Marked increase | [13] |
Table 3: Inhibitory Concentration (IC50) of 4-Hydroxyphenylglyoxylate
| Enzyme Source | IC50 (µM) | Citation |
| Heart Mitochondria (CPT-1) | 11 | [1][2] |
| Liver Mitochondria (CPT-1) | 510 | [1][2] |
Experimental Protocols
To assess the impact of this compound on cellular oxygen consumption, several robust methods can be employed. The Seahorse XF Extracellular Flux Analyzer and High-Resolution Respirometry are state-of-the-art techniques for this purpose.
Protocol 1: Seahorse XF Cell Mito Stress Test
This assay measures the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time, providing a comprehensive profile of cellular metabolism.[14][15][16]
Methodology:
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere and form a monolayer.[14]
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO₂ incubator at 37°C using Seahorse XF Calibrant.[15][17]
-
Assay Medium Preparation: Prepare assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm to 37°C. The medium should be unbuffered to allow for accurate ECAR measurements.[14]
-
Cell Plate Preparation: One hour before the assay, replace the growth medium in the cell plate with pre-warmed assay medium and incubate at 37°C in a non-CO₂ incubator.[17]
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with the compounds for sequential injection. To specifically assess the impact of this compound on fatty acid oxidation, a modified Mito Stress Test is required:
-
Port A: this compound (e.g., 1-2 mM final concentration) or vehicle control.
-
Port B: Oligomycin (ATP synthase inhibitor) to measure ATP-linked respiration.
-
Port C: FCCP (a protonophore that uncouples the mitochondrial membrane) to measure maximal respiration.
-
Port D: Rotenone & Antimycin A (Complex I & III inhibitors) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Assay Execution: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer. The instrument will calibrate and then begin the assay, measuring basal OCR and ECAR before sequentially injecting the compounds from each port and measuring the subsequent metabolic response.
-
Data Analysis: The resulting OCR data will reveal how this compound affects basal respiration, ATP production, and maximal respiratory capacity, specifically in the context of the provided substrates. A decrease in basal OCR after this compound injection (when fatty acids are the primary substrate) would be the expected outcome.
Protocol 2: High-Resolution Respirometry (HRR)
HRR provides highly sensitive measurements of oxygen consumption in isolated mitochondria, permeabilized cells, or tissue fibers.[18][19][20] This allows for detailed investigation into specific parts of the electron transport system (ETS).
Methodology:
-
Sample Preparation:
-
Permeabilized Cells: Harvest cultured cells and resuspend them in a suitable respiration medium (e.g., MiR05).
-
Tissue Biopsy: Obtain a small tissue biopsy (e.g., skeletal muscle), mechanically separate the fibers, and keep them in ice-cold relaxing and preservation solution (BIOPS).
-
-
Chamber Calibration: Calibrate the polarographic oxygen sensors of the HRR instrument (e.g., Oroboros O2k) according to the manufacturer's protocol.[18][19]
-
Permeabilization: Add the cell suspension or tissue fibers to the instrument chamber. Permeabilize the cell membranes with a titrated concentration of a mild detergent like digitonin. This makes the mitochondrial membrane accessible to externally added substrates while keeping it intact. Assess the integrity of the outer mitochondrial membrane with cytochrome c.[20][21]
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: A SUIT protocol is performed to dissect mitochondrial function. To test this compound's effect, a protocol utilizing fatty acid substrates is necessary.
-
Step 1 (LEAK state): Add fatty acid substrates (e.g., palmitoyl-carnitine + malate). Malate is required to support the TCA cycle. Measure the non-phosphorylating LEAK respiration.
-
Step 2 (OXPHOS state): Add ADP to stimulate ATP synthesis and measure OXPHOS capacity with fatty acid substrates.
-
Step 3 (Inhibition): Inject This compound (or its active metabolite, 4-hydroxyphenylglyoxylate, if studying isolated mitochondria directly) into the chamber. A significant drop in oxygen consumption indicates effective inhibition of FAO-supported respiration.
-
Step 4 (Alternative Substrates): Add substrates that bypass CPT-1 and enter the ETS at different points (e.g., pyruvate, glutamate, succinate) to confirm that the respiratory chain itself is functional and that the inhibition is specific to the fatty acid transport step.
-
Step 5 (ETS Capacity): Titrate an uncoupler (e.g., FCCP) to measure the maximum capacity of the electron transport system.
-
Step 6 (Inhibition): Add inhibitors like rotenone and antimycin A to measure residual oxygen consumption.
-
-
Data Analysis: Express oxygen flux normalized to cell number or tissue mass. The protocol allows for precise quantification of the degree to which this compound inhibits FAO-driven oxidative phosphorylation.
Signaling Pathways and Metabolic Consequences
The inhibition of CPT-1 by this compound initiates a cascade of metabolic adjustments. By blocking the entry of fatty acids into the mitochondria, it reduces the pool of mitochondrial acetyl-CoA derived from FAO. This alleviates the inhibitory effect of high acetyl-CoA levels on the Pyruvate Dehydrogenase (PDH) complex, a key gatekeeper for glucose oxidation.[3][8] Consequently, the cell shifts its energy production to rely more heavily on glycolysis and the subsequent oxidation of pyruvate.
This metabolic switch has several important downstream consequences:
-
Improved Insulin Sensitivity: In models of diet-induced obesity, inhibiting CPT-1 with this compound has been shown to improve whole-body glucose tolerance and insulin sensitivity.[3][10]
-
Lipid Accumulation: The blocked fatty acids in the cytosol are re-esterified into triglycerides, leading to lipid droplet accumulation within the cells, particularly in the myocardium.[6][13]
-
Cardioprotection: By forcing the heart to use glucose—a more oxygen-efficient fuel—this compound can protect the myocardium from damage during ischemic events.[4][5][8]
-
Cancer Metabolism: The reliance of some cancer cells on FAO for survival and to counteract oxidative stress makes CPT-1 inhibitors like this compound potential therapeutic agents, although this is still in a preclinical stage of investigation.[22][23]
Conclusion
This compound is a powerful pharmacological tool for modulating cellular energy metabolism. By inhibiting CPT-1, it effectively reduces cellular oxygen consumption associated with fatty acid oxidation and induces a metabolic shift towards carbohydrate utilization. This guide provides the foundational knowledge, quantitative data, and detailed experimental protocols for researchers to accurately investigate and leverage the effects of this compound. Its applications in studying metabolic flexibility, insulin resistance, cardiac ischemia, and cancer metabolism underscore its continued importance in the field of biomedical research.
References
- 1. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of carnitine palmitoyl-CoA transferase activity and fatty acid oxidation by lactate and this compound in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of this compound on cardiac carbohydrate metabolism in intact dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound diverts rat muscle metabolism from fatty acid to carbohydrate oxidation and protects the ischaemic rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the fatty acid blocking agents, this compound and 4-bromocrotonic acid, on performance in aerobic and ischemic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antilipolytic and antilipogenic effects of the CPT-1b inhibitor this compound in the white adipose tissue of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of carnitine-acyl transferase I by this compound studied in vivo with [11C]-labeled fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of perhexiline and this compound on myocardial function and metabolism during low-flow ischemia/reperfusion in the isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-induced accumulation of lipid in the rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-resolution respirometry: OXPHOS protocols for human cells and permeabilized fibers from small biopsies of human muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 21. m.youtube.com [m.youtube.com]
- 22. Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment | Anticancer Research [ar.iiarjournals.org]
- 23. Cancer metabolism: fatty acid oxidation in the limelight - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Standard Protocol for Using Oxfenicine in Isolated Perfused Rat Hearts
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Oxfenicine, a derivative of glycine, is a well-characterized inhibitor of carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in mitochondrial long-chain fatty acid β-oxidation.[1] In cardiac muscle, which relies heavily on fatty acid oxidation for energy production, this compound induces a metabolic shift towards glucose and lactate oxidation.[2] This property makes it a valuable tool for studying the roles of cardiac energy metabolism in various physiological and pathophysiological conditions, such as myocardial ischemia.[3] These application notes provide a detailed protocol for the use of this compound in an isolated perfused rat heart model, a standard ex vivo system for cardiovascular research.[4][5][6]
Mechanism of Action
This compound exerts its effects by inhibiting the entry of long-chain fatty acids into the mitochondria, thereby reducing their oxidation. This leads to a compensatory increase in the utilization of carbohydrates as an energy source. This metabolic switch has been shown to be protective in ischemic conditions, potentially by reducing oxygen consumption for a given amount of ATP produced.[7]
Data Presentation
Table 1: Langendorff Perfusion Parameters for Isolated Rat Heart
| Parameter | Recommended Value | Notes |
| Perfusion Mode | Constant Pressure | More physiologically relevant for studying coronary flow dynamics. |
| Perfusion Pressure | 70 - 80 mmHg | Typical range for adult rat hearts to ensure adequate coronary perfusion.[4] |
| Perfusate | Krebs-Henseleit Buffer | Standard physiological salt solution for isolated heart studies. |
| Temperature | 37°C | Maintained via a water-jacketed system to ensure physiological temperature.[4] |
| Oxygenation | 95% O₂, 5% CO₂ | To maintain physiological pH and oxygen supply. |
| pH | 7.4 | Maintained by the buffer system and gas mixture. |
Table 2: Composition of Krebs-Henseleit Buffer
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄ | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.0 |
Table 3: Expected Effects of this compound on Hemodynamic Parameters in Isolated Perfused Rat Hearts
| Condition | Parameter | Baseline (Typical Values) | Expected Change with 0.5 mM this compound |
| Normoxia | Heart Rate (beats/min) | 250 - 350 | Minimal to no significant change |
| Left Ventricular Developed Pressure (LVDP) (mmHg) | 80 - 120 | Minimal to no significant change | |
| Coronary Flow (ml/min) | 10 - 15 | May slightly increase due to metabolic effects | |
| Rate-Pressure Product (RPP) (mmHg*beats/min/1000) | 20 - 42 | Minimal to no significant change | |
| Ischemia/Reperfusion | Diastolic Tension (mmHg) | Increases significantly during ischemia | Attenuates the increase in diastolic tension[8][9] |
| Recovery of LVDP post-ischemia (%) | Variable, often <50% | May improve functional recovery, though some studies show no significant effect on developed tension[8][9] | |
| Acyl-Carnitine Levels | Increase during ischemia | Decreased levels, indicating CPT-1 inhibition[8][9] | |
| Lactate Release | Increases during ischemia | May be altered due to the shift in metabolism[8][9] |
Experimental Protocols
Preparation of the Isolated Perfused Rat Heart (Langendorff Method)
This protocol outlines the standard procedure for isolating and perfusing a rat heart.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350g)
-
Anesthetic (e.g., sodium pentobarbital, 60 mg/kg IP)
-
Heparin (1000 IU/kg)
-
Krebs-Henseleit buffer, warmed to 37°C and gassed with 95% O₂ / 5% CO₂
-
Langendorff apparatus with a water jacket for temperature control
-
Perfusion pump
-
Pressure transducer
-
Data acquisition system
-
Surgical instruments (scissors, forceps, etc.)
-
Suture thread
Procedure:
-
Anesthetize the rat via intraperitoneal injection. Confirm deep anesthesia by the absence of a pedal withdrawal reflex.
-
Administer heparin intravenously (e.g., via the femoral vein) to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Carefully excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to arrest contractions and preserve myocardial tissue.
-
Identify the aorta and carefully cannulate it with an aortic cannula connected to the Langendorff apparatus.
-
Secure the aorta to the cannula with a suture.
-
Initiate retrograde perfusion with warm, oxygenated Krebs-Henseleit buffer at a constant pressure of 70-80 mmHg. The heart should resume beating shortly after perfusion begins.
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle via the left atrium to measure isovolumetric ventricular pressure.
-
Allow the heart to stabilize for a period of 15-20 minutes before initiating experimental protocols. During this time, monitor and record baseline hemodynamic parameters.
Administration of this compound
This protocol describes how to introduce this compound into the perfused heart system.
Materials:
-
This compound stock solution (e.g., dissolved in distilled water or buffer)
-
Isolated perfused rat heart preparation (from Protocol 1)
Procedure:
-
Prepare a stock solution of this compound at a concentration that allows for dilution into the Krebs-Henseleit buffer to the desired final concentration. A commonly used and effective concentration is 0.5 mM.[8][10]
-
Introduce the this compound into the perfusion buffer reservoir to achieve the final desired concentration.
-
Alternatively, for more precise timing, a syringe pump can be used to infuse the this compound stock solution into the perfusion line just before the aortic cannula.
-
Allow the heart to perfuse with the this compound-containing buffer for a pre-determined period (e.g., 15-30 minutes) before inducing ischemia or making other experimental measurements to ensure adequate drug delivery and effect.
Induction of Ischemia and Reperfusion
This protocol details the method for inducing global ischemia and subsequent reperfusion.
Materials:
-
Isolated perfused rat heart preparation (from Protocol 1, with or without this compound as per experimental design)
Procedure:
-
Baseline: Record stable baseline hemodynamic data for at least 15 minutes.
-
Global Ischemia: Induce global ischemia by stopping the perfusion flow to the heart for a specified duration (e.g., 20-30 minutes).
-
Reperfusion: Restore perfusion with the appropriate buffer (with or without this compound) for a defined period (e.g., 30-60 minutes).
-
Data Collection: Continuously monitor and record hemodynamic parameters (LVDP, heart rate, diastolic pressure, coronary flow) throughout the baseline, ischemia, and reperfusion periods.
Mandatory Visualization
Caption: Mechanism of this compound action on cardiac fatty acid metabolism.
Caption: Experimental workflow for using this compound in an isolated perfused rat heart model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of the fatty acid blocking agents, this compound and 4-bromocrotonic acid, on performance in aerobic and ischemic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound diverts rat muscle metabolism from fatty acid to carbohydrate oxidation and protects the ischaemic rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. ijbcp.com [ijbcp.com]
- 6. transonic.com [transonic.com]
- 7. Cardiac hypertrophy in the dog and rat induced by this compound, an agent which modifies muscle metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of perhexiline and this compound on myocardial function and metabolism during low-flow ischemia/reperfusion in the isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oleate plus this compound Improves Functional Recovery, Assessed via an Intraventricular Balloon, in Ischemic‐Reperfused Rat Hearts | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Oxfenicine in In Vivo Mouse Studies of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxfenicine is a potent and selective inhibitor of carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation.[1][2] The cardiac-specific isoform, CPT-1b, is the primary target of this compound in cardiomyocytes.[3] In the context of heart failure, the myocardium undergoes a metabolic shift, often becoming more reliant on glucose as an energy substrate.[4] By inhibiting fatty acid oxidation, this compound is hypothesized to further promote this metabolic switch, potentially improving cardiac efficiency and function. These application notes provide a summary of the mechanism of action, recommended dosage considerations, and detailed experimental protocols for evaluating this compound in mouse models of heart failure.
Mechanism of Action
This compound acts as a prodrug that is converted to its active form, 4-hydroxyphenylglyoxylate, which competitively inhibits CPT-1.[5] This inhibition reduces the transport of long-chain fatty acids into the mitochondria, thereby decreasing fatty acid β-oxidation. Consequently, the cardiomyocyte increases its reliance on glucose and lactate oxidation for ATP production.[6] This metabolic reprogramming is thought to be beneficial in the failing heart by reducing oxygen consumption for a given amount of ATP produced.[7]
Quantitative Data Summary
Direct quantitative data on the effects of this compound on cardiac function in mouse models of heart failure are limited in the currently available literature. However, studies on other CPT-1 inhibitors, such as Perhexiline and Etomoxir, in both animal models and human patients with heart failure, provide insight into the potential therapeutic effects. The following table summarizes representative data from studies using these related CPT-1 inhibitors.
| Parameter | Animal Model/ Patient Population | Treatment Group | Control Group | Percentage Change | Reference |
| Left Ventricular Ejection Fraction (LVEF) | Patients with Chronic Heart Failure | 34 ± 2% | 24 ± 1% | +41.7% | [8] |
| Left Ventricular Ejection Fraction (LVEF) | Patients with Chronic Heart Failure | 27.0 ± 2.3% | 21.5 ± 2.6% | +25.6% | [9] |
| Fractional Shortening (FS) | Mouse Model of Peripartum Cardiomyopathy | 19 ± 4% | 11 ± 5% | +72.7% | [10] |
| Maximal Rate of Pressure Rise (max LV dP/dt) | Ischemic Swine Myocardium | - | - | +55% | [11] |
Note: The data presented above are for the CPT-1 inhibitors Perhexiline and Etomoxir, and from a study on this compound in an ischemic swine model, and should be considered as indicative of the potential effects of CPT-1 inhibition. Further studies are required to determine the specific effects of this compound in mouse models of heart failure.
Experimental Protocols
I. Mouse Model of Heart Failure: Transverse Aortic Constriction (TAC)
The TAC model is a widely used surgical procedure to induce pressure overload-induced cardiac hypertrophy and subsequent heart failure.[3][10][12]
Materials:
-
8-10 week old male C57BL/6 mice
-
Anesthesia: Ketamine (100 mg/kg) and Xylazine (10 mg/kg), intraperitoneal injection
-
Surgical instruments: forceps, scissors, needle holder, rib retractors
-
Suture: 6-0 or 7-0 silk suture
-
Blunted 27-gauge needle
-
Ventilator
Procedure:
-
Anesthetize the mouse and confirm the depth of anesthesia by toe-pinch reflex.
-
Intubate the mouse and connect it to a rodent ventilator (120-150 breaths/min, tidal volume 0.2-0.3 ml).
-
Perform a thoracotomy to expose the aortic arch.
-
Carefully dissect the transverse aorta between the innominate and left carotid arteries.
-
Pass a 6-0 or 7-0 silk suture under the aorta.
-
Place a blunted 27-gauge needle alongside the aorta and tie the suture snugly around both the aorta and the needle.
-
Promptly remove the needle to create a standardized constriction.
-
Close the chest cavity and skin with appropriate sutures.
-
Administer post-operative analgesia as required.
-
Sham-operated control mice undergo the same procedure without the aortic constriction.
II. Mouse Model of Heart Failure: Isoproterenol-Induced Cardiac Hypertrophy
Chronic administration of the β-adrenergic agonist isoproterenol can induce cardiac hypertrophy and heart failure.[4][13][14]
Materials:
-
8-10 week old male C57BL/6 mice
-
Isoproterenol hydrochloride
-
Osmotic minipumps (e.g., Alzet model 1002 or 1004)
-
Anesthesia: Isoflurane or Ketamine/Xylazine
-
Surgical instruments for subcutaneous implantation
Procedure:
-
Prepare the osmotic minipumps to deliver the desired dose of isoproterenol (e.g., 30 mg/kg/day) for a specified duration (e.g., 14 or 28 days).
-
Anesthetize the mouse.
-
Make a small subcutaneous incision on the back of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic minipump into the pocket.
-
Close the incision with sutures or surgical clips.
-
Control mice are implanted with pumps containing saline.
III. Administration of this compound
Recommended Dosage:
A definitive dosage of this compound for heart failure in mice has not been established. Based on studies in other rodents, a starting dose of 150 mg/kg/day is recommended.[15] However, a dose-response study is crucial to determine the optimal therapeutic dose while monitoring for potential cardiotoxicity, such as excessive cardiac hypertrophy.[16]
Administration Routes:
-
Oral Gavage: this compound can be suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily by oral gavage.
-
Dietary Admixture: For chronic studies, this compound can be mixed into the rodent chow.
-
Intraperitoneal (i.p.) Injection: this compound can be dissolved in a suitable solvent and administered via i.p. injection.
Treatment Protocol:
-
Induce heart failure in mice using either the TAC or isoproterenol infusion model.
-
Allow for a period of post-operative recovery and development of the heart failure phenotype (typically 2-4 weeks post-TAC or concurrently with isoproterenol infusion).
-
Initiate treatment with this compound or vehicle control.
-
Monitor the animals daily for signs of distress.
-
At the end of the treatment period, perform functional assessments (e.g., echocardiography) and collect tissues for further analysis.
Visualizations
Signaling Pathway of this compound Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of Cardiac Metabolism in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Mouse Model of Heart Failure With Preserved Ejection Fraction Driven by Hyperlipidemia and Enhanced Cardiac Low-Density Lipoprotein Receptor Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a robust mouse model of heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical mechanisms of this compound cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. First clinical trial with etomoxir in patients with chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Perhexiline treatment improves toxic effects of β‐adrenergic receptor stimulation in experimental peripartum cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the fatty acid blocking agents, this compound and 4-bromocrotonic acid, on performance in aerobic and ischemic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemical mechanisms of this compound cardiotoxicity. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Modulation of cardiac fatty acid or glucose oxidation to treat heart failure in preclinical models: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic potential of CPT I inhibitors: cardiac gene transcription as a target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Mimicking Metabolic Disturbance in Establishing Animal Models of Heart Failure With Preserved Ejection Fraction [frontiersin.org]
Application Notes: Preparation of Oxfenicine Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxfenicine, also known as L-p-Hydroxyphenylglycine, is a potent and orally active inhibitor of carnitine palmitoyltransferase-1 (CPT-1).[1] CPT-1 is the rate-limiting enzyme in the mitochondrial fatty acid β-oxidation pathway, responsible for transporting long-chain fatty acids into the mitochondrial matrix.[2][3] By inhibiting CPT-1, this compound effectively blocks fatty acid oxidation.[1][4] This mechanism makes it a valuable tool for studying cellular metabolism, particularly in the context of cardiovascular diseases, ischemia, and metabolic disorders like insulin resistance.[1][2] Accurate and consistent preparation of this compound solutions is critical for obtaining reproducible results in cell culture experiments.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This information is essential for accurate stock solution preparation.
| Property | Value | Reference(s) |
| Chemical Name | (2S)-2-amino-2-(4-hydroxyphenyl)acetic acid | [5] |
| Synonyms | L-p-Hydroxyphenylglycine, 4-Hydroxy-L-phenylglycine | [1] |
| CAS Number | 32462-30-9 | [1] |
| Molecular Formula | C₈H₉NO₃ | [5] |
| Molecular Weight | 167.16 g/mol | [1] |
| Appearance | White to off-white solid powder |
Recommended Solvents and Solubility
The choice of solvent is critical for ensuring the complete dissolution and stability of this compound. Based on available data, sterile water is the recommended solvent for preparing stock solutions for cell culture applications.
| Solvent | Solubility | Notes |
| Water | ≥ 10 mM | Recommended solvent. A 10 mM stock solution is readily achievable.[1] May require gentle warming or sonication to fully dissolve. |
| DMSO | < 1 mg/mL (Slightly Soluble) | Not recommended as the primary solvent due to low and inconsistent reported solubility. |
Note on Solvents: While DMSO is a common solvent in cell culture experiments, its use should be minimized to avoid solvent-induced cellular effects.[6] Given that this compound is soluble in water, this is the preferred vehicle for treating cells.
Experimental Protocol: Preparation of 10 mM this compound Stock Solution
This protocol details the steps for preparing a 10 mM aqueous stock solution of this compound.
Materials and Equipment
-
This compound powder (MW: 167.16 g/mol )
-
Sterile, nuclease-free water (Cell culture grade)
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes (1 mL to 10 mL)
-
Sterile, cryo-safe microcentrifuge tubes (1.5 mL or 2 mL) for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Calculation of Mass
To prepare a desired volume of a 10 mM stock solution, use the following formula:
Mass (mg) = Desired Volume (mL) × 10 mM × 167.16 g/mol / 1000
Example for 10 mL of 10 mM Stock Solution: Mass (mg) = 10 mL × 10 mM × 0.16716 mg/mL/mM = 16.72 mg
Step-by-Step Procedure
-
Preparation: In a sterile environment (e.g., a laminar flow hood), prepare all materials.
-
Weighing: Carefully weigh out the calculated amount of this compound powder (e.g., 16.72 mg for 10 mL) and transfer it to a sterile conical tube.
-
Dissolution:
-
Add approximately 80% of the final desired volume of sterile water to the conical tube (e.g., 8 mL for a final volume of 10 mL).
-
Vortex the tube for 1-2 minutes to dissolve the powder.
-
If the powder does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes or place it in a sonicator bath for a few minutes until the solution is clear.[6]
-
-
Volume Adjustment: Once the this compound is completely dissolved, add sterile water to reach the final desired volume (e.g., 10 mL). Vortex briefly to ensure homogeneity.
-
Sterilization:
-
Draw the entire solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the tip of the syringe.
-
Filter the solution into a new sterile conical tube. This step is crucial to remove any potential microbial contamination.[1]
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryo-safe microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, aqueous stock solutions are generally stable for several months.
-
Quality Control
Before use, thaw an aliquot and inspect it for any signs of precipitation. If precipitates are visible, warm the solution to 37°C and vortex to redissolve. Ensure the solution is clear before diluting it into cell culture medium.
Application in Cell Culture
The prepared 10 mM stock solution can be diluted directly into cell culture medium to achieve the desired working concentration.
-
Working Concentration: The effective concentration of this compound can vary depending on the cell type and experimental goals. Published studies have used concentrations ranging from 1 mM to 10 mM in various cell culture models.[1]
-
Vehicle Control: It is essential to include a vehicle control in all experiments. In this case, cells should be treated with the same volume of sterile water that was used to deliver the highest concentration of this compound.
Diagrams
Caption: Experimental workflow for this compound stock solution preparation.
Caption: Mechanism of action of this compound on the fatty acid oxidation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antilipolytic and antilipogenic effects of the CPT-1b inhibitor this compound in the white adipose tissue of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-induced accumulation of lipid in the rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. emulatebio.com [emulatebio.com]
Application Note: In Vitro Assay for Measuring the Inhibitory Effect of Oxfenicine on Carnitine Palmitoyltransferase-1 (CPT-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnitine Palmitoyltransferase-1 (CPT-1) is a critical enzyme in fatty acid metabolism, functioning as the rate-limiting step for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2] There are three isoforms of CPT-1: CPT-1a (liver), CPT-1b (muscle and heart), and CPT-1c (brain). Due to its central role in energy metabolism, CPT-1 is a key therapeutic target for metabolic disorders such as obesity and type 2 diabetes.[3] Oxfenicine is a known inhibitor of CPT-1, primarily targeting the CPT-1b isoform.[4] It acts as a prodrug, being converted to its active metabolite, 4-hydroxyphenylglyoxylate, which then exerts the inhibitory effect.[4] This application note provides a detailed protocol for an in vitro spectrophotometric assay to measure the inhibitory effect of this compound on CPT-1 activity.
Principle of the Assay
The activity of CPT-1 is determined by measuring the rate of Coenzyme A (CoA-SH) release from its substrate, palmitoyl-CoA, during the formation of palmitoylcarnitine. The liberated CoA-SH reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm.[5][6] The rate of TNB formation is directly proportional to the CPT-1 activity. The inhibitory effect of this compound (or its active metabolite) is assessed by measuring the reduction in CPT-1 activity in the presence of the compound.
Signaling Pathway and Experimental Workflow
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Rodent Heart Tissue
This protocol is adapted for the isolation of mitochondria from heart tissue, which is rich in the CPT-1b isoform. All steps should be performed at 4°C.
Materials:
-
Mitochondrial Isolation Buffer (MIB): 250 mM Sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4.
-
Protease inhibitor cocktail.
-
Dounce homogenizer.
-
Refrigerated centrifuge.
Procedure:
-
Excise the heart tissue and place it in ice-cold MIB.
-
Mince the tissue thoroughly with scissors in a small volume of MIB.
-
Transfer the minced tissue to a Dounce homogenizer with fresh MIB containing protease inhibitors.
-
Homogenize the tissue with 10-15 strokes of a loose-fitting pestle.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes to pellet nuclei and cell debris.
-
Carefully transfer the supernatant to a new tube and centrifuge at 12,000 x g for 15 minutes to pellet the mitochondria.
-
Discard the supernatant and gently wash the mitochondrial pellet with MIB.
-
Repeat the centrifugation at 12,000 x g for 15 minutes.
-
Resuspend the final mitochondrial pellet in a minimal volume of MIB.
-
Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford or BCA assay). The mitochondrial preparation can be used immediately or stored at -80°C.
Protocol 2: Spectrophotometric CPT-1 Activity Assay
This protocol is designed for a 96-well plate format.
Materials:
-
Assay Buffer: 116 mM Tris-HCl, 2.5 mM EDTA, 0.2% Triton X-100, pH 8.0.
-
Palmitoyl-CoA solution: 1 mM in water.
-
L-Carnitine solution: 10 mM in water.
-
DTNB solution: 2 mM in Assay Buffer.
-
This compound or 4-hydroxyphenylglyoxylate stock solution (in a suitable solvent, e.g., water or DMSO).
-
Isolated mitochondria (from Protocol 1).
-
96-well clear flat-bottom plate.
-
Microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Reaction Setup: In each well of the 96-well plate, add the following in order:
-
50 µL of Assay Buffer.
-
10 µL of mitochondrial suspension (adjust volume to have 10-20 µg of mitochondrial protein per well).
-
10 µL of this compound solution at various concentrations (or its active metabolite, 4-hydroxyphenylglyoxylate). For the control (uninhibited) wells, add 10 µL of the solvent used for the inhibitor.
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 30°C for 5 minutes.
-
Reaction Initiation: Start the enzymatic reaction by adding a 20 µL mixture of substrates to each well, consisting of:
-
10 µL of 1 mM Palmitoyl-CoA.
-
10 µL of 10 mM L-Carnitine.
-
-
Incubation: Incubate the plate at 30°C for 15 minutes.[5]
-
Color Development: Stop the reaction and develop the color by adding 100 µL of 2 mM DTNB solution to each well.
-
Final Incubation: Shake the plate for 10 minutes at room temperature to ensure complete reaction of CoA-SH with DTNB.[7]
-
Absorbance Measurement: Measure the absorbance at 412 nm using a microplate reader.
Data Analysis
-
Calculate CPT-1 Activity: The rate of reaction can be calculated using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at pH 8.0).[6]
-
Activity (nmol/min/mg) = (ΔAbs/min * Total Volume) / (14.15 * mg protein * path length)
-
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Absorbance of inhibited sample / Absorbance of uninhibited control)] * 100
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of CPT-1 activity).
Data Presentation
The inhibitory effect of 4-hydroxyphenylglyoxylate, the active metabolite of this compound, on CPT-1 from different tissues is summarized below.
| Tissue Source | CPT-1 Isoform | Inhibitor | IC50 (µM) |
| Rat Heart Mitochondria | CPT-1b | 4-hydroxyphenylglyoxylate | 11 |
| Rat Liver Mitochondria | CPT-1a | 4-hydroxyphenylglyoxylate | 510 |
Data sourced from Stephens et al. (1985).
Conclusion
This application note provides a comprehensive and detailed protocol for measuring the inhibitory effect of this compound on CPT-1 activity using a robust and high-throughput compatible spectrophotometric assay. The provided methodologies for mitochondrial isolation and the CPT-1 activity assay, along with the data analysis guidelines, will be a valuable resource for researchers in academic and industrial settings studying fatty acid metabolism and developing novel therapeutics targeting CPT-1.
References
- 1. aocs.org [aocs.org]
- 2. Fatty acid beta oxidation | Abcam [abcam.com]
- 3. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Intraperitoneal Administration of Oxfenicine in Rats
Introduction
Oxfenicine, also known as S-2-(4-hydroxyphenyl)glycine, is a potent inhibitor of carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in mitochondrial fatty acid oxidation.[1][2] Its administration in preclinical models, particularly rats, is a key procedure in studies related to metabolic diseases, such as type 2 diabetes and cardiovascular conditions.[3][4] this compound's mechanism involves a metabolic shift from fatty acid utilization towards glucose oxidation for energy production.[5] This document provides detailed application notes and standardized protocols for the intraperitoneal (IP) administration of this compound to rats, aimed at ensuring procedural consistency, animal welfare, and data reproducibility for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a pro-drug that is converted to its active metabolite, 4-hydroxyphenylglyoxylate, through transamination in tissues like the heart and liver.[5] This active metabolite is what directly inhibits CPT-1. The muscle and heart isoform of this enzyme (CPT-1b) is significantly more sensitive to this inhibition than the liver isoform (CPT-1a).[1][3] This tissue-specific action allows this compound to preferentially target fatty acid oxidation in the skeletal and cardiac muscles.[3] The inhibition of CPT-1 leads to a decrease in the transport of long-chain fatty acids into the mitochondria, thereby reducing β-oxidation. Consequently, there is an upregulation of glucose metabolism to meet the cell's energy demands.[2] This metabolic switch has been shown to improve insulin sensitivity and glucose tolerance in diet-induced obese rats.[6]
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intraperitoneal Injection
This protocol details the preparation of an this compound suspension for IP injection in rats. Due to its poor water solubility, a suspension agent is often required.[7]
Materials:
-
This compound powder
-
1x Phosphate-Buffered Saline (PBS), sterile
-
Carboxymethylcellulose sodium salt (optional, for improved suspension)
-
Sterile 50 mL conical tubes
-
Vortex mixer
-
Sterile syringes and needles (23-25 gauge)[8]
-
0.22 µm sterile filter (if using a soluble formulation)
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired dose (e.g., 150 mg/kg) and the number of animals to be treated.
-
Suspension in PBS:
-
Transfer the weighed this compound powder into a sterile conical tube.
-
Add a small volume of sterile 1x PBS to create a paste.
-
Gradually add the remaining volume of sterile 1x PBS while continuously vortexing to ensure a uniform suspension.[6]
-
-
Alternative Vehicle (for poor solubility):
-
If a stable suspension is difficult to achieve with PBS alone, this compound can be dissolved in carboxymethylcellulose sodium salt.[7]
-
-
Final Concentration: Adjust the final volume to achieve the desired concentration for injection, ensuring the injection volume does not exceed 10 mL/kg of the rat's body weight.[8]
-
Storage: Use the prepared suspension immediately. If short-term storage is necessary, keep it at 4°C and re-vortex thoroughly before each use. For soluble formulations, sterile filter the final solution before administration.[4]
Protocol 2: Intraperitoneal Injection Procedure in Rats
This protocol outlines the standardized method for administering the prepared this compound solution via intraperitoneal injection to a rat.
Materials:
-
Prepared this compound suspension
-
Appropriately sized syringes (e.g., 1 mL or 3 mL)
-
Sterile needles (23-25 gauge recommended for rats)[8]
-
Animal scale
-
70% Ethanol wipes
-
Personal Protective Equipment (PPE): gloves, lab coat
Procedure:
-
Dose Calculation: Weigh the rat immediately before injection and calculate the precise volume of the this compound suspension to be administered based on the target dosage (e.g., 150 mg/kg).[6][9]
-
Animal Restraint:
-
Two-Person Technique (Recommended): One person restrains the rat by holding its head between the index and middle fingers and supporting the body with the remaining fingers. The other hand secures the rear feet and tail. The rat should be held in a head-down position to allow the abdominal organs to shift away from the injection site.[8]
-
One-Person Technique: For experienced handlers, the rat can be restrained with the non-dominant hand, securing the head and holding the body against the forearm, leaving the abdomen exposed.
-
-
Site Identification and Preparation:
-
The preferred injection site is the lower right quadrant of the abdomen.[8] This location helps to avoid puncturing the cecum, urinary bladder, and other vital organs.
-
Wipe the injection site with a 70% ethanol wipe.
-
-
Injection:
-
Insert the needle, with the bevel facing up, at a 30-40° angle to the abdominal wall.[8]
-
Advance the needle just enough to penetrate the peritoneum. A slight lack of resistance will be felt.
-
Aspirate gently by pulling back the plunger to ensure no blood or abdominal contents are drawn into the syringe. If this occurs, withdraw the needle and prepare a new sterile injection.
-
Inject the solution slowly and steadily.
-
-
Post-Injection Care:
-
Withdraw the needle smoothly and return the rat to its cage.
-
Monitor the animal for at least 15-30 minutes for any immediate adverse reactions, such as distress, lethargy, or signs of pain at the injection site.
-
Observe the animal according to the experimental timeline for expected physiological changes.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies involving this compound administration in rats.
| Parameter | Value | Animal Model | Study Details | Reference |
| Dosage | 150 mg/kg body weight | Male Sprague-Dawley Rats | Daily intraperitoneal injection for 3 consecutive weeks. | [6] |
| Vehicle | 1x Phosphate-Buffered Saline (PBS) | Male Sprague-Dawley Rats | This compound was suspended in 1x PBS for IP injection. | [6] |
| Alternative Vehicle | Carboxymethylcellulose sodium salt | Male Wistar Rats | Used due to this compound's poor water solubility for oral gavage. | [7] |
| Route of Administration | Intraperitoneal (IP) Injection | Male Sprague-Dawley Rats | Chosen route for a 3-week treatment period. | [6][9] |
| Injection Volume Limit | < 10 mL/kg | General Guideline for Rats | Standard recommended maximum volume for IP injections. | [8] |
| Recommended Needle Gauge | 23-25g | General Guideline for Rats | Appropriate needle size to minimize tissue trauma. | [8] |
| Observed Effect | Finding | Animal Model | Treatment Regimen | Reference |
| Body Weight | Reduction in body weight and adiposity | High-fat diet-fed rats | 150 mg/kg/day IP for 3 weeks | [6] |
| Insulin Sensitivity | Improved whole-body insulin sensitivity | High-fat diet-fed rats | 150 mg/kg/day IP for 3 weeks | [6] |
| Fatty Acid Oxidation | Reduced in subcutaneous and epididymal adipocytes | High-fat diet-fed rats | 150 mg/kg/day IP for 3 weeks | [6] |
| Lipogenesis | Significantly reduced in subcutaneous and epididymal adipocytes | High-fat diet-fed rats | 150 mg/kg/day IP for 3 weeks | [6] |
| Myocardial Lipid Content | Marked increase in triglyceride and lipid droplet content | Rats treated with this compound | Subcutaneous injection | [10] |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the intraperitoneal administration of this compound to rats.
Caption: Workflow for this compound administration in rats.
Signaling Pathway of this compound
This diagram illustrates the mechanism of action of this compound in a muscle cell.
Caption: Mechanism of this compound action in muscle cells.
References
- 1. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antilipolytic and antilipogenic effects of the CPT-1b inhibitor this compound in the white adipose tissue of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetyl-l-Carnitine and this compound on Cardiac Pumping Mechanics in Streptozotocin-Induced Diabetes in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. journals.physiology.org [journals.physiology.org]
- 10. This compound-induced accumulation of lipid in the rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Assessing the Impact of Oxfenicine on Mitochondrial Respiration Using the Seahorse XF Cell Mito Stress Test
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for utilizing the Agilent Seahorse XF Analyzer to assess the impact of Oxfenicine on mitochondrial respiration. This compound is an inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1), a key enzyme in fatty acid oxidation (FAO).[1][2] By inhibiting CPT-1, this compound is expected to reduce mitochondrial respiration in cells that are dependent on fatty acids as a primary fuel source.[3][4] The Seahorse XF Cell Mito Stress Test is a standard method for evaluating mitochondrial function by measuring the Oxygen Consumption Rate (OCR) in live cells in real-time.[5][6] This protocol details the integration of this compound treatment with the standard Mito Stress Test workflow to specifically probe its effects on FAO-driven respiration.
Principles and Overview
The Seahorse XF Cell Mito Stress Test
The Seahorse XF Cell Mito Stress Test is a widely used assay that measures key parameters of mitochondrial function.[5] It involves the sequential injection of four compounds that modulate the electron transport chain (ETC), allowing for the calculation of basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, proton leak, and non-mitochondrial respiration.[6]
-
Oligomycin: An ATP synthase (Complex V) inhibitor that blocks ATP production, revealing the portion of basal respiration linked to ATP synthesis.[5]
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy) phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential, forcing the ETC to function at its maximum rate.[5]
-
Rotenone & Antimycin A: A combination of a Complex I and a Complex III inhibitor, which shuts down mitochondrial respiration completely. This allows for the calculation of non-mitochondrial oxygen consumption.[5][7]
Mechanism of Action: this compound
This compound inhibits the oxidation of fatty acids.[1][2] It is transaminated to 4-hydroxyphenylglyoxylate, which acts as an inhibitor of Carnitine Palmitoyltransferase I (CPT-1).[3][4] CPT-1 is the rate-limiting enzyme responsible for transporting long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl-CoA for the TCA cycle. By blocking this step, this compound effectively reduces the cell's ability to generate energy from fatty acids.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number (Example) |
| Seahorse XFe/XF Pro Analyzer | Agilent Technologies | - |
| Seahorse XF Cell Culture Microplates | Agilent Technologies | Varies by analyzer |
| Seahorse XF Sensor Cartridges | Agilent Technologies | Varies by analyzer |
| Seahorse XF Calibrant | Agilent Technologies | 100840-000 |
| Seahorse XF Cell Mito Stress Test Kit | Agilent Technologies | 103015-100 |
| This compound | MedChemExpress | HY-112343 |
| Seahorse XF DMEM Medium, pH 7.4 | Agilent Technologies | 103575-100 |
| Seahorse XF 1.0 M Glucose Solution | Agilent Technologies | 103577-100 |
| Seahorse XF 100 mM Pyruvate Solution | Agilent Technologies | 103578-100 |
| Seahorse XF 200 mM Glutamine Solution | Agilent Technologies | 103579-100 |
| Palmitate-BSA Substrate | Supplier of choice | - |
| Cell line of interest | - | - |
| Standard cell culture reagents (media, FBS, trypsin) | Supplier of choice | - |
Experimental Protocol
This protocol is divided into three main stages: Day 1 (Cell Seeding), Day 2 (Assay Day), and Post-Assay (Data Analysis). To specifically measure the effect of this compound on fatty acid oxidation, cells will be cultured in a substrate-limited medium supplemented with palmitate.
Day 1: Cell Seeding and Cartridge Hydration
-
Hydrate Sensor Cartridge: 24 hours before the assay, add 200 µL of sterile water to each well of the Seahorse XF Sensor Cartridge. Place the cartridge in a non-CO2 incubator at 37°C overnight.[8]
-
Seed Cells: Harvest and count cells. Seed the appropriate number of cells (e.g., 20,000-80,000 cells/well, requires optimization) in your standard culture medium into a Seahorse XF Cell Culture Microplate. Ensure even cell distribution. Do not seed cells in the four corner wells, as these are used for background correction.[8]
-
Incubate: Allow cells to attach and grow in a standard 37°C, 5% CO2 incubator for 20-24 hours.
Day 2: Assay Execution
-
Prepare Assay Medium: Prepare the Fatty Acid Oxidation (FAO) assay medium. A recommended starting point is Seahorse XF DMEM medium supplemented with 0.5 mM Palmitate-BSA, 2 mM Glutamine, 1 mM Pyruvate, and a low concentration of glucose (e.g., 0.5-1 mM). Warm the medium to 37°C and adjust the pH to 7.4.[9]
-
Prepare this compound Stock: Prepare a stock solution of this compound. A final working concentration of 1-2 mM is often effective, but this should be optimized for your cell type.[1][2]
-
Cell Pre-incubation:
-
Remove the cell culture plate from the incubator.
-
Gently wash the cells once with the prepared FAO assay medium.
-
Add FAO assay medium to each well. For treated wells, add medium containing the desired final concentration of this compound. For control wells, add medium with the vehicle control.
-
Place the cell plate in a 37°C non-CO2 incubator for 1-2 hours before the assay.[7]
-
-
Prepare Injector Ports:
-
Remove the sensor cartridge from the incubator and replace the water with 200 µL/well of Seahorse XF Calibrant.
-
Prepare the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the FAO assay medium at the desired final concentrations (see Table 2).
-
Load the compounds into the appropriate ports of the sensor cartridge.[8]
-
| Compound | Typical Final Concentration | Port |
| Oligomycin | 1.0 - 1.5 µM | A |
| FCCP | 0.5 - 1.0 µM | B |
| Rotenone / Antimycin A | 0.5 µM each | C |
| Table 2: Recommended concentrations for Mito Stress Test compounds. These may require optimization. |
-
Run the Assay:
-
Load the sensor cartridge into the Seahorse XF Analyzer for calibration.
-
Once calibration is complete, replace the calibrant plate with your cell culture plate.
-
Start the assay protocol. The instrument will measure baseline OCR before sequentially injecting the compounds from ports A, B, and C, measuring OCR after each injection.
-
Data Analysis and Expected Results
Data Normalization
To account for variations in cell number between wells, it is crucial to normalize the OCR data. This can be done by lysing the cells post-assay and performing a protein assay (e.g., BCA) or by using a cell imaging and normalization system to count cells in each well.[10]
Interpretation of Results
The Seahorse XF software will generate an OCR profile. From this profile, key mitochondrial parameters are calculated.
Expected Impact of this compound
By inhibiting CPT-1, this compound is expected to reduce the supply of acetyl-CoA derived from fatty acids to the TCA cycle. In cells relying on FAO, this should lead to a decrease in key respiratory parameters.
| Parameter | Description | Expected Effect of this compound (in FAO-dependent cells) |
| Basal Respiration | The baseline oxygen consumption of the cells.[6] | Decrease |
| ATP-Linked Respiration | The portion of basal respiration used for ATP synthesis.[6] | Decrease |
| Maximal Respiration | The maximum OCR achieved after uncoupling with FCCP.[6] | Decrease |
| Spare Capacity | The difference between maximal and basal respiration.[6] | Decrease |
| Proton Leak | Oxygen consumption not coupled to ATP synthesis. | Minimal to no change expected |
| Non-Mito Respiration | Oxygen consumption from cellular processes outside the mitochondria.[5] | No change expected |
| Table 3: Key mitochondrial parameters and the expected impact of this compound treatment. |
A significant reduction in Basal and Maximal Respiration in the this compound-treated group compared to the control group would indicate that the cells are highly dependent on fatty acid oxidation for their energy metabolism and that this compound is effectively inhibiting this pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of carnitine palmitoyl-CoA transferase activity and fatty acid oxidation by lactate and this compound in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. content.protocols.io [content.protocols.io]
- 8. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
- 9. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
Application of Oxfenicine in Studying Insulin Resistance in High-Fat Diet-Fed Mice
Application Note and Protocols
Introduction
Insulin resistance, a hallmark of type 2 diabetes and metabolic syndrome, is characterized by an impaired response of tissues to insulin. High-fat diets (HFD) are widely used in preclinical research to induce an obese and insulin-resistant phenotype in rodent models, mimicking the human condition. Oxfenicine, a known inhibitor of carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme for mitochondrial fatty acid uptake, has emerged as a valuable pharmacological tool to investigate the interplay between fatty acid metabolism and insulin sensitivity.[1][2] By inhibiting CPT-1, this compound reduces fatty acid oxidation, which can lead to improved glucose metabolism and insulin signaling in the context of a high-fat diet.[1][2][3] This document provides detailed protocols for utilizing this compound to study insulin resistance in HFD-fed mice, along with data presentation and visualization of the underlying mechanisms.
Core Concepts and Mechanisms
This compound's primary mechanism of action is the inhibition of CPT-1, which is located on the outer mitochondrial membrane and is crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[2] In states of excess lipid availability, such as those induced by a high-fat diet, the accumulation of lipid intermediates like diacylglycerol and ceramides in skeletal muscle can impair insulin signaling pathways.[1] By blocking CPT-1, this compound is thought to alleviate this lipotoxicity, leading to enhanced insulin sensitivity. This is associated with a shift towards increased carbohydrate utilization, a concept explained by the Randle Cycle, where inhibition of fatty acid oxidation promotes glucose oxidation.[1][2][3]
Key Experimental Findings
Treatment of high-fat diet-induced obese mice with this compound has been shown to result in several beneficial metabolic effects. These include improved whole-body glucose tolerance and insulin sensitivity.[1][3] At the molecular level, this compound treatment has been demonstrated to increase insulin-stimulated Akt phosphorylation, a key step in the insulin signaling cascade, and enhance the translocation of GLUT4 to the cell membrane in skeletal muscle, thereby promoting glucose uptake.[1][3] Furthermore, a decrease in intramyocellular lipid intermediates such as ceramide, long-chain acyl CoA, and diacylglycerol has been observed.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound on high-fat diet-fed mice.
Table 1: Effects of this compound on Body Weight and Glucose Homeostasis
| Parameter | High-Fat Diet (HFD) + Vehicle | High-Fat Diet (HFD) + this compound | Low-Fat Diet (LFD) | Reference |
| Body Weight Change | No significant change | No significant effect compared to HFD + Vehicle | N/A | [2][4] |
| Glucose Tolerance Test (GTT) AUC | Significantly increased vs. LFD | Significantly improved (reduced) compared to HFD + Vehicle, similar to LFD | Baseline | [2][3][4] |
| Plasma Insulin Levels | Significantly increased vs. LFD | Significantly decreased compared to HFD + Vehicle | Baseline | [3] |
Table 2: Effects of this compound on Skeletal Muscle Metabolism and Signaling
| Parameter | High-Fat Diet (HFD) + Vehicle | High-Fat Diet (HFD) + this compound | Reference |
| CPT-1 Activity | N/A | Decreased | [2] |
| Pyruvate Dehydrogenase (PDH) Activity | N/A | Increased | [1][2][3] |
| Membrane GLUT4 Content | N/A | Increased | [1][3] |
| Insulin-stimulated Akt Phosphorylation | N/A | Increased | [1][3] |
| Intramyocellular Ceramide | Elevated | Decreased | [1] |
| Intramyocellular Long-chain Acyl CoA | Elevated | Decreased | [1] |
| Intramyocellular Diacylglycerol | Elevated | Decreased | [1] |
Experimental Protocols
Induction of Insulin Resistance with a High-Fat Diet
This protocol describes the induction of obesity and insulin resistance in mice.
-
Animal Model: C57BL/6 mice are a commonly used strain that is susceptible to diet-induced obesity.[5]
-
Diet: A high-fat diet with 60% of calories derived from fat is typically used.[1][3][5] A control group should be fed a low-fat diet (e.g., 10% of calories from fat).[5]
-
Duration: Mice are typically fed the high-fat diet for 12-16 weeks to develop a robust obese and insulin-resistant phenotype.[1][5]
-
Housing: Mice should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
This compound Administration
This protocol outlines the administration of this compound to the HFD-fed mice.
-
Dosage: A daily intraperitoneal (i.p.) injection of 150 mg/kg body weight of this compound is an effective dose.[1][3][6]
-
Vehicle: The vehicle control group should receive daily i.p. injections of the solvent used to dissolve this compound (e.g., phosphate-buffered saline).
-
Treatment Duration: A treatment period of 4 weeks has been shown to be effective in improving insulin sensitivity.[1][3]
Glucose Tolerance Test (GTT)
The GTT is performed to assess the ability of the mice to clear a glucose load from the blood.
-
Fasting: Mice should be fasted for 6 hours prior to the test.
-
Glucose Administration: A bolus of glucose (e.g., 2 g/kg body weight) is administered via intraperitoneal injection.
-
Blood Sampling: Blood samples are collected from the tail vein at 0 (baseline), 15, 30, 60, 90, and 120 minutes after glucose injection.
-
Analysis: Blood glucose levels are measured at each time point. The area under the curve (AUC) is calculated to quantify glucose tolerance.
Insulin Tolerance Test (ITT)
The ITT is performed to assess whole-body insulin sensitivity.
-
Fasting: Mice are typically fasted for 4-6 hours.
-
Insulin Administration: A bolus of human insulin (e.g., 0.75 U/kg body weight) is administered via intraperitoneal injection.
-
Blood Sampling: Blood is collected from the tail vein at 0 (baseline), 15, 30, and 60 minutes after insulin injection.
-
Analysis: Blood glucose levels are measured at each time point. The rate of glucose disappearance is an indicator of insulin sensitivity.
Visualizations
Signaling Pathway of this compound's Action
Caption: Mechanism of this compound in improving insulin sensitivity.
Experimental Workflow
References
- 1. Inhibition of carnitine palmitoyltransferase-1 activity alleviates insulin resistance in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antilipolytic and antilipogenic effects of the CPT-1b inhibitor this compound in the white adipose tissue of rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for Assessing Changes in Long-Chain Acylcarnitine Levels After Oxfenicine Treatment
Introduction
Oxfenicine is a pharmacological agent known to modulate fatty acid metabolism. It functions as an inhibitor of carnitine palmitoyltransferase I (CPT-I), the rate-limiting enzyme responsible for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2][3][4] The active metabolite of this compound, 4-hydroxyphenylglyoxylate, competitively inhibits CPT-I, leading to a subsequent reduction in the levels of long-chain acylcarnitines.[1][2] This application note provides a detailed protocol for the assessment of changes in long-chain acylcarnitine levels in biological samples following treatment with this compound. The primary analytical method described is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for the quantification of acylcarnitines.[5][6][7]
This document is intended for researchers, scientists, and drug development professionals investigating the effects of this compound and other CPT-I inhibitors on fatty acid metabolism.
Mechanism of Action of this compound
The signaling pathway below illustrates the mechanism by which this compound inhibits the formation of long-chain acylcarnitines.
Caption: Mechanism of this compound action on long-chain acylcarnitine formation.
Experimental Protocols
In Vitro Cell Culture Treatment
Objective: To treat cultured cells with this compound to assess its impact on intracellular long-chain acylcarnitine levels.
Materials:
-
Cell culture medium appropriate for the cell line
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell scrapers
-
Methanol (ice-cold)
-
Microcentrifuge tubes
Protocol:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Prepare working solutions of this compound in cell culture medium at desired concentrations (e.g., 0, 10, 50, 100 µM). Include a vehicle control (DMSO).
-
Remove the old medium from the cells and wash once with PBS.
-
Add 2 mL of the prepared this compound or vehicle control medium to each well.
-
Incubate the cells for the desired treatment period (e.g., 24 hours) at 37°C and 5% CO₂.
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold methanol to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex the samples for 10 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the extracted metabolites and store at -80°C until LC-MS/MS analysis.
Animal Studies and Sample Collection
Objective: To treat animals with this compound and collect plasma and tissue samples for the analysis of long-chain acylcarnitine levels.
Materials:
-
This compound formulation for in vivo administration (e.g., dissolved in saline)
-
Anesthesia
-
EDTA-coated collection tubes (for plasma)
-
Liquid nitrogen
-
Homogenizer
Protocol:
-
Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Administer this compound or vehicle control to the animals via the desired route (e.g., intraperitoneal injection, oral gavage). A typical dose for mice is 150 mg/kg daily.[3][8]
-
At the end of the treatment period, anesthetize the animals.
-
Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Harvest tissues of interest (e.g., heart, skeletal muscle, liver) and immediately freeze them in liquid nitrogen.
-
Store plasma and tissue samples at -80°C until analysis.
-
For tissue analysis, pulverize the frozen tissue and weigh a small portion (e.g., 20-30 mg).
-
Homogenize the tissue in an appropriate volume of ice-cold methanol.
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis of Long-Chain Acylcarnitines
Objective: To quantify long-chain acylcarnitines in biological extracts using LC-MS/MS.
Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 reverse-phase analytical column (e.g., 100 x 2.1 mm, 2.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Internal standard solution (e.g., a mix of isotopically labeled acylcarnitines)
-
Acylcarnitine standards for calibration curve
Protocol:
-
Sample Preparation:
-
LC-MS/MS Conditions:
-
Injection Volume: 5 µL
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
LC Gradient:
Time (min) % Mobile Phase B 0.0 20 2.0 50 7.0 95 8.0 95 8.1 20 | 10.0 | 20 |
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the precursor-to-product ion transitions for each long-chain acylcarnitine and its corresponding internal standard.
-
-
-
Data Analysis:
-
Generate a calibration curve using the acylcarnitine standards.
-
Quantify the concentration of each long-chain acylcarnitine in the samples by normalizing the peak area of the analyte to the peak area of its corresponding internal standard and interpolating from the calibration curve.
-
Data Presentation
The following tables present illustrative data on the changes in long-chain acylcarnitine levels following this compound treatment in both in vitro and in vivo models. The data reflects the expected decrease in long-chain acylcarnitines due to CPT-I inhibition.
Table 1: Intracellular Long-Chain Acylcarnitine Levels in Cultured Cardiomyocytes Treated with this compound for 24 Hours.
| Acylcarnitine | Vehicle Control (pmol/mg protein) | 50 µM this compound (pmol/mg protein) | % Change |
| Palmitoylcarnitine (C16) | 125.6 ± 10.2 | 30.1 ± 4.5 | -76% |
| Stearoylcarnitine (C18) | 88.4 ± 7.9 | 22.3 ± 3.1 | -75% |
| Oleoylcarnitine (C18:1) | 152.3 ± 12.5 | 35.8 ± 5.0 | -77% |
| Linoleoylcarnitine (C18:2) | 65.1 ± 5.8 | 16.9 ± 2.4 | -74% |
Table 2: Plasma Long-Chain Acylcarnitine Levels in Mice Treated with this compound (150 mg/kg/day) for 4 Weeks.
| Acylcarnitine | Vehicle Control (µM) | This compound-Treated (µM) | % Change |
| Palmitoylcarnitine (C16) | 0.25 ± 0.04 | 0.08 ± 0.01 | -68% |
| Stearoylcarnitine (C18) | 0.18 ± 0.03 | 0.06 ± 0.01 | -67% |
| Oleoylcarnitine (C18:1) | 0.31 ± 0.05 | 0.11 ± 0.02 | -65% |
| Linoleoylcarnitine (C18:2) | 0.15 ± 0.02 | 0.05 ± 0.01 | -67% |
Table 3: Skeletal Muscle Long-Chain Acylcarnitine Levels in Mice Treated with this compound (150 mg/kg/day) for 4 Weeks.
| Acylcarnitine | Vehicle Control (nmol/g tissue) | This compound-Treated (nmol/g tissue) | % Change |
| Palmitoylcarnitine (C16) | 5.8 ± 0.7 | 1.5 ± 0.2 | -74% |
| Stearoylcarnitine (C18) | 4.2 ± 0.5 | 1.1 ± 0.1 | -74% |
| Oleoylcarnitine (C18:1) | 7.1 ± 0.9 | 1.9 ± 0.3 | -73% |
| Linoleoylcarnitine (C18:2) | 3.3 ± 0.4 | 0.9 ± 0.1 | -73% |
Summary
This application note provides a comprehensive framework for assessing the impact of this compound on long-chain acylcarnitine levels. The detailed protocols for in vitro and in vivo experiments, coupled with a robust LC-MS/MS analytical method, will enable researchers to accurately quantify the metabolic effects of CPT-I inhibition. The expected outcome of this compound treatment is a significant reduction in the concentrations of long-chain acylcarnitines in cells, plasma, and tissues involved in fatty acid metabolism. This methodology can be adapted for the evaluation of other CPT-I inhibitors and for studying the role of fatty acid oxidation in various physiological and pathological states.
References
- 1. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 8. Inhibition of carnitine palmitoyltransferase-1 activity alleviates insulin resistance in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
Application Notes: Investigating Oxfenicine as a Metabolic Modulator in a Canine Model of Chronic Heart Failure
These application notes provide a comprehensive overview of the scientific rationale and a detailed protocol for the long-term administration of Oxfenicine in a canine model of heart failure. This compound is an inhibitor of carnitine palmitoyltransferase-1 (CPT-1), a key enzyme in mitochondrial fatty acid oxidation.[1][2] By inhibiting CPT-1, this compound shifts the myocardial energy substrate preference from fatty acids towards glucose.[3][4] This shift is hypothesized to be beneficial in the failing heart, as glucose oxidation is more oxygen-efficient than fatty acid oxidation, potentially improving cardiac function and slowing disease progression.[5]
However, it is crucial to note that long-term administration of this compound to healthy dogs has been associated with dose-related cardiac hypertrophy.[3] Additionally, studies in rats have indicated potential cardiotoxicity, including damage to mitochondrial metabolism and accumulation of lipids in cardiac tissue.[6][7][8] Therefore, any investigation into its long-term use must incorporate rigorous safety and cardiac function monitoring.
The following protocols are designed for researchers, scientists, and drug development professionals to investigate the therapeutic potential and long-term effects of this compound in a pre-clinical, large-animal model of heart failure.
Quantitative Data Summary
The following tables should be used to systematically record and summarize all quantitative data collected during the study.
Table 1: Experimental Cohorts and Dosing Regimen
| Group ID | Treatment | Dose Level (mg/kg/day, PO) | Number of Animals (N) | Treatment Duration (Months) |
|---|---|---|---|---|
| A | Control (Placebo) | 0 | 8 | 12 |
| B | Low-Dose this compound | TBD (e.g., 10 mg/kg) | 8 | 12 |
| C | Mid-Dose this compound | TBD (e.g., 25 mg/kg) | 8 | 12 |
| D | High-Dose this compound| TBD (e.g., 50 mg/kg) | 8 | 12 |
Note: Dose levels are hypothetical and a preliminary dose-finding study is strongly recommended.
Table 2: Key Echocardiographic Parameters Over Time
| Parameter | Group | Baseline | Month 3 | Month 6 | Month 12 |
|---|---|---|---|---|---|
| LVEF (%) | Control | ||||
| Low-Dose | |||||
| Mid-Dose | |||||
| High-Dose | |||||
| LVIDd (cm) | Control | ||||
| Low-Dose | |||||
| Mid-Dose | |||||
| High-Dose | |||||
| LV Mass (g) | Control | ||||
| Low-Dose | |||||
| Mid-Dose |
| | High-Dose | | | | |
LVEF: Left Ventricular Ejection Fraction; LVIDd: Left Ventricular Internal Diameter in Diastole.
Table 3: Serum Biomarker Analysis Over Time
| Biomarker | Group | Baseline | Month 3 | Month 6 | Month 12 |
|---|---|---|---|---|---|
| NT-proBNP (pmol/L) | Control | ||||
| Low-Dose | |||||
| Mid-Dose | |||||
| High-Dose | |||||
| cTnI (ng/mL) | Control | ||||
| Low-Dose | |||||
| Mid-Dose | |||||
| High-Dose | |||||
| ALT (U/L) | Control | ||||
| Low-Dose | |||||
| Mid-Dose | |||||
| High-Dose | |||||
| Creatinine (mg/dL) | Control | ||||
| Low-Dose | |||||
| Mid-Dose |
| | High-Dose | | | | |
NT-proBNP: N-terminal pro-B-type natriuretic peptide; cTnI: Cardiac Troponin I; ALT: Alanine Aminotransferase.
Experimental Protocols
Protocol 1: Induction of Chronic Heart Failure via Intracoronary Microembolization
This protocol describes a method to create a stable, chronic model of ischemic heart failure in canines that mimics aspects of human heart failure.[9]
1. Animal Selection and Preparation:
- Select healthy adult dogs (e.g., Beagles) weighing 25-35 kg.
- Acclimate animals for at least two weeks before any procedures.
- Fast dogs for 12-18 hours prior to surgery.[10] A transdermal fentanyl patch (50–100 µg/h) may be placed 3–12 hours before the procedure for preemptive analgesia.[10][11]
2. Anesthesia and Surgical Procedure:
- Anesthetize with an intravenous injection of fentanyl followed by propofol.[10]
- Intubate and maintain anesthesia with 1.0–3.0% isoflurane in 100% oxygen.[10]
- Monitor heart rate, core body temperature, oxygen saturation, and electrocardiogram (ECG) continuously.[10]
- Under fluoroscopic guidance, introduce a catheter into a coronary artery.
- Perform serial intracoronary injections of microspheres. It may take multiple embolization procedures over several weeks to achieve the desired level of cardiac dysfunction.[9]
3. Post-Operative Care and Confirmation of Heart Failure:
- Administer analgesics (e.g., hydromorphone) to manage post-operative pain.[10]
- Monitor the animal closely for 48 hours post-procedure.
- Confirm the development of chronic heart failure (e.g., Left Ventricular Ejection Fraction (LVEF) < 40% and elevated NT-proBNP > 900 pmol/L) via echocardiography and serum biomarker analysis approximately 3 months after the final microembolization procedure.[9][10]
Protocol 2: Long-Term Oral Administration of this compound
This protocol details the daily administration and monitoring of canines with induced heart failure.
1. Animal Grouping and Randomization:
- Once heart failure is confirmed, randomly assign animals to the experimental cohorts outlined in Table 1.
2. Drug Administration:
- This compound is orally active.[1] Administer the assigned dose of this compound or a placebo orally once daily. The drug can be hidden in a small amount of palatable food to ensure compliance.
- Continue daily administration for the full study duration (e.g., 12 months).
3. Comprehensive Monitoring Schedule:
- Daily: Perform a clinical examination, observing for changes in appetite, activity level, and respiratory rate at rest.[12]
- Weekly: Record body weight and perform a physical examination.
- Monthly:
- Collect blood samples via venipuncture for serum biomarker analysis (NT-proBNP, cTnI, liver enzymes, creatinine) as detailed in Table 3.
- Perform a 12-lead ECG to monitor for arrhythmias.
- Quarterly (Every 3 Months):
- Perform a complete transthoracic echocardiogram to assess cardiac structure and function. Key parameters include LVEF, fractional shortening, left ventricular dimensions, and left ventricular mass (as detailed in Table 2).
- Measure systemic blood pressure using a non-invasive oscillometric device.
4. Endpoint and Tissue Collection:
- At the end of the 12-month study period, humanely euthanize the animals.
- Perform a complete necropsy.
- Collect heart, liver, and kidney tissues.
- Fix a portion of the tissues in 10% neutral buffered formalin for histopathological analysis (e.g., fibrosis, hypertrophy, lipid accumulation).
- Flash-freeze the remaining tissue in liquid nitrogen and store at -80°C for subsequent molecular or biochemical analyses.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac hypertrophy in the dog and rat induced by this compound, an agent which modifies muscle metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Optimization of Cardiac Metabolism in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Biochemical mechanisms of this compound cardiotoxicity. | Semantic Scholar [semanticscholar.org]
- 8. Biochemical mechanisms of this compound cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modeling heart failure in animal models for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A canine model of chronic ischemic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Heart Failure in Dogs and Cats - Circulatory System - MSD Veterinary Manual [msdvetmanual.com]
Application Notes and Protocols: Measuring Changes in Glucose Uptake in Skeletal Muscle After Oxfenicine Treatment
For: Researchers, scientists, and drug development professionals.
Abstract
Oxfenicine, a well-characterized inhibitor of carnitine palmitoyltransferase-1 (CPT-1), has demonstrated significant effects on glucose metabolism, particularly in skeletal muscle. By inhibiting the rate-limiting step of mitochondrial fatty acid oxidation, this compound promotes a metabolic shift towards glucose utilization.[1][2] This document provides detailed application notes and experimental protocols for measuring the consequential changes in glucose uptake in skeletal muscle following this compound treatment. The methodologies described herein are applicable for both in vivo and in vitro models and are intended to guide researchers in pharmacology, metabolic diseases, and drug development in assessing the therapeutic potential of CPT-1 inhibitors.
Introduction
Skeletal muscle is a primary site for glucose disposal and plays a crucial role in maintaining glucose homeostasis.[3][4] In metabolic disorders such as type 2 diabetes, insulin-stimulated glucose uptake in skeletal muscle is impaired. This compound, by inhibiting CPT-1, reduces the entry of long-chain fatty acids into the mitochondria for β-oxidation.[1][5] This reduction in fatty acid metabolism leads to a compensatory increase in glucose oxidation, thereby enhancing glucose uptake and improving insulin sensitivity.[2][6] Studies have shown that this compound treatment in diet-induced obese mice improves glucose tolerance, increases insulin-stimulated Akt phosphorylation, and enhances the translocation of glucose transporter type 4 (GLUT4) to the cell membrane in skeletal muscle.[2][7] These application notes provide standardized procedures to quantify these effects.
Data Presentation
Table 1: Summary of Expected Quantitative Data from In Vivo Studies
| Parameter | Control Group (Vehicle) | This compound-Treated Group | Expected Outcome with this compound | Reference |
| Whole-Body Glucose Tolerance (AUC for GTT) | High | Low | Improved glucose clearance | [1] |
| Insulin Sensitivity (ITT) | Impaired | Improved | Enhanced insulin response | [1] |
| Skeletal Muscle 2-Deoxyglucose Uptake (pmol/mg/min) | Baseline | Increased | Increased glucose transport | [8] |
| Plasma Insulin (ng/mL) | Elevated (in insulin resistance) | Decreased | Improved insulin sensitivity | [1] |
| Akt Phosphorylation (Ser473) in Skeletal Muscle (Fold Change) | 1.0 | > 1.0 | Upregulation of insulin signaling | [2] |
| Membrane GLUT4 Content in Skeletal Muscle (Fold Change) | 1.0 | > 1.0 | Increased glucose transporter translocation | [2][7] |
| Pyruvate Dehydrogenase (PDH) Activity in Skeletal Muscle (Fold Change) | 1.0 | > 1.0 | Increased glucose oxidation | [2] |
Table 2: Summary of Expected Quantitative Data from In Vitro Studies (Cultured Myotubes)
| Parameter | Control (Vehicle) | This compound-Treated | Expected Outcome with this compound | Reference |
| 2-Deoxyglucose Uptake (pmol/mg protein/min) | Baseline | Increased | Enhanced glucose transport | [9] |
| Insulin-Stimulated 2-Deoxyglucose Uptake (Fold Increase) | Lower | Higher | Potentiated insulin response | [9] |
| Akt Phosphorylation (Ser473) (Fold Change) | 1.0 | > 1.0 | Activation of insulin signaling pathway | [2] |
| GLUT4 Translocation to Plasma Membrane (Fluorescence Intensity) | Baseline | Increased | Increased glucose transporter presence at the cell surface | [3] |
Experimental Protocols
Protocol 1: In Vivo Measurement of Glucose Uptake in Skeletal Muscle of Mice
This protocol is adapted from established methods for assessing glucose uptake in response to pharmacological intervention.[10][11]
1. Animal Model and Treatment: a. Use a relevant mouse model, such as diet-induced obese (DIO) C57BL/6 mice, which exhibit insulin resistance.[2] b. Acclimate mice for at least one week before the experiment. c. Administer this compound (e.g., 150 mg/kg body weight, intraperitoneally) or vehicle (e.g., saline) daily for a specified period (e.g., 4 weeks).[2][7]
2. Glucose Tolerance Test (GTT): a. Fast mice overnight (approximately 12-16 hours). b. Record baseline blood glucose from the tail vein. c. Administer a glucose bolus (2 g/kg body weight) via oral gavage or intraperitoneal injection. d. Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection. e. Calculate the Area Under the Curve (AUC) for glucose concentration over time.
3. Insulin Tolerance Test (ITT): a. Fast mice for 4-6 hours. b. Record baseline blood glucose. c. Administer human insulin (e.g., 0.75 U/kg body weight) intraperitoneally. d. Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
4. 2-Deoxyglucose (2-DG) Uptake Assay: a. Fast mice as for GTT. b. Anesthetize mice and expose the desired skeletal muscle (e.g., gastrocnemius, soleus). c. Inject a bolus of 2-[³H]deoxyglucose intravenously. d. After a defined period (e.g., 45 minutes), collect blood samples and excise the skeletal muscle. e. Immediately freeze the muscle tissue in liquid nitrogen. f. Homogenize the muscle tissue and measure the accumulation of phosphorylated 2-[³H]deoxyglucose via scintillation counting.[8] g. Normalize the uptake to tissue weight and plasma 2-DG concentration.
5. Western Blotting for Signaling Proteins: a. Homogenize frozen skeletal muscle samples in lysis buffer containing protease and phosphatase inhibitors. b. Determine protein concentration using a BCA assay. c. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. d. Probe with primary antibodies against total and phosphorylated Akt (Ser473) and a primary antibody for GLUT4. e. Use appropriate secondary antibodies and detect with chemiluminescence. f. Quantify band intensity and express phosphorylated protein relative to total protein. For GLUT4, analyze membrane fractions to assess translocation.
Protocol 2: In Vitro Measurement of Glucose Uptake in Cultured Skeletal Myotubes
This protocol utilizes differentiated myotubes, a well-established model for studying skeletal muscle glucose metabolism.[9][12]
1. Cell Culture and Differentiation: a. Culture C2C12 myoblasts or primary human skeletal muscle cells in growth medium. b. Once confluent, induce differentiation into myotubes by switching to a low-serum differentiation medium. Allow 4-6 days for differentiation.
2. This compound Treatment: a. Treat differentiated myotubes with the desired concentration of this compound or vehicle for a specified duration (e.g., 24 hours).
3. 2-Deoxyglucose Uptake Assay: a. Wash myotubes with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer). b. For insulin-stimulated uptake, incubate with insulin (e.g., 100 nM) for 30 minutes. c. Initiate glucose uptake by adding 2-[³H]deoxyglucose or a fluorescent glucose analog like 2-NBDG.[13] d. After a defined period (e.g., 10 minutes), stop the uptake by washing with ice-cold buffer. e. Lyse the cells and measure intracellular 2-[³H]deoxyglucose by scintillation counting or fluorescence. f. Normalize glucose uptake to the total protein content of each well.
4. Immunofluorescence for GLUT4 Translocation: a. Grow and differentiate myotubes on glass coverslips. b. Treat with this compound and/or insulin as described above. c. Fix the cells with paraformaldehyde. d. Without permeabilizing the cells, incubate with an antibody that recognizes an extracellular epitope of GLUT4. e. Use a fluorescently labeled secondary antibody to visualize GLUT4 at the plasma membrane. f. Capture images using a fluorescence microscope and quantify the membrane fluorescence intensity.
Visualizations
References
- 1. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of carnitine palmitoyltransferase-1 activity alleviates insulin resistance in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of Skeletal Muscle in Insulin Resistance and Glucose Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetyl-l-Carnitine and this compound on Cardiac Pumping Mechanics in Streptozotocin-Induced Diabetes in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Measurement of skeletal muscle glucose uptake in mice in response to acute treadmill running - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of skeletal muscle glucose uptake in mice in response to acute treadmill running - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fujifilmcdi.com [fujifilmcdi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantifying Triglyceride Accumulation in Response to Oxfenicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxfenicine is a well-characterized inhibitor of carnitine palmitoyltransferase-1 (CPT-1), a critical enzyme in the mitochondrial fatty acid β-oxidation pathway. By blocking the transport of long-chain fatty acids into the mitochondria, this compound effectively shifts cellular metabolism away from fatty acid oxidation. A direct consequence of this inhibition is the intracellular accumulation of fatty acids, which are subsequently esterified and stored as triglycerides within lipid droplets. This document provides detailed application notes and protocols for quantifying this increase in triglyceride accumulation, a key indicator of this compound's cellular activity.
These protocols are designed for researchers in cell biology, pharmacology, and drug development who are investigating the effects of this compound or other CPT-1 inhibitors on lipid metabolism. The following sections detail various techniques, from qualitative visualization to precise quantification of triglyceride levels in both in vitro and in vivo models.
Mechanism of Action: this compound-Induced Triglyceride Accumulation
This compound's primary mechanism of action is the inhibition of CPT-1, the rate-limiting enzyme in fatty acid oxidation. This leads to an increase in the cytosolic pool of long-chain fatty acyl-CoAs, which are then diverted into anabolic pathways, most notably the synthesis of triglycerides.
Experimental Workflow for Assessing this compound's Effect on Triglyceride Accumulation
A typical workflow to investigate the impact of this compound on cellular triglyceride levels involves several key stages, from cell culture and treatment to lipid quantification and data analysis.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound on triglyceride and lipid accumulation from published studies.
Table 1: Effect of this compound on Myocardial Triglyceride and Lipid Droplet Content in Rats [1]
| Treatment Group | Myocardial Triglyceride Content (µmol/g dry weight) | Myocardial Lipid Droplet Volume (%) |
| Saline Control | 10.2 ± 1.5 | 0.10 ± 0.02 |
| This compound | 18.5 ± 2.1 | 0.25 ± 0.04 |
| Isoproterenol | 25.6 ± 3.0 | 0.45 ± 0.06 |
| This compound + Isoproterenol | 42.3 ± 4.5 | 0.85 ± 0.10 |
Table 2: In Vitro Effects of this compound on Adipocyte Metabolism
| Treatment | Palmitate Oxidation (% of Control) | Isoproterenol-Stimulated Lipolysis (% of Control) | Insulin-Stimulated Glucose Incorporation into Lipids (% of Control) |
| 100 µM this compound | Not Reported | 80% (Epididymal), 92% (Subcutaneous) | Not Reported |
| 1 mM this compound | 50% (Epididymal & Subcutaneous) | 88% (Epididymal), 82% (Subcutaneous) | 69% (Epididymal), 59% (Subcutaneous) |
Experimental Protocols
Protocol 1: Oil Red O Staining for Visualization and Quantification of Intracellular Lipid Droplets
This protocol is suitable for the qualitative assessment and semi-quantitative analysis of neutral lipid accumulation in cultured cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin Solution
-
Oil Red O Stock Solution (0.35 g Oil Red O in 100 ml isopropanol)
-
Oil Red O Working Solution (6 ml Oil Red O stock solution + 4 ml distilled water, freshly prepared and filtered)
-
60% Isopropanol
-
100% Isopropanol
-
Hematoxylin (optional, for nuclear counterstaining)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Plate cells in a multi-well plate and treat with this compound at desired concentrations and for the appropriate duration.
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Add 10% formalin to each well and incubate for 30-60 minutes at room temperature.
-
-
Washing:
-
Remove the formalin and wash the cells twice with distilled water.
-
Add 60% isopropanol to each well and incubate for 5 minutes at room temperature.
-
-
Staining:
-
Remove the 60% isopropanol and allow the cells to dry completely.
-
Add the freshly prepared Oil Red O working solution to each well, ensuring complete coverage of the cell monolayer.
-
Incubate for 10-20 minutes at room temperature.
-
-
Washing and Counterstaining (Optional):
-
Remove the Oil Red O solution and wash the cells 2-5 times with distilled water until the excess stain is removed.
-
If desired, incubate with Hematoxylin for 1 minute to stain the nuclei, followed by washing with distilled water.
-
-
Visualization:
-
Add PBS to the wells to prevent drying and visualize the lipid droplets (stained red) under a light microscope.
-
-
Quantification:
-
After imaging, carefully remove all the water and allow the plate to dry completely.
-
Add 100% isopropanol to each well to elute the Oil Red O dye from the lipid droplets.
-
Incubate for 10 minutes with gentle shaking.
-
Transfer the isopropanol-dye mixture to a new 96-well plate.
-
Measure the absorbance at 490-520 nm using a microplate reader. The absorbance is directly proportional to the amount of lipid.
-
Protocol 2: Fluorescent Staining of Lipid Droplets with BODIPY 493/503
This method offers a more sensitive and specific way to visualize and quantify intracellular lipid droplets, and it is suitable for both live and fixed cells.
Materials:
-
BODIPY 493/503 stock solution (e.g., 1 mg/ml in DMSO)
-
PBS or other suitable buffer
-
Fixative (e.g., 4% paraformaldehyde), if applicable
-
Hoechst 33342 or DAPI for nuclear staining (optional)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation and Treatment: Culture and treat cells with this compound as described in Protocol 1.
-
Staining Solution Preparation: Prepare a working solution of BODIPY 493/503 at a final concentration of 1-2 µg/ml in PBS or serum-free medium.
-
Staining:
-
For live-cell imaging, aspirate the culture medium, wash once with PBS, and incubate the cells with the BODIPY 493/503 staining solution for 15-30 minutes at 37°C, protected from light.
-
For fixed cells, fix the cells with 4% paraformaldehyde for 15 minutes, wash with PBS, and then incubate with the staining solution.
-
-
Washing: Remove the staining solution and wash the cells two to three times with PBS.
-
Nuclear Staining (Optional): Incubate cells with Hoechst 33342 or DAPI according to the manufacturer's instructions.
-
Imaging and Analysis:
-
Microscopy: Image the cells using a fluorescence microscope with appropriate filter sets (excitation/emission ~493/503 nm for BODIPY). The lipid droplets will appear as bright green fluorescent structures. Image analysis software can be used to quantify the number, size, and intensity of the lipid droplets.
-
Flow Cytometry: For a high-throughput quantitative analysis, detach the cells, resuspend them in PBS, and analyze them on a flow cytometer. The mean fluorescence intensity will be proportional to the total lipid content.
-
Protocol 3: Lipid Extraction and Enzymatic Quantification of Triglycerides
This is the most quantitative method to determine the absolute amount of triglycerides in cells or tissues.
Materials:
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Nitrogen gas or a vacuum concentrator
-
Triglyceride quantification kit (colorimetric or fluorometric)
Procedure:
-
Sample Collection and Homogenization:
-
Cells: Wash the cell pellet with ice-cold PBS and resuspend in homogenization buffer.
-
Tissues: Weigh the tissue and homogenize in ice-cold homogenization buffer.
-
-
Lipid Extraction (Folch Method):
-
To the cell or tissue homogenate, add a mixture of chloroform and methanol in a 2:1 (v/v) ratio. The final solvent-to-sample volume ratio should be around 20:1.
-
Vortex the mixture vigorously for 1-2 minutes and then agitate for 15-20 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Vortex briefly and then centrifuge at a low speed (e.g., 500 x g) for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.
-
-
Drying and Reconstitution:
-
Dry the collected lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried lipid pellet in a small volume of a suitable solvent (e.g., isopropanol or a buffer provided in the quantification kit).
-
-
Triglyceride Quantification:
-
Use a commercial enzymatic triglyceride quantification kit (either colorimetric or fluorometric) to measure the triglyceride concentration in the reconstituted lipid extract.
-
Follow the manufacturer's instructions for the assay, which typically involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids, followed by a coupled reaction that produces a detectable signal.
-
Prepare a standard curve using the provided triglyceride standard to determine the concentration of triglycerides in the samples.
-
-
Normalization:
-
Normalize the triglyceride content to the total protein concentration of the initial cell or tissue homogenate, which can be determined using a standard protein assay (e.g., BCA or Bradford assay). The results are typically expressed as mg or µmol of triglyceride per mg of protein.
-
References
Application Note: Western Blot Protocol for Assessing CPT-1 Protein Levels in Oxfenicine-Treated Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Carnitine palmitoyltransferase 1 (CPT-1) is a critical enzyme in fatty acid metabolism, facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2][3] Its isoforms are expressed in a tissue-specific manner, with CPT-1b being predominant in muscle and adipose tissue.[2] Oxfenicine is a known inhibitor of CPT-1, particularly the CPT-1b isoform, which, after being transaminated to 4-hydroxyphenylglyoxylate, effectively reduces fatty acid oxidation.[1][4][5] This application note provides a detailed protocol for utilizing Western blotting to assess the protein expression levels of CPT-1 in tissues that have been treated with this compound. This method is essential for researchers investigating the metabolic effects of this compound and its impact on CPT-1 regulation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound's action on CPT-1 and the experimental workflow for the Western blot analysis.
Caption: Mechanism of this compound action on the CPT-1 pathway.
Caption: Western Blot experimental workflow.
Experimental Protocols
This section details the step-by-step methodology for the Western blot analysis of CPT-1 protein levels.
1. Tissue Homogenization and Protein Extraction:
This protocol is designed for the extraction of total protein from tissue samples. All steps should be performed on ice to minimize protein degradation.[6][7][8][9]
-
Materials:
-
Procedure:
-
Weigh approximately 10-20 mg of frozen tissue.[10]
-
Place the tissue in a pre-chilled homogenizer.
-
Add 500 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors per 10-20 mg of tissue.[10]
-
Homogenize the tissue on ice until no visible chunks remain.[7][13]
-
Transfer the homogenate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 12,000-14,000 x g for 20 minutes at 4°C.[6][10][11]
-
Carefully collect the supernatant, which contains the total protein extract, and transfer it to a new, pre-chilled tube. Avoid disturbing the pellet.
-
Store the protein extract at -80°C for long-term use or proceed immediately to protein quantification.
-
2. Protein Quantification (BCA Assay):
The Bicinchoninic Acid (BCA) assay is a sensitive method for colorimetrically detecting and quantifying total protein concentration.[14][15]
-
Materials:
-
BCA Protein Assay Kit (Reagent A and Reagent B).
-
Bovine Serum Albumin (BSA) standards.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 562 nm.
-
-
Procedure:
-
Prepare a series of BSA standards with known concentrations (e.g., 0 to 2 mg/mL) to generate a standard curve.[14][16]
-
Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[15][16][17]
-
Pipette 25 µL of each standard and unknown protein sample into separate wells of the 96-well microplate in duplicate or triplicate.[16]
-
Add 200 µL of the BCA working reagent to each well and mix thoroughly.[14][16][17]
-
Cool the plate to room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.[14][15][17]
-
Subtract the average absorbance of the blank from all other readings.
-
Plot the absorbance of the BSA standards versus their known concentrations to create a standard curve.
-
Use the standard curve to determine the protein concentration of the unknown samples.[17]
-
3. SDS-PAGE and Western Blotting:
This protocol outlines the separation of proteins by size using SDS-PAGE, followed by their transfer to a membrane for immunodetection.[18][19][20][21]
-
Materials:
-
Polyacrylamide gels (precast or hand-cast).
-
SDS-PAGE running buffer.
-
Laemmli sample buffer (2X or 4X).
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody against CPT-1 (ensure it is validated for Western Blot).[22][23][24][25][26]
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Thaw the protein lysates on ice.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to each protein sample to a final concentration of 1X and mix.[19]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[19]
-
Load equal amounts of protein (typically 20-30 µg) into the wells of the polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.[10]
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[19][27]
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[21][28]
-
Incubate the membrane with the primary anti-CPT-1 antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[29][30]
-
Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).[27][28]
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[29][31]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using appropriate software. Normalize the CPT-1 band intensity to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Presentation
The quantitative data obtained from the Western blot analysis can be summarized in a table for clear comparison between control and this compound-treated groups.
| Treatment Group | Sample Replicate | CPT-1 Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized CPT-1 Expression (CPT-1 / Loading Control) |
| Control | 1 | 15000 | 20000 | 0.75 |
| Control | 2 | 16500 | 21000 | 0.79 |
| Control | 3 | 14000 | 19500 | 0.72 |
| This compound | 1 | 15500 | 20500 | 0.76 |
| This compound | 2 | 17000 | 21500 | 0.79 |
| This compound | 3 | 14800 | 19800 | 0.75 |
Note: The data presented in this table is hypothetical and serves as an example of how to structure the results. Actual results may vary depending on the experimental conditions, tissue type, and this compound dosage and duration of treatment. While this compound is known to inhibit CPT-1 activity, its effect on CPT-1 protein expression levels may not be significant, as suggested by the hypothetical data. Studies have shown that in some cases, CPT-1 protein levels can even increase as a compensatory mechanism.[32] Therefore, it is crucial to interpret the Western blot data in the context of CPT-1 activity assays and other metabolic measurements.
References
- 1. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antilipolytic and antilipogenic effects of the CPT-1b inhibitor this compound in the white adipose tissue of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CPT1A-mediated Fat Oxidation, Mechanisms, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ウェスタンブロッティングのための細胞溶解・タンパク質抽出 [sigmaaldrich.com]
- 7. How should I prepare my tissue extracts for western blot? | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Protein extraction and western blot (mouse tissues) [protocols.io]
- 11. Tissue preparation for Western blot analysis [bio-protocol.org]
- 12. everestbiotech.com [everestbiotech.com]
- 13. uab.edu [uab.edu]
- 14. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. abcam.cn [abcam.cn]
- 17. qb3.berkeley.edu [qb3.berkeley.edu]
- 18. neobiotechnologies.com [neobiotechnologies.com]
- 19. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 20. Western Blot Protocol [protocols.io]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. biocompare.com [biocompare.com]
- 23. CPT1A antibody (15184-1-AP) | Proteintech [ptglab.com]
- 24. Anti-CPT1A antibody [EPR21843-71-1C] KO tested (ab220789) | Abcam [abcam.com]
- 25. Anti-CPT1A antibody [C1C2], Internal (GTX114337) | GeneTex [genetex.com]
- 26. CPT1A Polyclonal Antibody (PA5-18578) [thermofisher.com]
- 27. researchgate.net [researchgate.net]
- 28. origene.com [origene.com]
- 29. Western Blot Protocols and Recipes | Thermo Fisher Scientific - EE [thermofisher.com]
- 30. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 31. addgene.org [addgene.org]
- 32. Overexpression of Carnitine Palmitoyltransferase-1 in Skeletal Muscle Is Sufficient to Enhance Fatty Acid Oxidation and Improve High-Fat Diet–Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Oxfenicine in Diet-Induced Obesity Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for investigating the effects of Oxfenicine in diet-induced obesity (DIO) animal models.
Introduction to this compound
This compound is a pharmacological agent that inhibits carnitine palmitoyltransferase-1 (CPT-1), a key enzyme in the mitochondrial import and subsequent oxidation of long-chain fatty acids.[1][2][3] Its active metabolite, 4-hydroxyphenylglyoxylate, demonstrates a higher inhibitory effect on the muscle and heart isoform of CPT-1 (CPT-1b) compared to the liver isoform (CPT-1a).[2][4][5] This tissue-specific action makes this compound a valuable tool for studying the metabolic consequences of reduced fatty acid oxidation in skeletal muscle and its impact on whole-body glucose homeostasis and insulin sensitivity, particularly in the context of diet-induced obesity.[1][6]
Data Presentation: Summary of Preclinical Findings
The following tables summarize quantitative data from studies investigating the effects of this compound in diet-induced obese rodent models.
Table 1: Effects of this compound on Body Weight and Adiposity
| Parameter | Animal Model | Diet | Treatment | Duration | Outcome | Reference |
| Body Weight | Sprague-Dawley Rats | High-Fat (HF) | This compound (150 mg/kg/day, i.p.) | 3 weeks | Reduced body weight and adiposity compared to vehicle-treated HF rats. | [6][7] |
| Body Weight | C57BL/6 Mice | High-Fat (60% kcal) | This compound (150 mg/kg/day, i.p.) | 4 weeks | No significant difference in body weight compared to vehicle-treated HF mice. | [2] |
| Adiposity | Sprague-Dawley Rats | High-Fat (HF) | This compound (150 mg/kg/day, i.p.) | 3 weeks | Significantly reduced fat mass. | [6] |
Table 2: Effects of this compound on Glucose Homeostasis and Insulin Sensitivity
| Parameter | Animal Model | Diet | Treatment | Duration | Outcome | Reference |
| Glucose Tolerance | C57BL/6 Mice | High-Fat (60% kcal) | This compound (150 mg/kg/day, i.p.) | 4 weeks | Improved whole-body glucose tolerance. | [1] |
| Insulin Sensitivity | C57BL/6 Mice | High-Fat (60% kcal) | This compound (150 mg/kg/day, i.p.) | 4 weeks | Improved whole-body insulin sensitivity. | [1] |
| Fasting Insulin | Sprague-Dawley Rats | High-Fat (HF) | This compound (150 mg/kg/day, i.p.) | 3 weeks | Reduced fasting insulin levels. | [6] |
| Insulin-stimulated Akt phosphorylation | C57BL/6 Mice | High-Fat (60% kcal) | This compound (150 mg/kg/day, i.p.) | 4 weeks | Increased in gastrocnemius muscle. | [1][2] |
| Membrane GLUT4 Content | C57BL/6 Mice | High-Fat (60% kcal) | This compound (150 mg/kg/day, i.p.) | 4 weeks | Increased in gastrocnemius muscle. | [1] |
Table 3: Effects of this compound on Energy Metabolism and Muscle Lipid Intermediates
| Parameter | Animal Model | Diet | Treatment | Duration | Outcome | Reference |
| Respiratory Exchange Ratio (RER) | Sprague-Dawley Rats | High-Fat (HF) | This compound (150 mg/kg/day, i.p.) | 3 weeks | Significantly higher RER, especially during the dark cycle. | [6] |
| Respiratory Exchange Ratio (RER) | C57BL/6 Mice | High-Fat (60% kcal) | This compound (150 mg/kg/day, i.p.) | 4 weeks | Increased RER. | [1][2] |
| Intramyocellular Long-Chain Acyl CoA | C57BL/6 Mice | High-Fat (60% kcal) | This compound (150 mg/kg/day, i.p.) | 4 weeks | Decreased levels in gastrocnemius muscle. | [1][2][3] |
| Intramyocellular Ceramide | C57BL/6 Mice | High-Fat (60% kcal) | This compound (150 mg/kg/day, i.p.) | 4 weeks | Decreased levels in gastrocnemius muscle. | [1][2][3] |
| Intramyocellular Diacylglycerol (DAG) | C57BL/6 Mice | High-Fat (60% kcal) | This compound (150 mg/kg/day, i.p.) | 4 weeks | Decreased levels in gastrocnemius muscle. | [1][2][3] |
Experimental Protocols
Diet-Induced Obesity (DIO) Model
This protocol describes the induction of obesity in mice, a common model for studying metabolic diseases.
Materials:
-
Male C57BL/6J mice, 6 weeks of age.[8]
-
Control Diet (CD): 10% of calories from fat.[8]
-
Standard animal housing cages and bedding.
-
Weighing scale.
Procedure:
-
Acclimatize mice for one week upon arrival in a temperature and humidity-controlled room with a 12-hour light/dark cycle.[8][10]
-
Randomize mice into two groups based on body weight: a control diet (CD) group and a high-fat diet (HFD) group.[10]
-
Provide the respective diets and water ad libitum.
-
Monitor body weight and food intake weekly for 12-16 weeks.[8][10] An increase in body weight of 20-30% in the HFD group compared to the CD group is typical.[8]
-
After the induction period, the HFD-fed mice are considered obese and can be used for subsequent experiments.
This compound Treatment
This protocol outlines the administration of this compound to DIO mice.
Materials:
-
Diet-induced obese mice.
-
This compound.
-
Vehicle (e.g., Phosphate Buffered Saline - PBS).
-
Syringes and needles for intraperitoneal (i.p.) injection.
Procedure:
-
Randomize the obese mice into two treatment groups: Vehicle control and this compound-treated.
-
Prepare a sterile solution of this compound in the vehicle at a concentration suitable for delivering 150 mg/kg body weight.[1][6]
-
Administer this compound (150 mg/kg) or an equivalent volume of vehicle via daily intraperitoneal injection.[1][6]
-
Monitor body weight and food intake daily or weekly throughout the treatment period.
Glucose Tolerance Test (GTT)
This protocol assesses the ability of the animals to clear a glucose load from the bloodstream.
Materials:
-
Fasted mice (overnight, approximately 12-16 hours, with free access to water).
-
Sterile 20% D-glucose solution.
-
Glucometer and test strips.
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes).
Procedure:
-
Record the baseline blood glucose level from a tail vein blood sample (time 0).
-
Administer a 2 g/kg body weight dose of the 20% D-glucose solution via intraperitoneal injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each group.
Insulin Tolerance Test (ITT)
This protocol evaluates the systemic response to insulin.
Materials:
-
Fasted mice (4-6 hours, with free access to water).
-
Humulin R (or other regular human insulin).
-
Sterile saline.
-
Glucometer and test strips.
-
Blood collection supplies.
Procedure:
-
Record the baseline blood glucose level from a tail vein blood sample (time 0).
-
Administer insulin (0.75 U/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.
-
Plot the blood glucose concentration over time.
Indirect Calorimetry
This protocol measures energy expenditure and substrate utilization.
Materials:
-
Metabolic cages (e.g., Comprehensive Laboratory Animal Monitoring System - CLAMS).[6]
Procedure:
-
Individually house mice in metabolic cages.
-
Allow for an acclimation period of at least 24 hours.
-
Measure oxygen consumption (V̇O2), carbon dioxide production (V̇CO2), and ambulatory activity over a 24-hour period.[6]
-
Calculate the Respiratory Exchange Ratio (RER = V̇CO2 / V̇O2) to determine the primary fuel source (RER ≈ 1.0 for carbohydrates, RER ≈ 0.7 for fats).
Tissue Collection and Analysis
Procedure:
-
At the end of the study, euthanize mice following approved institutional guidelines.
-
Collect blood for plasma analysis (e.g., insulin, non-esterified fatty acids - NEFAs).
-
Dissect and weigh tissues such as the liver, epididymal white adipose tissue (eWAT), and skeletal muscles (e.g., gastrocnemius, tibialis anterior).
-
Snap-freeze tissue samples in liquid nitrogen and store them at -80°C for subsequent molecular and biochemical analyses.
-
For molecular analysis, tissues can be processed to measure levels of lipid intermediates (long-chain acyl-CoAs, ceramides, DAGs) and to assess protein expression and phosphorylation (e.g., Western blotting for p-Akt/Akt).[1][2]
Visualization of Pathways and Workflows
This compound's Mechanism of Action
Caption: Mechanism of this compound action.
Experimental Workflow
Caption: Experimental workflow for studying this compound.
This compound's Effect on Insulin Signaling
Caption: this compound's impact on insulin signaling.
References
- 1. Inhibition of carnitine palmitoyltransferase-1 activity alleviates insulin resistance in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antilipolytic and antilipogenic effects of the CPT-1b inhibitor this compound in the white adipose tissue of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diet-induced obesity mouse model and experimental design [bio-protocol.org]
- 10. Diet-induced obesity murine model [protocols.io]
Troubleshooting & Optimization
Troubleshooting Oxfenicine insolubility in aqueous solutions for in vivo studies
Welcome to the technical support center for Oxfenicine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the solubility of this compound in aqueous solutions for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound, also known as L-p-Hydroxyphenylglycine, is an inhibitor of carnitine palmitoyltransferase-1 (CPT-1).[1] Its primary action involves inhibiting the oxidation of fatty acids. For its pharmacological effect, this compound must be converted through transamination into its active metabolite, 4-hydroxyphenylglyoxylate.[2][3] This metabolite then inhibits CPT-1, an enzyme crucial for transporting long-chain fatty acids into the mitochondria for oxidation.[2][4] This mechanism is particularly effective in heart and skeletal muscle tissue.[3]
Q2: I'm observing that this compound is poorly soluble in my standard aqueous buffer. Why is this?
A2: this compound's chemical structure, containing both a hydroxylated phenyl ring and an amino acid-like glycine moiety, contributes to its limited solubility in neutral aqueous solutions. Like many pharmaceutical compounds, achieving a desired concentration for in vivo studies can be challenging without specific formulation strategies. Factors like the pH of the solution and the crystalline structure of the compound can significantly impact its ability to dissolve.
Q3: What are the first steps I should take if I encounter solubility issues during preparation?
A3: If you observe that this compound is not dissolving, or if the solution appears cloudy, the recommended initial steps are to apply gentle heat and sonication.[1] Preparing fresh solutions immediately before use is also advised to minimize the risk of precipitation over time.[1]
Q4: Can I adjust the pH of my solution to improve this compound solubility?
A4: Yes, adjusting the pH is a common and effective strategy for improving the solubility of compounds with ionizable groups, such as the carboxylic acid and amino groups in this compound.[5][6] Since the activity of this compound's target enzyme is known to be highly pH-dependent, it is plausible that the compound's solubility is as well.[2][7] Experimenting with slight adjustments to the pH of your buffer may significantly increase its solubility. However, it is critical to ensure the final pH of the formulation is compatible with the intended in vivo administration route to avoid tissue irritation or necrosis.
Q5: Are there any recommended co-solvents or excipients to aid in solubilization?
A5: While specific data on co-solvents for this compound is limited, general formulation science principles for poorly soluble drugs can be applied. Common strategies include the use of:
-
Co-solvents: Water-miscible organic solvents such as PEG 300, PEG 400, propylene glycol, or ethanol can be used to create a more favorable solvent system.[6][8]
-
Complexation Agents: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the drug molecule, forming an inclusion complex with a hydrophilic exterior that improves aqueous solubility.[5][9]
-
Surfactants: Non-ionic surfactants such as Polysorbate 80 (Tween 80) or Cremophor EL can form micelles that solubilize the hydrophobic drug.[5][8]
Q6: What should I do if I observe precipitation at the injection site post-administration?
A6: Precipitation at the injection site is a strong indicator that the drug is falling out of solution upon contact with physiological fluids, a phenomenon known as in vivo precipitation. This can lead to variable absorption and reduced bioavailability. To mitigate this, consider reformulating your solution using precipitation inhibitors. Polymeric excipients like HPMC, PVP, or poloxamers can help maintain a supersaturated state in vivo, preventing the drug from crashing out of solution.[10][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| This compound powder does not readily dissolve in aqueous buffer (e.g., PBS) at room temperature. | Insufficient energy to overcome the crystal lattice energy of the compound. | Apply gentle heating (up to 60°C) and use an ultrasonic bath to aid dissolution. Prepare solutions fresh before each experiment.[1] |
| The prepared this compound solution is cloudy or contains visible particulates. | The concentration of this compound exceeds its solubility limit under the current conditions. The solution may be supersaturated and prone to precipitation. | 1. Confirm the solution is not oversaturated. Check the recommended solubility limits (see table below).2. Filter the solution through a 0.22 µm syringe filter before administration to remove any undissolved particles or aggregates.[1]3. Consider reducing the concentration if possible or reformulating with solubilizing excipients. |
| The solution is clear immediately after preparation but forms a precipitate after a short period (e.g., hours) or upon cooling. | The solution was likely supersaturated and is thermodynamically unstable. Changes in temperature are causing the compound to fall out of solution. | Use the solution immediately after preparation.[1] If storage is necessary, evaluate the stability at different temperatures (e.g., 4°C vs. room temperature). Reformulation with stabilizing excipients (e.g., polymers, cyclodextrins) may be required for longer-term stability.[11] |
| Precipitation is observed in vivo at the site of injection. | The aqueous formulation is diluted by physiological fluids, causing a "solvent-shift" that leads to drug precipitation due to lower solubility in the biological environment. | Incorporate precipitation inhibitors (e.g., HPMC, PVP, Soluplus®) into your formulation. These polymers can help maintain drug supersaturation in vivo and prevent precipitation, thereby improving absorption.[10][11] |
Quantitative Data Summary
| Parameter | Value | Conditions / Notes | Source(s) |
| Aqueous Solubility | ~2 mg/mL (11.96 mM) | Requires sonication and heating to 60°C to achieve a clear solution in water. | [1] |
| Active Metabolite I₅₀ (Heart CPT-1) | 11 µM | The concentration of the active metabolite (4-hydroxyphenylglyoxylate) required for 50% inhibition of Carnitine Palmitoyltransferase I in heart mitochondria. | [2][4] |
| Active Metabolite I₅₀ (Liver CPT-1) | 510 µM | The concentration of the active metabolite required for 50% inhibition of CPT-1 in liver mitochondria, highlighting tissue specificity. | [2][4] |
Experimental Protocols
Protocol 1: Standard Preparation of this compound in Aqueous Buffer
This protocol is based on vendor recommendations for dissolving this compound in aqueous solutions.
-
Weigh the required amount of this compound powder in a sterile container.
-
Add the desired volume of aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) to achieve the target concentration (not to exceed 2 mg/mL).
-
Place the container in an ultrasonic water bath.
-
Gently warm the solution to a maximum of 60°C while sonicating. A heated magnetic stir plate can also be used in conjunction with sonication.
-
Continue this process until the solution is completely clear and no particulates are visible. This may take several minutes.
-
Allow the solution to cool to room temperature.
-
Use the solution immediately. If any precipitation occurs upon cooling, the solution may be supersaturated.
-
Prior to in vivo administration, sterilize the solution by passing it through a 0.22 µm syringe filter.[1]
Protocol 2: Formulation with a Co-solvent (Propylene Glycol Example)
This protocol provides a general guideline for using a co-solvent to enhance solubility. Note: The optimal ratio of co-solvent to aqueous buffer must be determined empirically for your specific concentration and application.
-
Prepare a stock solution of this compound in 100% Propylene Glycol (PG) at a concentration higher than your final target. Use sonication and gentle heat if necessary to dissolve.
-
In a separate sterile container, place the volume of aqueous buffer (e.g., PBS) required for your final formulation.
-
While vortexing or rapidly stirring the aqueous buffer, slowly add the this compound-PG stock solution dropwise to achieve the final desired concentration.
-
Monitor the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
If precipitation occurs, you may need to increase the percentage of co-solvent in the final formulation. Ensure the final co-solvent concentration is well-tolerated for your chosen route of administration.
Visualizations
Caption: Simplified mechanism of action for this compound.
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Key factors influencing this compound solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Effect of pH on malonyl-CoA inhibition of carnitine palmitoyltransferase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kinampark.com [kinampark.com]
- 9. longdom.org [longdom.org]
- 10. In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Optimizing Oxfenicine concentration to avoid off-target effects in H9c2 cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxfenicine in H9c2 rat cardiomyocyte cells. The aim is to help optimize experimental concentrations to achieve the desired on-target effects while minimizing off-target cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a pro-drug that is transaminated in cardiac tissue to its active form, 4-hydroxyphenylglyoxylate. This active metabolite inhibits carnitine palmitoyltransferase I (CPT-1), a crucial enzyme in the mitochondrial long-chain fatty acid oxidation pathway.[1][2] By inhibiting CPT-1, this compound effectively shifts the heart's primary energy metabolism from fatty acid oxidation to glucose and lactate oxidation.[3][4]
Q2: What are the known off-target or toxic effects of this compound in cardiac cells?
A2: While this compound has a targeted effect on fatty acid metabolism, high concentrations or prolonged exposure can lead to several off-target effects, including:
-
Mitochondrial Dysfunction: Damage to mitochondrial metabolism, including reduced oxygen consumption and uncoupling of oxidative phosphorylation.[5]
-
Lipid Accumulation (Lipotoxicity): Inhibition of fatty acid oxidation can lead to the accumulation of triglycerides and free fatty acids within the cytoplasm, which can be toxic to cardiomyocytes.[5][6]
-
Inhibition of Key Enzymes: Inhibition of creatine kinase and various ATPases (Na+/K+, Mg2+, and Ca2+), affecting cellular energy homeostasis and ion balance.[5]
-
Cardiac Hypertrophy: Chronic administration in animal models has been shown to induce an increase in heart weight.
Q3: What is a recommended starting concentration range for this compound in H9c2 cell experiments?
A3: Based on available in vitro studies in related cell types, a broad concentration range should be initially screened to determine the optimal concentration for your specific experimental setup. A suggested starting range is from 1 µM to 10 mM. One study in chick embryonic ventricular cells showed a significant reduction in apoptosis at a concentration of 10 mM for 24 hours.[7] Another study in adipocytes used 1 mM for 2 hours to achieve a reduction in fatty acid oxidation.[7] It is crucial to perform a dose-response curve to identify the therapeutic window for your H9c2 cells.
Q4: How can I determine the "therapeutic window" for this compound in my H9c2 cell experiments?
A4: The therapeutic window is the range of concentrations where this compound exhibits its desired biological effect (inhibition of fatty acid oxidation) with minimal cytotoxicity.[8][9][10] To determine this, you should perform parallel assays:
-
Efficacy Assay: Measure a marker of CPT-1 inhibition. A common method is to use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in response to fatty acid substrates.
-
Cytotoxicity Assay: Concurrently, assess cell viability across the same concentration range using a standard method like an MTT, CCK-8, or SRB assay.[11][12][13]
The therapeutic window will be the concentration range that shows a significant effect in your efficacy assay without a significant decrease in cell viability.
Troubleshooting Guide
Issue 1: High levels of cell death observed even at low this compound concentrations.
| Possible Cause | Suggested Solution |
| H9c2 cell health and passage number: H9c2 cells can become more sensitive to stress at high passage numbers. | Ensure you are using low-passage H9c2 cells. It is recommended to re-start cultures from a frozen stock after a certain number of passages. |
| Solvent toxicity: If using a solvent like DMSO, high concentrations can be toxic to cells. | Ensure the final concentration of the solvent in your culture medium is consistent across all treatment groups (including vehicle controls) and is at a non-toxic level (typically <0.1%). |
| Pre-existing cellular stress: H9c2 cells may be under stress from culture conditions (e.g., nutrient depletion, pH changes). | Maintain a consistent cell seeding density and ensure regular media changes. |
Issue 2: No significant inhibition of fatty acid oxidation observed.
| Possible Cause | Suggested Solution |
| Insufficient this compound concentration: The concentrations used may be too low to effectively inhibit CPT-1 in H9c2 cells. | Perform a dose-response experiment with a wider and higher range of this compound concentrations. |
| Inadequate incubation time: The duration of treatment may not be sufficient for this compound to be taken up, converted to its active form, and inhibit CPT-1. | Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal treatment duration. |
| Metabolic state of H9c2 cells: If the cells are primarily relying on glucose metabolism, the effect of inhibiting fatty acid oxidation may be minimal. | Culture the H9c2 cells in a medium that encourages fatty acid metabolism, such as a glucose-depleted medium supplemented with fatty acids (e.g., palmitate), prior to and during the experiment. |
Issue 3: Observing signs of off-target effects (e.g., lipid droplet accumulation, mitochondrial stress) at concentrations that are effective for inhibiting fatty acid oxidation.
| Possible Cause | Suggested Solution |
| Concentration is at the upper limit of the therapeutic window: The effective concentration may be close to the toxic concentration. | Try to identify the lowest effective concentration from your dose-response curve that still provides a significant on-target effect. Consider shorter incubation times to minimize the accumulation of toxic effects. |
| High lipid load in the media: Exogenous fatty acids in the culture media can exacerbate lipid accumulation when their oxidation is blocked. | Optimize the concentration of fatty acids supplemented in the media. |
| Underlying mitochondrial dysfunction: The H9c2 cells may have some degree of mitochondrial compromise, making them more susceptible to this compound's effects on mitochondrial metabolism. | Assess the basal mitochondrial health of your H9c2 cells using assays for mitochondrial membrane potential or reactive oxygen species (ROS) production. |
Data Summary
Table 1: Summary of In Vitro this compound Concentrations and Observed Effects
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Chick Embryonic Ventricular Cells | 10 mM | 24 hours | Significantly reduced the formation of apoptotic cell nuclei. | [7] |
| Adipocytes | 1 mM | 2 hours | Reduced fatty acid oxidation and glucose incorporation into lipids. | [7] |
Detailed Experimental Protocols
Protocol 1: Determining the Therapeutic Window of this compound in H9c2 Cells
-
Cell Seeding: Seed H9c2 cells in 96-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency at the end of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Create a serial dilution of this compound in your cell culture medium to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM, 5 mM, 10 mM).
-
Treatment: Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Parallel Assays:
-
Plate 1 (Cytotoxicity): Perform an MTT or CCK-8 assay according to the manufacturer's instructions to determine cell viability.
-
Plate 2 (Efficacy - Optional for initial screening): If screening for a general metabolic effect, you can also perform a cell-based assay for ATP levels. For a more specific measure of efficacy, proceed to Protocol 2.
-
-
Data Analysis: Plot the percentage of cell viability against the this compound concentration to determine the IC50 (the concentration that causes 50% cell death). The therapeutic window will be the range of concentrations below the IC50 that show the desired effect in your efficacy assay.
Protocol 2: Assessing Mitochondrial Dysfunction - Mitochondrial Membrane Potential (MMP)
-
Cell Treatment: Seed H9c2 cells on a suitable plate for fluorescence microscopy or a black-walled 96-well plate for plate reader analysis. Treat with a range of this compound concentrations as determined from Protocol 1. Include a positive control for mitochondrial depolarization (e.g., FCCP).
-
Staining: After treatment, remove the medium and incubate the cells with a fluorescent MMP dye such as JC-1 or TMRE according to the manufacturer's protocol.
-
Imaging/Quantification:
-
JC-1: In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low MMP, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used as a measure of MMP.
-
TMRE: This dye accumulates in active mitochondria with an intact membrane potential. A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.
-
-
Analysis: Quantify the fluorescence intensity using a fluorescence microscope or a microplate reader. A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in red fluorescence (for TMRE) indicates mitochondrial dysfunction.
Protocol 3: Quantifying Lipid Accumulation - Oil Red O Staining
-
Cell Treatment: Seed H9c2 cells on glass coverslips in a multi-well plate. Treat with this compound, including a positive control for lipid accumulation (e.g., high concentration of palmitate).
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde.
-
Staining: Wash with water and then with 60% isopropanol. Stain the cells with a freshly prepared Oil Red O solution.[14]
-
Imaging: Wash with 60% isopropanol and then with water. Mount the coverslips on microscope slides and visualize the intracellular lipid droplets (stained red) using a bright-field microscope.
-
Quantification (Optional): To quantify the lipid accumulation, after staining, the dye can be extracted from the cells using 100% isopropanol, and the absorbance of the extract can be measured using a spectrophotometer.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: On-target vs. potential off-target effects of this compound.
References
- 1. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the fatty acid blocking agents, this compound and 4-bromocrotonic acid, on performance in aerobic and ischemic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetyl-l-Carnitine and this compound on Cardiac Pumping Mechanics in Streptozotocin-Induced Diabetes in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical mechanisms of this compound cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-induced accumulation of lipid in the rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Evaluating a therapeutic window for precision medicine by integrating genomic profiles and p53 network dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of mitochondrial respiration has fundamentally different effects on proliferation, cell survival and stress response in immature versus differentiated cardiomyocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gastrodin protects H9c2 cardiomyocytes against oxidative injury by ameliorating imbalanced mitochondrial dynamics and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-density lipoprotein ameliorates palmitic acid-induced lipotoxicity and oxidative dysfunction in H9c2 cardiomyoblast cells via ROS suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrogen sulphide reduced the accumulation of lipid droplets in cardiac tissues of db/db mice via Hrd1 S‐sulfhydration - PMC [pmc.ncbi.nlm.nih.gov]
Managing the hepatotoxicity observed with CPT-1 inhibitors like Etomoxir and Perhexiline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the hepatotoxicity observed with Carnitine Palmitoyltransferase-1 (CPT-1) inhibitors, such as Etomoxir and Perhexiline.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of hepatotoxicity for Perhexiline?
A1: Perhexiline-induced hepatotoxicity is multifactorial. Key mechanisms include the induction of endoplasmic reticulum (ER) stress, which can impair protein folding and secretion.[1] This is often accompanied by the activation of the p38 and JNK signaling pathways, which are involved in apoptosis (programmed cell death).[1] Furthermore, Perhexiline can cause mitochondrial dysfunction by inhibiting complexes IV and V of the electron transport chain, leading to decreased ATP production and increased cellular stress.[2] It also alters the expression of Bcl-2 family proteins, further promoting apoptosis.[2]
Q2: What is the primary mechanism of hepatotoxicity for Etomoxir?
A2: Etomoxir's hepatotoxicity is primarily linked to its potent and irreversible inhibition of CPT-1, leading to a significant reduction in mitochondrial fatty acid β-oxidation.[3] This disruption in energy metabolism can cause a decrease in cellular ATP levels and an increase in oxidative stress, evidenced by reduced glutathione levels and increased superoxide generation.[3] Etomoxir is also known to activate the peroxisome proliferator-activated receptor-alpha (PPARα), which can contribute to oxidative stress and dysregulation of cell cycle control.[3]
Q3: Why is it crucial to monitor for hepatotoxicity when working with CPT-1 inhibitors?
A3: CPT-1 is a critical enzyme for fatty acid oxidation, a major energy source for the liver.[4][5][6] Inhibition of CPT-1 can lead to an accumulation of fatty acids and their metabolites, causing lipotoxicity, mitochondrial dysfunction, and oxidative stress, all of which can result in significant liver cell injury.[2][3][7] Drug-induced liver injury (DILI) is a leading cause of drug attrition during development and post-market withdrawal.[8][9][10] Therefore, careful monitoring is essential to ensure the validity of experimental results and to assess the safety profile of potential drug candidates.
Q4: What are the common in vitro models for studying CPT-1 inhibitor-induced hepatotoxicity?
A4: Commonly used in vitro models include primary human hepatocytes, which are considered the gold standard, and immortalized human hepatoma cell lines such as HepG2 and HepaRG.[2][11][12][13][14] While primary hepatocytes offer high physiological relevance, their availability and viability can be limited.[11][12] HepG2 and HepaRG cells provide a more readily available and reproducible system, though their metabolic capabilities may differ from primary cells.[14][15][16] 3D cell culture models, like spheroids, are also gaining traction as they can better mimic the in vivo liver microenvironment.[17][18]
Q5: What are the key biomarkers to assess hepatotoxicity induced by CPT-1 inhibitors?
A5: Key biomarkers include the release of liver enzymes such as lactate dehydrogenase (LDH) into the cell culture medium, which indicates loss of membrane integrity.[19] Cellular ATP levels are a sensitive indicator of mitochondrial function.[2][20] Activation of caspases (e.g., caspase-3/7) is a hallmark of apoptosis.[2][5] Changes in mitochondrial membrane potential (MMP) can be assessed using fluorescent dyes like JC-1.[2][3][21] The generation of reactive oxygen species (ROS) is a key indicator of oxidative stress.[3][8][15]
Troubleshooting Guide
Issue 1: High variability in cytotoxicity assay results.
-
Question: I am observing significant well-to-well and experiment-to-experiment variability in my LDH or ATP assays. What could be the cause?
-
Answer:
-
Cell Seeding Density: Inconsistent cell numbers across wells is a common source of variability. Ensure you have a single-cell suspension and use a calibrated multichannel pipette for seeding.
-
Compound Solubility: Poor solubility of your CPT-1 inhibitor can lead to inconsistent concentrations. Visually inspect your stock solutions and treatment media for precipitates. Consider using a vehicle like DMSO at a final concentration that does not exceed 0.5% and ensure it is consistent across all wells, including controls.
-
Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can concentrate your test compound and affect cell viability. To mitigate this, consider not using the outer wells for experimental conditions and instead fill them with sterile PBS or media.
-
Incubation Time: Ensure that the incubation time with the compound is consistent across all plates and experiments.
-
Assay Protocol: Strictly adhere to the manufacturer's protocol for the cytotoxicity assay kit, paying close attention to incubation times and reagent volumes.
-
Issue 2: Unexpectedly low or no toxicity observed with a known hepatotoxic CPT-1 inhibitor.
-
Question: I am not seeing the expected cytotoxic effects of Etomoxir or Perhexiline in my cell model. Why might this be?
-
Answer:
-
Cell Model Resistance: Some cell lines may be less sensitive to certain toxic insults. HepG2 cells, for instance, have lower expression of some metabolic enzymes compared to primary hepatocytes.[14][15] Consider using a more sensitive cell line or primary hepatocytes.
-
Compound Potency and Concentration: Verify the concentration and purity of your CPT-1 inhibitor. If possible, confirm its inhibitory activity on CPT-1 in your experimental system. You may need to perform a dose-response curve over a wider concentration range.
-
Short Exposure Time: The toxic effects of some compounds may only become apparent after longer exposure times. Consider extending the treatment duration (e.g., 24, 48, or 72 hours).
-
Culture Media Composition: Components in the cell culture media, such as high glucose levels, may mask the effects of CPT-1 inhibition by providing an alternative energy source. Consider using galactose-containing media to force reliance on mitochondrial respiration.
-
Issue 3: Difficulty interpreting mitochondrial membrane potential (MMP) assay results.
-
Question: My JC-1 staining results are ambiguous. How can I improve the quality and interpretation of my MMP data?
-
Answer:
-
Dye Concentration and Incubation: Optimize the JC-1 concentration and incubation time for your specific cell type. Excessive dye concentration can lead to artifacts.
-
Control Wells: Always include positive and negative controls. A known mitochondrial uncoupler like FCCP or CCCP should be used as a positive control to induce depolarization.[21] Vehicle-treated cells serve as the negative control for healthy, polarized mitochondria.
-
Fluorescence Microscopy vs. Plate Reader: Fluorescence microscopy can provide valuable qualitative information on the localization of JC-1 aggregates (red) versus monomers (green).[3] For quantitative analysis, a fluorescence plate reader is used to measure the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[21]
-
Timing of Analysis: Analyze the cells immediately after staining, as the JC-1 signal can be transient.[22]
-
Issue 4: Inconsistent results in oxidative stress assays.
-
Question: My reactive oxygen species (ROS) measurements are fluctuating between experiments. How can I get more reproducible data?
-
Answer:
-
Probe Specificity and Handling: Use a reliable ROS-sensitive probe like DCF-DA or a deep-red fluorescent alternative.[2][23] These probes can be light-sensitive, so protect your samples from light during incubation and measurement.
-
Positive Control: Include a positive control, such as tert-butyl hydrogen peroxide (TBHP), to ensure the assay is working correctly.[2]
-
Cellular Autofluorescence: Some compounds or cellular components can autofluoresce, interfering with the assay signal. Always include a "no-probe" control to assess background fluorescence.
-
Kinetic vs. Endpoint Measurement: ROS production can be dynamic. Consider a kinetic measurement over time rather than a single endpoint to capture the full response to the CPT-1 inhibitor.
-
Quantitative Data Summary
Table 1: Cytotoxicity of Perhexiline in a Human Hepatoma Cell Line (HepG2)
| Concentration (µM) | LDH Release (% of Control) | ATP Levels (% of Control) at 4h | Caspase 3/7 Activity (Fold Change) at 4h |
| 5 | ~10% | ~95% | ~1.2 |
| 10 | ~15% | ~85% | ~1.5 |
| 15 | ~25% | ~70% | ~2.0 |
| 20 | ~40% | ~50% | ~2.5 |
| 25 | ~50% | ~30% | ~2.2 (decreased due to cell death) |
Data synthesized from representative studies.[2] Actual values may vary depending on experimental conditions.
Table 2: Effects of Etomoxir on a Human Hepatoma Cell Line (HepG2)
| Concentration (µM) | Mitochondrial Membrane Potential (% of Control) | Cellular ATP Levels (% of Control) | Superoxide Generation (Fold Change) |
| 50 | ~90% | ~85% | ~1.5 |
| 100 | ~75% | ~70% | ~2.5 |
| 200 | ~50% | ~45% | ~4.0 |
| 400 | ~30% | ~25% | ~6.0 |
Data synthesized from representative studies.[3] Actual values may vary depending on experimental conditions.
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol provides a method for quantifying cell membrane damage by measuring the release of LDH from lysed cells into the culture medium.
Materials:
-
96-well clear-bottom cell culture plates
-
Hepatocytes (e.g., HepG2 or primary human hepatocytes)
-
Complete cell culture medium
-
CPT-1 inhibitor (Etomoxir or Perhexiline) and vehicle (e.g., DMSO)
-
LDH cytotoxicity assay kit (colorimetric or fluorescent)
-
Plate reader
Procedure:
-
Cell Seeding: Seed hepatocytes in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the CPT-1 inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Assay Controls: Prepare wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with the lysis buffer provided in the kit).[4]
-
Sample Collection: After incubation, carefully transfer 50 µL of the culture supernatant from each well to a new 96-well plate.[4]
-
LDH Measurement: Add the LDH assay reagent to each well according to the manufacturer's instructions. Incubate in the dark at room temperature for the recommended time (typically 30 minutes).[24]
-
Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Cellular ATP Quantification Assay
This protocol measures intracellular ATP levels as an indicator of cell viability and metabolic activity.
Materials:
-
96-well opaque-walled cell culture plates
-
Hepatocytes
-
Complete cell culture medium
-
CPT-1 inhibitor and vehicle
-
ATP bioluminescence assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the LDH assay protocol, using an opaque-walled plate suitable for luminescence measurements.
-
Reagent Preparation: Equilibrate the ATP assay reagent to room temperature according to the manufacturer's instructions.
-
Cell Lysis and ATP Measurement: Add a volume of the ATP assay reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Express the results as a percentage of the ATP levels in the vehicle-treated control cells.
Caspase-3/7 Activity Assay
This protocol quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.
Materials:
-
96-well opaque-walled cell culture plates
-
Hepatocytes
-
Complete cell culture medium
-
CPT-1 inhibitor and vehicle
-
Caspase-3/7 luminescent or fluorescent assay kit (e.g., Caspase-Glo® 3/7)[5]
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the LDH assay protocol, using an opaque-walled plate.
-
Reagent Preparation: Prepare the caspase-3/7 assay reagent according to the manufacturer's protocol.
-
Assay: Add the caspase-3/7 reagent to each well.
-
Incubation: Mix the contents and incubate at room temperature for the time specified in the kit's protocol (typically 30 minutes to 1 hour).
-
Data Acquisition: Measure the luminescence or fluorescence.
-
Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle-treated control cells.
Mitochondrial Membrane Potential (MMP) Assay using JC-1
This protocol assesses changes in MMP using the ratiometric fluorescent dye JC-1.
Materials:
-
96-well black-walled, clear-bottom cell culture plates
-
Hepatocytes
-
Complete cell culture medium
-
CPT-1 inhibitor and vehicle
-
JC-1 staining solution
-
Mitochondrial uncoupler (e.g., FCCP or CCCP) as a positive control[21]
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the LDH assay protocol, using a black-walled plate.
-
JC-1 Staining: Add JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.[21][25]
-
Washing: Gently wash the cells with assay buffer or PBS to remove excess dye.
-
Data Acquisition:
-
Plate Reader: Measure fluorescence intensity at two wavelength pairs: green for JC-1 monomers (Ex/Em ~485/530 nm) and red for J-aggregates (Ex/Em ~540/590 nm).[3][21]
-
Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters to observe the shift from red to green fluorescence in apoptotic cells.[3]
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Cellular Reactive Oxygen Species (ROS) Detection
This protocol measures the intracellular accumulation of ROS using a cell-permeable fluorescent probe.
Materials:
-
96-well black-walled, clear-bottom cell culture plates
-
Hepatocytes
-
Complete cell culture medium
-
CPT-1 inhibitor and vehicle
-
ROS detection reagent (e.g., DCF-DA)[2]
-
ROS inducer (e.g., tert-butyl hydrogen peroxide) as a positive control[2]
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells as described in the LDH assay protocol.
-
Probe Loading: Wash the cells and incubate them with the ROS detection reagent in assay buffer for 30-60 minutes at 37°C in the dark.[13]
-
Compound Treatment: Remove the probe-containing buffer and add the CPT-1 inhibitor diluted in culture medium.
-
Incubation: Incubate for the desired time.
-
Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~495/529 nm for DCF-DA).[13]
-
Data Analysis: Express the results as a fold change in fluorescence relative to the vehicle-treated control cells.
Visualizations
Caption: Experimental workflow for assessing CPT-1 inhibitor-induced hepatotoxicity.
Caption: Signaling pathway of Perhexiline-induced hepatotoxicity.
Caption: Signaling pathway of Etomoxir-induced hepatotoxicity.
References
- 1. Drug Testing with Primary Hepatocytes: Real Research Insights - BeCyteBiotechnologies [becytes.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LDH assay for cytotoxicity [bio-protocol.org]
- 5. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 7. assets.ctfassets.net [assets.ctfassets.net]
- 8. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ATP Cell Viability Luciferase Assay | SCT149 [merckmillipore.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Primary hepatocytes and their cultures for the testing of drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kosheeka.com [kosheeka.com]
- 13. assaygenie.com [assaygenie.com]
- 14. redalyc.org [redalyc.org]
- 15. reprocell.com [reprocell.com]
- 16. Optimisation of the HepaRG cell line model for drug toxicity studies using two different cultivation conditions: advantages and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Primary Hepatocyte Cell culture applicable for drug induced liver injury studies – faCellitate [facellitate.com]
- 18. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
- 19. scientificlabs.co.uk [scientificlabs.co.uk]
- 20. bmglabtech.com [bmglabtech.com]
- 21. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. abcam.com [abcam.com]
- 23. content.abcam.com [content.abcam.com]
- 24. LDH cytotoxicity assay [protocols.io]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
Why is Oxfenicine less effective in the liver compared to the heart?
Welcome to the technical support center for researchers utilizing Oxfenicine. This resource provides in-depth information to address common questions and experimental challenges related to the tissue-specific effects of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower inhibition of fatty acid oxidation with this compound in our liver cell cultures compared to our cardiomyocyte cultures. Is this an expected result?
A1: Yes, this is an expected and well-documented finding. The reduced efficacy of this compound in the liver is due to two primary tissue-specific factors: the metabolic activation of the drug and the sensitivity of the target enzyme.[1][2] For a detailed breakdown, please refer to the troubleshooting guide below.
Q2: What is the active metabolite of this compound and how is it formed?
A2: this compound itself is a pro-drug. Its active form is 4-hydroxyphenylglyoxylate.[1][2] This conversion is achieved through a process called transamination, catalyzed by aminotransferase enzymes.[1][2]
Q3: Are there different isoforms of the target enzyme for this compound?
A3: Yes, the primary target of this compound's active metabolite is Carnitine Palmitoyltransferase I (CPT-1).[3][4] There are different isoforms of CPT-1, with CPT-1A being predominant in the liver and CPT-1B being the primary isoform in the heart and skeletal muscle.[5] These isoforms exhibit different sensitivities to inhibitors.
Troubleshooting Guide: Differential Efficacy of this compound
This guide will help you troubleshoot and understand the disparity in this compound's effects between cardiac and hepatic tissues.
Issue: Sub-optimal inhibition of fatty acid oxidation in liver models.
Root Causes:
-
Lower Rate of Metabolic Activation: The conversion of this compound to its active inhibitor, 4-hydroxyphenylglyoxylate, is less efficient in the liver compared to the heart.[1][2] This is attributed to a lower activity of the necessary transaminase enzymes in hepatocytes.[1][2] Specifically, the heart utilizes branched-chain-amino-acid aminotransferase for this conversion, which is more abundant or active in cardiac tissue.[1][2]
-
Differential Sensitivity of CPT-1 Isoforms: The liver isoform of CPT-1 (CPT-1A) is significantly less sensitive to inhibition by 4-hydroxyphenylglyoxylate than the cardiac isoform (CPT-1B).[1][2] This means a much higher concentration of the active metabolite is required to achieve the same level of inhibition in the liver as in the heart.
Data Summary:
The following table summarizes the key quantitative differences leading to the tissue-specific effects of this compound.
| Parameter | Heart | Liver | Reference |
| Primary CPT-1 Isoform | CPT-1B | CPT-1A | [5] |
| IC50 of 4-hydroxyphenylglyoxylate for CPT-1 | 11 µM | 510 µM | [1][2] |
| Primary Transaminase for this compound Activation | Branched-chain-amino-acid aminotransferase | Unidentified, but lower activity | [1][2] |
Experimental Protocols
Protocol 1: Measurement of CPT-1 Activity
This protocol allows for the determination of CPT-1 activity in mitochondrial extracts from heart and liver tissues.
Materials:
-
Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Assay buffer (e.g., 75 mM KCl, 50 mM Tris-HCl, 2 mM KCN, 1 mM DTT, pH 7.4)
-
[³H]Carnitine
-
Palmitoyl-CoA
-
4-hydroxyphenylglyoxylate (for inhibition studies)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Scintillation fluid and vials
Procedure:
-
Isolate mitochondria from fresh heart and liver tissue using standard differential centrifugation methods.
-
Resuspend the mitochondrial pellet in the isolation buffer.
-
Determine the protein concentration of the mitochondrial suspension using a standard assay (e.g., Bradford or BCA).
-
In a reaction tube, combine the assay buffer, BSA, and [³H]Carnitine.
-
Add the desired concentration of 4-hydroxyphenylglyoxylate for inhibition studies.
-
Initiate the reaction by adding a known amount of mitochondrial protein and Palmitoyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 5-10 minutes).
-
Stop the reaction by adding an acidic solution (e.g., 1 M HCl).
-
Extract the radiolabeled acylcarnitine using an organic solvent (e.g., butanol).
-
Quantify the radioactivity in the organic phase using a scintillation counter.
-
Calculate CPT-1 activity as nmol of acylcarnitine formed per minute per mg of mitochondrial protein.
Visualizations
Signaling and Metabolic Pathway
Caption: Metabolic activation and inhibitory action of this compound in heart vs. liver.
Experimental Workflow
Caption: Workflow for comparing CPT-1 inhibition by this compound's metabolite.
References
- 1. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Cardiac Metabolic Pathways: A Role in Ischemic Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deranged Cardiac Metabolism and the Pathogenesis of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
Addressing the transient accumulation of lipids in tissues with Oxfenicine treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Oxfenicine, with a specific focus on addressing the phenomenon of transient lipid accumulation in tissues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of carnitine palmitoyltransferase-1 (CPT-1), a key enzyme in the regulation of mitochondrial fatty acid oxidation.[1][2] It is a pro-drug that is converted to its active metabolite, 4-hydroxyphenylglyoxylate, which then inhibits CPT-1.[3][4] This inhibition reduces the transport of long-chain fatty acids into the mitochondria for beta-oxidation.[2][5]
Q2: Why is transient lipid accumulation observed in tissues following this compound treatment?
A2: The inhibition of CPT-1 by this compound blocks the primary pathway for fatty acid oxidation.[6] This leads to a redirection of fatty acids towards esterification and storage as triglycerides, resulting in the formation of lipid droplets within the cells.[7][8] This accumulation is often transient as the cells adapt their metabolism, for instance, by increasing glucose utilization.
Q3: In which tissues is the effect of this compound most pronounced?
A3: this compound's inhibitory effect on fatty acid oxidation is tissue-specific, with a more significant impact observed in the heart compared to the liver.[3][4] This specificity is attributed to higher activity of the transaminase enzyme responsible for converting this compound to its active form in the heart and a greater sensitivity of cardiac CPT-1 to the active metabolite.[3]
Q4: What is the expected duration of the transient lipid accumulation?
A4: The precise duration of transient lipid accumulation can vary depending on the experimental model, dosage, and duration of this compound treatment. The reversibility of CPT-1 inhibition by some inhibitors suggests that the lipid accumulation may resolve upon cessation of treatment as fatty acid oxidation pathways are restored.[9] Continuous monitoring of lipid content over a time-course experiment is recommended to determine the peak and resolution of accumulation in your specific model.
Q5: How does this compound treatment affect overall energy metabolism?
A5: By inhibiting fatty acid oxidation, this compound causes a metabolic shift towards increased reliance on carbohydrate metabolism for energy production.[10] This can be observed as an increase in glucose oxidation.[11]
Troubleshooting Guide
Problem 1: Excessive or prolonged lipid accumulation observed in tissue samples.
-
Possible Cause 1: Incorrect Dosage. The administered dose of this compound may be too high for the specific animal model or cell line, leading to a more pronounced and sustained inhibition of fatty acid oxidation.
-
Solution: Perform a dose-response study to determine the optimal concentration of this compound that achieves the desired metabolic shift without causing excessive lipid accumulation.
-
-
Possible Cause 2: Impaired Metabolic Flexibility. The experimental model may have a limited capacity to upregulate alternative energy pathways (e.g., glucose oxidation), leading to a buildup of unprocessed fatty acids.
-
Solution: Assess the expression and activity of key enzymes involved in glucose metabolism. Consider co-treatment with agents that may enhance glucose uptake or oxidation, if appropriate for the experimental design.
-
-
Possible Cause 3: High-Fat Diet. If the animal model is on a high-fat diet, the influx of fatty acids into the tissues may overwhelm the cell's storage capacity when oxidation is inhibited.
-
Solution: If the experimental design allows, consider using a standard chow diet or a diet with a lower fat content to reduce the fatty acid load on the tissues.
-
Problem 2: No significant lipid accumulation is observed after this compound treatment.
-
Possible Cause 1: Insufficient Dosage or Bioavailability. The dose of this compound may be too low, or its bioavailability in the target tissue may be limited.
-
Solution: Increase the dose of this compound in a stepwise manner. Verify the delivery and concentration of the active metabolite in the target tissue using appropriate analytical methods if possible.
-
-
Possible Cause 2: Low Fatty Acid Availability. The baseline level of circulating fatty acids in the experimental model may be too low to result in significant accumulation when oxidation is blocked.
-
Solution: If consistent with the research question, consider using a model with higher baseline lipid levels or co-administering a source of fatty acids.
-
-
Possible Cause 3: Tissue Specificity. As mentioned, this compound's effects are more potent in the heart than in the liver.[3] Ensure the target tissue is one where this compound is known to be effective.
-
Solution: Confirm the expression and activity of the necessary transaminases in your tissue of interest that convert this compound to its active form.[3]
-
Data Presentation
Table 1: Effect of this compound on Fatty Acid Oxidation and Triglyceride Synthesis in Isolated Perfused Rat Hearts
| Treatment | Fatty Acid Oxidation (¹⁴CO₂ production, % of control) | Triglyceride Synthesis (¹⁴C-palmitate incorporation, % of control) |
| Control | 100% | 100% |
| This compound (2 mM) | 55% | 144% |
Data adapted from studies on isolated perfused rat hearts.[7]
Table 2: Tissue-Specific Inhibition of CPT-1 by 4-Hydroxyphenylglyoxylate (Active Metabolite of this compound)
| Tissue | I₅₀ (µM) |
| Heart Mitochondria | 11 |
| Liver Mitochondria | 510 |
I₅₀ represents the concentration required for 50% inhibition.[3]
Experimental Protocols
Protocol 1: In Vivo Study of this compound-Induced Lipid Accumulation in Rodent Myocardium
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimation: Acclimate animals for at least one week with ad libitum access to standard chow and water.
-
Grouping: Divide animals into control and treatment groups (n=6-8 per group).
-
This compound Administration:
-
Prepare a solution of this compound in saline.
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 150 mg/kg body weight daily for a specified period (e.g., 3 weeks for chronic studies).[12]
-
Administer an equal volume of saline to the control group.
-
-
Tissue Collection:
-
At the end of the treatment period, anesthetize the animals.
-
Perfuse the hearts with cold phosphate-buffered saline (PBS) to remove blood.
-
Excise the hearts, blot dry, and weigh. A portion of the ventricular tissue should be immediately frozen in liquid nitrogen for biochemical analysis, and another portion fixed in 10% neutral buffered formalin for histology.
-
-
Lipid Analysis:
-
Triglyceride Quantification: Homogenize the frozen heart tissue and extract lipids using a chloroform:methanol (2:1) solution. Quantify triglyceride content using a commercially available colorimetric assay kit.
-
Histology: Process the formalin-fixed tissue for paraffin embedding. Section the tissue and perform Oil Red O staining to visualize neutral lipid droplets.
-
-
Data Analysis: Compare triglyceride content and the extent of Oil Red O staining between control and this compound-treated groups using appropriate statistical tests.
Protocol 2: Quantification of Lipid Droplets in Cultured Cardiomyocytes
-
Cell Culture: Plate primary neonatal rat ventricular myocytes or a suitable cardiomyocyte cell line (e.g., H9c2) on glass coverslips.
-
This compound Treatment: Treat the cells with a predetermined concentration of this compound (e.g., 1 mM) or vehicle control for a specified time (e.g., 24 hours).[1]
-
Lipid Droplet Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Stain for neutral lipids using a fluorescent dye such as BODIPY 493/503 or Nile Red.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Acquire fluorescence images using a confocal or high-content imaging system.
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ, CellProfiler) to automatically detect and quantify the number, size, and total area of lipid droplets per cell.
-
Normalize the lipid droplet area to the cell area or cell number.
-
-
Data Analysis: Compare the quantified lipid droplet parameters between control and this compound-treated cells.
Mandatory Visualizations
Caption: Mechanism of this compound-induced lipid accumulation.
Caption: General workflow for studying this compound's effects.
Caption: Troubleshooting logic for lipid accumulation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? [frontiersin.org]
- 6. Inhibition of carnitine-acyl transferase I by this compound studied in vivo with [11C]-labeled fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of carnitine palmitoyl-CoA transferase activity and fatty acid oxidation by lactate and this compound in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-induced accumulation of lipid in the rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. haematologica.org [haematologica.org]
- 10. This compound diverts rat muscle metabolism from fatty acid to carbohydrate oxidation and protects the ischaemic rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Antilipolytic and antilipogenic effects of the CPT-1b inhibitor this compound in the white adipose tissue of rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Pro-arrhythmic Potential of Fatty acid Oxidation Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fatty acid oxidation (FAO) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on mitigating the pro-arrhythmic potential of these compounds.
Troubleshooting Guides
This section provides solutions to common experimental problems encountered when assessing the cardiac safety of FAO inhibitors.
Issue 1: Unexpected Prolongation of Action Potential Duration (APD) with a Putative Late Sodium Current (INa-L) Inhibitor.
-
Question: I am using Ranolazine, which is known to inhibit the late sodium current and is generally considered anti-arrhythmic. However, I am observing a significant prolongation of the action potential duration (APD) in my cardiomyocyte preparation. What could be the cause?
-
Answer: This is a known dual effect of Ranolazine. While it does inhibit the late INa, which would be expected to shorten the APD, it also inhibits the rapid delayed rectifier potassium current (IKr), encoded by the hERG gene.[1] Inhibition of IKr is a well-established mechanism for APD prolongation and can be pro-arrhythmic. The net effect on APD depends on the relative contribution of these two opposing actions, which can vary depending on the experimental conditions and the specific characteristics of the cardiomyocytes being studied.
-
Troubleshooting Steps:
-
Verify Drug Concentration: Ensure that the concentration of Ranolazine you are using is within the expected therapeutic range for late INa inhibition and not excessively high, which might favor IKr block.
-
Assess IKr and Late INa Directly: If possible, perform voltage-clamp experiments to directly measure the effect of your compound on both IKr and late INa to understand the relative potency of inhibition.
-
Consider the Cellular Model: The expression and function of ion channels can vary between different cardiomyocyte preparations (e.g., primary cells vs. iPSC-derived cardiomyocytes). Characterize the baseline electrophysiological properties of your cells.
-
Evaluate Other Ion Channels: Ranolazine can also affect other ion channels, such as the L-type calcium current (ICa,L), albeit at higher concentrations.[1] Consider the potential for multi-channel effects.
-
-
Issue 2: Observing Early Afterdepolarizations (EADs) or other Arrhythmic Events with an FAO Inhibitor.
-
Question: I am screening a novel FAO inhibitor and have started to observe early afterdepolarizations (EADs) and other arrhythmic events in my in vitro cardiac safety assays. What is the likely mechanism and how can I investigate it further?
-
Answer: The appearance of EADs is a significant pro-arrhythmic sign, often associated with excessive APD prolongation. This can be caused by a primary block of repolarizing potassium currents (like IKr) or an increase in depolarizing currents during the plateau phase of the action potential.
-
Troubleshooting Steps:
-
Comprehensive Ion Channel Profiling: The first step is to perform a comprehensive in vitro proarrhythmia assay (CiPA) panel to assess the compound's effect on key cardiac ion channels, including hERG (IKr), Nav1.5 (peak and late INa), and Cav1.2 (ICa,L).[2][3]
-
Concentration-Response Analysis: Determine the concentration at which arrhythmic events occur and compare this to the concentrations that affect different ion channels. This will help identify the primary pro-arrhythmic mechanism.
-
Action Potential Clamp Experiments: Use the action potential clamp technique to study how the compound alters specific ionic currents during the course of a physiological action potential.
-
In Silico Modeling: Utilize computational models of the human ventricular cardiomyocyte to integrate your ion channel data and predict the pro-arrhythmic risk.[2]
-
-
Issue 3: Difficulty in Isolating and Measuring the Late Sodium Current (INa-L) in the Presence of an FAO Inhibitor.
-
Question: I am trying to quantify the inhibitory effect of my compound on the late sodium current, but I am having trouble getting a stable and reliable measurement. What are some common issues and how can I resolve them?
-
Answer: Measuring the late INa can be challenging due to its small amplitude compared to the peak INa. Several technical factors can affect the quality of your recordings.
-
Troubleshooting Steps:
-
Optimize Voltage Protocol: Use a voltage protocol specifically designed to elicit and measure the late INa. This typically involves a long depolarizing step.
-
Use of a Late INa Enhancer: Consider using a known late INa enhancer, such as anemone toxin II (ATX-II), to increase the amplitude of the current and improve the signal-to-noise ratio.
-
Patch Clamp Quality: Ensure a high-quality gigaohm seal and low access resistance in your patch-clamp recordings. Poor seal or high access resistance can introduce artifacts and make it difficult to resolve small currents.
-
Temperature Control: The kinetics of ion channels are temperature-sensitive. Maintain a stable and physiological temperature throughout your experiment.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which FAO inhibitors can be pro-arrhythmic?
A1: The pro-arrhythmic potential of FAO inhibitors is not a class effect and depends on the specific off-target pharmacology of each compound. The most common mechanism is the unintended blockade of cardiac ion channels, particularly the hERG (IKr) potassium channel, which leads to a prolongation of the action potential duration and an increased risk of Torsades de Pointes (TdP).[1][4] Some FAO inhibitors, like Ranolazine, have a complex pharmacology, inhibiting both pro-arrhythmic (IKr block) and anti-arrhythmic (late INa block) targets.[1]
Q2: Are there any biomarkers that can predict the pro-arrhythmic risk of FAO inhibitors?
A2: Currently, there are no specific metabolic biomarkers that can directly predict the pro-arrhythmic risk of an FAO inhibitor. The risk assessment relies on a combination of in vitro and in vivo electrophysiological studies. The Comprehensive in Vitro Proarrhythmia Assay (CiPA) provides a framework for a more accurate prediction of pro-arrhythmic risk by integrating data from multiple ion channel assays and in silico modeling.[2][3]
Q3: How can I mitigate the pro-arrhythmic potential of a promising FAO inhibitor during drug development?
A3: Mitigation strategies should be implemented early in the drug discovery process.
-
Structure-Activity Relationship (SAR) Studies: Modify the chemical structure of the compound to reduce its affinity for off-target ion channels, particularly hERG, while maintaining its FAO inhibitory activity.
-
Balanced Ion Channel Blockade: For compounds with unavoidable hERG block, investigate if they also block inward currents (e.g., late INa or ICa,L). A "balanced" blockade of multiple ion channels can sometimes mitigate the pro-arrhythmic risk associated with isolated hERG block.
-
Therapeutic Drug Monitoring: For compounds like Perhexiline, which has a narrow therapeutic index and variable metabolism, therapeutic drug monitoring in clinical settings is crucial to avoid toxic plasma concentrations that can lead to pro-arrhythmia.[5]
-
Preclinical Risk Assessment: Conduct thorough preclinical cardiac safety studies, including the CiPA panel, to accurately characterize the pro-arrhythmic risk before advancing to clinical trials.
Q4: What is the role of altered cardiac metabolism in the pro-arrhythmic potential of FAO inhibitors?
A4: While the primary pro-arrhythmic mechanism of many FAO inhibitors is off-target ion channel block, alterations in cardiac metabolism can create a vulnerable substrate for arrhythmias. By shifting the heart's energy source from fatty acids to glucose, FAO inhibitors can alter the intracellular environment (e.g., ATP levels, pH), which can indirectly modulate ion channel function and increase the susceptibility to arrhythmias under certain conditions, such as ischemia. However, in many cases, this metabolic shift is considered cardioprotective.
Data Presentation
Table 1: Comparative Effects of FAO Inhibitors on Key Cardiac Ion Channels
| FAO Inhibitor | Primary Metabolic Target | hERG (IKr) Blockade (IC50) | Late INa Blockade (IC50) | ICa,L Blockade (IC50) |
| Ranolazine | Late INa / pFOX | ~11.5 µM | ~5.9 µM[6] | ~50 µM[6] |
| Perhexiline | CPT-1 | ~0.5-2.2 µM | < Therapeutic Range[7] | ~0.5-2.2 µM[8] |
| Trimetazidine | 3-ketoacyl-CoA thiolase | Generally considered low risk | Limited direct data | Limited direct data |
| Etomoxir | CPT-1 | Limited direct data | Limited direct data | Limited direct data |
Note: IC50 values can vary depending on experimental conditions. This table provides a general comparison based on available literature.
Experimental Protocols
Key Experiment: Assessing Drug Effects on Action Potential Duration in iPSC-Derived Cardiomyocytes
This protocol outlines a general procedure for measuring changes in action potential duration (APD) in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) using optical methods.
-
Cell Culture:
-
Plate hiPSC-CMs on fibronectin-coated, optically clear 96- or 384-well plates.
-
Culture the cells for 7-10 days to allow for the formation of a spontaneously beating syncytium.
-
-
Voltage-Sensitive Dye Loading:
-
Prepare a working solution of a voltage-sensitive dye (e.g., a FRET-based dye) in a suitable buffer.
-
Incubate the cells with the dye solution for 30-60 minutes at 37°C.
-
Wash the cells with fresh culture medium to remove excess dye.
-
-
Compound Application:
-
Prepare a dilution series of the FAO inhibitor in the culture medium.
-
Add the compound solutions to the wells and incubate for a specified period (e.g., 30 minutes).
-
-
Optical Recording:
-
Place the plate on the stage of a high-speed fluorescence imaging system equipped with appropriate excitation and emission filters.
-
Record the fluorescence signals from the beating cardiomyocytes at a high frame rate (e.g., >100 Hz).
-
-
Data Analysis:
-
Process the recorded optical signals to extract action potential traces.
-
Measure the APD at different percentages of repolarization (e.g., APD50 and APD90).
-
Compare the APD values in the presence of the compound to the vehicle control to determine the drug's effect.
-
Mandatory Visualizations
Caption: Pro-arrhythmic mechanisms of FAO inhibitors.
Caption: Dual electrophysiological effects of Ranolazine.
Caption: Preclinical workflow for assessing pro-arrhythmic risk.
References
- 1. Identification of Human Ether-à-go-go Related Gene Modulators by Three Screening Platforms in an Academic Drug-Discovery Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use of human induced pluripotent stem cell-derived cardiomyocytes to assess drug cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Technical Support Center: Optimizing Oxfenicine Administration in Acute Ischemia Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Oxfenicine in acute ischemia models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in the context of acute ischemia?
A1: this compound is an inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1), a key enzyme in the mitochondrial uptake of long-chain fatty acids. By inhibiting CPT-1, this compound effectively reduces fatty acid oxidation (FAO) and promotes a metabolic shift towards glucose oxidation for energy production in cardiomyocytes. During ischemia, this shift is thought to be cardioprotective by improving the efficiency of oxygen utilization and reducing the accumulation of potentially toxic fatty acid intermediates.[1][2]
Q2: What is the optimal timing for administering this compound in an acute ischemia model?
A2: The optimal timing for this compound administration is a critical experimental parameter that can influence outcomes. While a definitive universal protocol does not exist, experimental evidence suggests two main approaches:
-
Pre-ischemic Administration (Acute): Administering this compound shortly before the induction of ischemia is a common strategy to elicit a preconditioning-like effect. The exact timing can vary, with studies administering the compound anywhere from minutes to an hour before the ischemic event. This approach aims to have the metabolic shift in place at the onset of ischemia.
-
Administration at Reperfusion: Introducing this compound at the beginning of the reperfusion phase is another strategy. This timing targets the metabolic and oxidative stress associated with the restoration of blood flow.
The ideal timing will depend on the specific research question, the animal model used, and the nature of the ischemic insult (e.g., duration, global vs. regional). Pilot studies are recommended to determine the optimal window for your specific experimental setup.
Q3: Are there potential negative effects of this compound administration?
A3: Yes, some studies have reported potential adverse effects, particularly with chronic administration in healthy, lean animal models. These can include the induction of cardiac hypertrophy and compromised mitochondrial respiration.[3][4] It is crucial to consider the metabolic state of the animal model, as the protective effects of this compound have been shown to be more pronounced in models of diet-induced obesity, while potentially being detrimental in lean controls.[3]
Q4: What are the expected metabolic changes in the myocardium following this compound administration during ischemia?
A4: Following this compound administration, you should expect to see a decrease in the markers of fatty acid oxidation and an increase in the markers of glucose metabolism. Specifically, this includes:
-
Increased glucose uptake and oxidation.
-
Potentially altered lactate levels, though this can be model-dependent.
Q5: Can this compound be used in combination with other therapeutic agents?
A5: Yes, studies have explored the combination of this compound with other agents. For instance, co-administration with nicotinic acid, which also reduces fatty acid availability, has been shown to have an additive effect in reducing myocardial infarct size.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant reduction in infarct size observed. | Suboptimal Timing of Administration: The therapeutic window for this compound's protective effect may have been missed. | Conduct a time-course experiment, varying the pre-ischemic administration time (e.g., 15, 30, 60 minutes before ischemia) or administering at the onset of reperfusion. |
| Inappropriate Dosage: The dose of this compound may be too low to effectively inhibit CPT-1 or too high, leading to off-target effects. | Perform a dose-response study to identify the optimal concentration for your model. Refer to the literature for dosages used in similar models (see table below). | |
| Animal Model Specifics: The metabolic phenotype of your animal model (e.g., lean vs. obese) can significantly impact the efficacy of this compound.[3] | Carefully consider the metabolic state of your animals. The protective effects may be more prominent in models with elevated fatty acid metabolism. | |
| Unexpected increase in cardiac hypertrophy. | Chronic Administration: Prolonged treatment with this compound has been associated with cardiac hypertrophy in some models.[7] | For acute ischemia studies, focus on single-dose, pre-ischemic, or reperfusion administration protocols rather than chronic treatment. |
| Variable results between experiments. | Inconsistent Ischemic Insult: Variations in the duration or severity of ischemia can lead to inconsistent outcomes. | Standardize the ischemia-reperfusion protocol meticulously, including the method of occlusion, duration of ischemia, and reperfusion period. |
| Dietary Variations: The diet of the experimental animals can influence their baseline metabolic state and response to a metabolic modulator like this compound. | Ensure all animals are on a consistent and defined diet for a sufficient period before the experiment. | |
| Difficulty dissolving this compound. | Solubility Issues: this compound may have limited solubility in certain vehicles. | Consult the manufacturer's instructions for recommended solvents. Sonication or gentle warming may aid in dissolution. Prepare fresh solutions for each experiment. |
Quantitative Data Summary
Table 1: Summary of this compound Administration Protocols and Effects in Acute Ischemia Models
| Animal Model | Dosage | Administration Timing | Key Findings | Reference |
| Dog | 33 mg/kg (i.v.) | Not specified relative to ischemia | Reduced infarct size from 96% to 72% of the hypoperfused zone. | [1] |
| Swine | 33 mg/kg | Perfused for 40 min aerobically, then 30 min of regional ischemia | Improved cardiac function (+55% increase in max LV dP/dt). | [8] |
| Rat (Diet-Induced Obesity) | 200 mg/kg/day (in drinking water) | Chronic (last 8 weeks of a 16-week diet) | Improved post-ischemic cardiac function and reduced myocardial infarct size. | [3] |
| Rat (Control) | 200 mg/kg/day (in drinking water) | Chronic (last 8 weeks) | Worsened post-ischemic cardiac function and increased myocardial infarct size. | [3] |
| Rat | 2 mM (in perfusate) | Throughout Langendorff perfusion | With hexanoate, improved reperfusion function. | [5] |
| Rat | 0.5 mM (in perfusate) | Throughout Langendorff perfusion | Attenuated increases in diastolic tension during ischemia. | [6] |
Experimental Protocols
Key Experiment: Langendorff Perfusion Model of Acute Myocardial Ischemia-Reperfusion in the Rat
This protocol describes a common ex vivo method to assess the effects of this compound on cardiac function following a controlled ischemic insult.
1. Materials:
-
Langendorff perfusion apparatus
-
Krebs-Henseleit buffer (KHB)
-
Anesthetic (e.g., sodium pentobarbital)
-
Heparin
-
This compound
-
Surgical instruments
-
Data acquisition system for monitoring cardiac function (e.g., pressure transducer, heart rate monitor)
2. Animal Preparation:
-
Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Administer heparin to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold KHB.
3. Langendorff Perfusion Setup:
-
Mount the heart on the Langendorff apparatus by cannulating the aorta.
-
Initiate retrograde perfusion with oxygenated KHB at a constant pressure or flow.
-
Allow the heart to stabilize for a period (e.g., 20-30 minutes). During this time, baseline cardiac function parameters (e.g., left ventricular developed pressure, heart rate, coronary flow) are recorded.
4. This compound Administration (Example Pre-ischemic Protocol):
-
Following the stabilization period, switch to a KHB solution containing the desired concentration of this compound (e.g., 0.5 mM).
-
Perfuse the heart with the this compound-containing buffer for a predetermined time (e.g., 15 minutes) before inducing ischemia.
5. Induction of Ischemia and Reperfusion:
-
Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Initiate reperfusion by restoring the flow of oxygenated KHB (with or without this compound, depending on the experimental design) for a set duration (e.g., 60-120 minutes).
6. Data Collection and Analysis:
-
Continuously record cardiac function parameters throughout the experiment.
-
At the end of the reperfusion period, the heart can be processed for further analysis, such as infarct size determination using TTC staining or biochemical assays.
Visualizations
Signaling Pathway of this compound in Ischemic Cardiomyocytes
References
- 1. Limitation of myocardial infarct size by metabolic interventions that reduce accumulation of fatty acid metabolites in ischemic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of chronic CPT-1 inhibition on myocardial ischemia-reperfusion injury (I/R) in a model of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acylcarnitine accumulation does not correlate with reperfusion recovery in palmitate-perfused rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of perhexiline and this compound on myocardial function and metabolism during low-flow ischemia/reperfusion in the isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coronary hyperemia and cardiac hypertrophy following inhibition of fatty acid oxidation. Evidence of a regulatory role for cytosolic phosphorylation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the fatty acid blocking agents, this compound and 4-bromocrotonic acid, on performance in aerobic and ischemic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
How does pH affect the inhibitory activity of Oxfenicine's active metabolite?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxfenicine and its active metabolite, 4-hydroxyphenylglyoxylate.
Frequently Asked Questions (FAQs)
Q1: What is the active metabolite of this compound and what is its mechanism of action?
A1: The active metabolite of this compound is 4-hydroxyphenylglyoxylate.[1][2][3] this compound itself is a pro-drug that is converted to 4-hydroxyphenylglyoxylate through a transamination reaction.[1][3] The primary mechanism of action of 4-hydroxyphenylglyoxylate is the inhibition of carnitine palmitoyltransferase I (CPT-I), a key enzyme in the beta-oxidation of long-chain fatty acids.[1][2][3] CPT-I is responsible for the transport of these fatty acids into the mitochondrial matrix where oxidation occurs.[4] By inhibiting CPT-I, 4-hydroxyphenylglyoxylate effectively reduces fatty acid oxidation.
Q2: How does pH affect the inhibitory activity of 4-hydroxyphenylglyoxylate on CPT-I?
A2: The inhibitory activity of 4-hydroxyphenylglyoxylate on carnitine palmitoyltransferase I (CPT-I) is highly dependent on pH.[2] Research indicates that the inhibition is much more potent at lower (more acidic) pH values and decreases significantly as the pH becomes more alkaline.[5][6][7][8] This pH sensitivity is a critical factor to consider in experimental design and data interpretation.
Q3: Is there quantitative data available on the effect of pH on the inhibitory activity of 4-hydroxyphenylglyoxylate?
The following table summarizes the effect of pH on the IC50 of malonyl-CoA for CPT-I, which can be used as a reference to understand the expected trend for 4-hydroxyphenylglyoxylate.
| pH | IC50 of Malonyl-CoA (µM) |
| 6.0 | 0.04 |
| 6.5 | 1 |
| 7.0 | 9 |
| 7.5 | 40 |
| 8.0 | 200 |
| Data from Stephens TW, et al. Biochem J. 1983.[5][6] |
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected inhibition of CPT-I in my in vitro experiments with 4-hydroxyphenylglyoxylate.
Possible Cause 1: Assay Buffer pH
-
Explanation: The inhibitory activity of 4-hydroxyphenylglyoxylate is highly sensitive to pH. If your assay buffer has a pH at the higher end of the physiological range (e.g., 7.4 or above), the inhibitory effect will be significantly weaker.
-
Troubleshooting Steps:
-
Verify the pH of your assay buffer immediately before use.
-
Consider performing your CPT-I inhibition assays at a slightly more acidic pH (e.g., pH 7.0) to enhance the inhibitory effect, if appropriate for your experimental goals.
-
If possible, perform a pH titration experiment to determine the optimal pH for inhibition in your specific assay conditions.
-
Possible Cause 2: Buffer Composition
-
Explanation: The composition of your assay buffer can influence enzyme activity and inhibitor potency.
-
Troubleshooting Steps:
-
Ensure that your buffer components are compatible with CPT-I activity and do not interfere with the inhibitor.
-
Refer to established protocols for CPT-I assays and use a recommended buffer system. A common buffer for CPT-I assays includes Tris-HCl.
-
Experimental Protocols
Key Experiment: Determination of CPT-I Activity
This protocol provides a general framework for measuring CPT-I activity, which is essential for assessing the inhibitory effect of 4-hydroxyphenylglyoxylate.
Materials:
-
Isolated mitochondria or cell/tissue homogenates
-
Assay Buffer: e.g., 50 mM Tris-HCl, 67 mM sucrose, 50 mM KCl, 10 mM EDTA, 2 mg/ml BSA (pH adjusted to the desired value, e.g., 7.4)
-
Substrates: Palmitoyl-CoA and L-[³H]carnitine
-
Inhibitor: 4-hydroxyphenylglyoxylate solution
-
Scintillation fluid and vials
-
Microplate reader or scintillation counter
Methodology:
-
Mitochondrial Isolation/Homogenate Preparation: Prepare mitochondria or tissue homogenates using standard laboratory protocols.
-
Protein Quantification: Determine the protein concentration of your mitochondrial suspension or homogenate using a standard method (e.g., Bradford or BCA assay).
-
Assay Reaction:
-
In a microcentrifuge tube or a well of a microplate, add a specific amount of your mitochondrial protein (e.g., 120 µg).
-
Add the assay buffer to the desired final volume.
-
Add varying concentrations of 4-hydroxyphenylglyoxylate (and a vehicle control).
-
Pre-incubate the mixture for a short period at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrates, palmitoyl-CoA and L-[³H]carnitine.
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).
-
Separation of Product: Separate the radiolabeled acylcarnitine product from the unreacted radiolabeled carnitine. This can be achieved using methods like ion-exchange chromatography or solvent extraction.
-
Quantification: Measure the radioactivity of the product using a scintillation counter.
-
Data Analysis: Calculate the CPT-I activity (nmol/min/mg protein) and determine the IC50 of 4-hydroxyphenylglyoxylate by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Caption: Metabolic activation of this compound and subsequent inhibition of CPT-I.
Caption: Experimental workflow for determining CPT-I inhibition.
Caption: Logical relationship between pH and inhibitory activity.
References
- 1. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 5. Effect of pH on malonyl-CoA inhibition of carnitine palmitoyltransferase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pH on malonyl-CoA inhibition of carnitine palmitoyltransferase I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of pH on the interaction of substrates and malonyl-CoA with mitochondrial carnitine palmitoyltransferase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of pH on the interaction of substrates and malonyl-CoA with mitochondrial carnitine palmitoyltransferase I - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for the Effects of Oxfenicine on Non-Esterified Fatty Acid (NEFA) Levels In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of oxfenicine on non-esterified fatty acid (NEFA) levels in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect fatty acid metabolism?
This compound is a pro-drug that undergoes transamination in tissues like the heart and liver to form its active metabolite, 4-hydroxyphenylglyoxylate.[1][2] This active metabolite inhibits carnitine palmitoyltransferase I (CPT-I), a key enzyme responsible for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2][3] By inhibiting CPT-I, this compound effectively reduces fatty acid oxidation.[4][5] The inhibitory effect of this compound is tissue-specific, with the heart's CPT-I being more sensitive than the liver's isoform.[1][2][3]
Q2: What is the expected effect of this compound on plasma NEFA levels?
The effect of this compound on circulating NEFA levels can be complex and may depend on the experimental conditions, such as diet and metabolic state. By inhibiting the tissue uptake and oxidation of fatty acids, this compound can lead to an accumulation of lipids within tissues, such as an increase in cardiac triglycerides.[6][7] Some studies have reported higher circulating NEFA levels in this compound-treated rats, particularly those on a high-fat diet.[8] This could be due to a feedback mechanism where reduced intracellular fatty acid utilization leads to decreased uptake from the circulation, causing a transient increase in plasma NEFA concentrations.
Q3: What are the key signaling pathways involved in fatty acid metabolism that might be influenced by this compound?
This compound's primary action of inhibiting CPT-I and thus fatty acid oxidation can indirectly influence several key metabolic signaling pathways. These include:
-
AMP-activated protein kinase (AMPK) pathway: AMPK is a central regulator of cellular energy homeostasis.[9] A decrease in ATP production from fatty acid oxidation could potentially activate AMPK, leading to a compensatory increase in glucose uptake and glycolysis.[9]
-
Peroxisome proliferator-activated receptors (PPARs): PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[10] Changes in intracellular fatty acid levels and their metabolites due to this compound could modulate PPAR activity.
-
Insulin signaling pathway: By altering lipid metabolism, this compound can impact insulin sensitivity.[11] For instance, reducing the accumulation of lipid intermediates like diacylglycerol and ceramides in skeletal muscle can improve insulin signaling.[11]
Troubleshooting Guides
Issue 1: I administered this compound, but I don't see a significant change in plasma NEFA levels.
-
Question: Was the dose of this compound sufficient?
-
Question: Was the timing of blood sampling appropriate?
-
Answer: The effect of this compound on plasma NEFA may be transient. Consider performing a time-course experiment to determine the optimal time point for observing changes in NEFA levels after this compound administration.
-
-
Question: What was the metabolic state of the animals?
-
Answer: The effect of this compound can be influenced by the animal's nutritional state (e.g., fasted vs. fed). In a fasted state, where NEFA levels are already elevated due to lipolysis, the effect of inhibiting tissue uptake might be more pronounced.
-
-
Question: Was the bioanalytical method for NEFA measurement sensitive enough?
-
Answer: Ensure that your NEFA assay is validated and has the required sensitivity to detect subtle changes in concentration.[13]
-
Issue 2: I observed a high degree of variability in my NEFA measurements between animals in the same treatment group.
-
Question: How were the blood samples collected and handled?
-
Answer: Improper sample handling is a major source of variability in NEFA measurements. It is crucial to minimize stress and excitement in the animals during blood collection, as this can stimulate lipolysis and artificially increase NEFA levels.[14] Use appropriate anticoagulants, such as EDTA, and process the samples promptly by separating the plasma or serum.[14][15]
-
-
Question: Were the animals properly fasted?
-
Answer: If the experimental design requires a fasted state, ensure that all animals have been fasted for the same duration, as even small amounts of food can significantly impact NEFA levels.
-
-
Question: Is there variability in the health status of the animals?
-
Answer: Underlying health issues can affect baseline NEFA levels and the response to this compound. Ensure all animals are healthy and of a similar age and weight.
-
Data Presentation
Table 1: Summary of this compound Effects on CPT-I and Fatty Acid Metabolism
| Parameter | Species | Tissue | Effect | Reference |
| CPT-I Inhibition (IC50) | Rat | Heart Mitochondria | 11 µM | [1][2] |
| Rat | Liver Mitochondria | 510 µM | [1][2] | |
| Fatty Acid Oxidation | Pig | Myocardium | Almost completely blocked for palmitic acid | [4] |
| Rat | Heart | Effective inhibition | [1] | |
| Rat | Liver | Not an effective inhibitor | [1] | |
| Cardiac Triglyceride Content | Rat | Myocardium | Increased | [6][7] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound and Blood Sampling in Rats
-
Animal Model: Male Wistar rats (250-300g).
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Fasting: For studies requiring a fasted state, fast the animals overnight for 16 hours with free access to water.
-
This compound Administration: Prepare a solution of this compound in a suitable vehicle (e.g., saline). Administer this compound via intraperitoneal (i.p.) injection at a dose of 150 mg/kg.[11] A control group should receive an equivalent volume of the vehicle.
-
Blood Sampling: At predetermined time points post-injection (e.g., 0, 30, 60, 120 minutes), collect blood samples from the tail vein or via cardiac puncture under terminal anesthesia.
-
Sample Processing: Collect blood into tubes containing EDTA as an anticoagulant. Immediately place the tubes on ice and centrifuge at 3000 x g for 15 minutes at 4°C to separate the plasma.
-
Storage: Store the plasma samples at -80°C until NEFA analysis.
Protocol 2: Quantification of NEFA in Plasma
This protocol is based on a commercially available enzymatic colorimetric assay.
-
Principle: NEFAs are acylated by Acyl-CoA Synthetase (ACS). The resulting Acyl-CoA is then oxidized by Acyl-CoA Oxidase (ACOX), producing hydrogen peroxide. In the presence of peroxidase, the hydrogen peroxide reacts with a chromogenic substrate to produce a colored product, the absorbance of which is proportional to the NEFA concentration.[16]
-
Reagents: Use a commercial NEFA quantification kit (e.g., from Wako or Catachem) and prepare reagents according to the manufacturer's instructions.[16][17]
-
Standard Curve: Prepare a series of NEFA standards of known concentrations to generate a standard curve.
-
Assay Procedure (96-well plate format):
-
Pipette a small volume of plasma sample (e.g., 5 µL) and standards into the wells of a 96-well microplate.
-
Add the color reagent A mixture to all wells and incubate as per the kit's instructions (e.g., 10 minutes at 37°C).
-
Add the color reagent B mixture to all wells and incubate for a further specified time (e.g., 10 minutes at 37°C).
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 550 nm) using a microplate reader.[13]
-
Calculation: Calculate the NEFA concentration in the samples by interpolating their absorbance values from the standard curve.
Mandatory Visualization
References
- 1. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of carnitine-acyl transferase I by this compound studied in vivo with [11C]-labeled fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Carnitine palmitoyl transferase-I inhibition is not associated with cardiac hypertrophy in rats fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-induced accumulation of lipid in the rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eldivandeflor.com [eldivandeflor.com]
- 9. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Inhibition of carnitine palmitoyltransferase-1 activity alleviates insulin resistance in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Coronary hyperemia and cardiac hypertrophy following inhibition of fatty acid oxidation. Evidence of a regulatory role for cytosolic phosphorylation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. eclinpath.com [eclinpath.com]
- 15. Effects of blood sample collection and preparation methods on concentrations of glucose and nonesterified fatty acids in dairy cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. catachem.com [catachem.com]
- 17. mmpc.org [mmpc.org]
Technical Support Center: Understanding Oxfenicine's Effects on Cardiac Function in Healthy Control Animals
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering worsened cardiac function in healthy control animals during experiments with Oxfenicine.
Frequently Asked Questions (FAQs)
Q1: We administered this compound to our healthy control rats and observed a decline in cardiac function. Is this an expected outcome?
A1: While initially developed to protect the heart during ischemia, several studies have reported that this compound can lead to adverse cardiac effects in healthy animals. These effects can manifest as cardiac hypertrophy (an increase in heart size), mitochondrial dysfunction, and the accumulation of lipids within the heart muscle, which can collectively impair cardiac function.[1][2][3][4]
Q2: What is the underlying mechanism for this compound-induced cardiac dysfunction in healthy animals?
A2: this compound is a potent inhibitor of carnitine palmitoyltransferase-1 (CPT-1), an enzyme crucial for the transport of long-chain fatty acids into the mitochondria for beta-oxidation.[5] The heart heavily relies on fatty acid oxidation for energy. By blocking this primary metabolic pathway, this compound forces a metabolic shift towards glucose utilization.[4][6] In a healthy heart, this abrupt and sustained shift can lead to:
-
Mitochondrial Damage: Long-term administration has been shown to damage mitochondrial metabolism, reduce oxygen consumption, and uncouple oxidative phosphorylation.[1][2]
-
Energy Imbalance: The decreased capacity for energy production from fatty acids can lead to a fall in the cytosolic phosphorylation potential, a state of cellular energy deficit.[3]
-
Lipotoxicity: The inhibition of fatty acid oxidation can cause an accumulation of triglycerides and free fatty acids within the cardiomyocytes, leading to a condition known as lipotoxicity, where the excess lipids exert toxic effects.[1][7]
Q3: What are the typical signs of this compound-induced cardiotoxicity in laboratory animals?
A3: Researchers should be vigilant for the following signs:
-
Increased Heart Weight: Chronic administration of this compound has been shown to cause a dose-dependent increase in the heart-to-body weight ratio, indicative of cardiac hypertrophy.[3][4]
-
Histological Changes: Microscopic examination of the heart tissue may reveal enlarged myocardial fibers and an increase in intracellular lipid droplets.[4][7]
-
Biochemical Alterations: Look for reduced oxygen consumption in isolated mitochondria, inhibition of key mitochondrial enzymes like creatine phosphate kinase, and altered ion channel functions (e.g., Ca2+, Na+/K+-ATPases).[1][2]
-
Functional Decline: While some studies in disease models show improved contractility, in healthy animals, prolonged CPT-1b inhibition can pose severe cardiac risks.[8] In some contexts, parameters like cardiac output and mean aortic pressure have been observed to deteriorate.
Troubleshooting Guide
Issue 1: Unexpected Cardiac Hypertrophy in Control Animals
Possible Cause: High dosage or prolonged administration of this compound.
Troubleshooting Steps:
-
Review Dosing Regimen: Compare your current dosage and duration with published studies. Chronic administration, even at moderate doses, can induce hypertrophy.
-
Dose-Response Study: If feasible, perform a dose-response study to identify a therapeutic window that minimizes hypertrophic effects in your model.
-
Assess Cardiac Mass: At the end of the study, carefully measure the heart weight and normalize it to body weight.
-
Histological Confirmation: Perform histological analysis (e.g., H&E or Masson's trichrome staining) to confirm cardiomyocyte hypertrophy.
Issue 2: Evidence of Myocardial Lipid Accumulation
Possible Cause: Inhibition of fatty acid oxidation by this compound leading to intracellular lipid storage.
Troubleshooting Steps:
-
Oil Red O Staining: Use Oil Red O staining on frozen heart sections to visualize neutral lipid accumulation.
-
Biochemical Quantification: Measure triglyceride content in heart tissue homogenates. Studies have shown a marked increase in triglycerides following this compound treatment.[7]
-
Electron Microscopy: For a more detailed analysis, transmission electron microscopy can be used to visualize lipid droplets within cardiomyocytes.[4]
Issue 3: Reduced Cardiac Performance in Functional Assays
Possible Cause: Mitochondrial dysfunction and impaired energy metabolism.
Troubleshooting Steps:
-
Mitochondrial Respiration Assays: Isolate mitochondria from the hearts of treated and control animals and measure oxygen consumption rates using a Seahorse analyzer or a Clark-type electrode. Expect to see reduced oxygen consumption in the this compound group.[1][2]
-
Enzyme Activity Assays: Measure the activity of key mitochondrial enzymes, such as creatine kinase and components of the electron transport chain, from heart tissue lysates.[1]
-
In Vivo Functional Assessment: If using techniques like echocardiography or pressure-volume loop analysis, pay close attention to diastolic function parameters, as impaired relaxation can be an early sign of toxicity. While one study in diabetic rats noted an increase in contractility (Emax), it also saw a fall in theoretical maximum flow (Qmax) and a deterioration of other hemodynamic parameters, suggesting a complex and potentially detrimental overall effect.
Quantitative Data Summary
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Dog | Up to 750 mg/kg/day (oral) | 1 year | Dose-related increase in relative heart weight (up to 85%) | [3] |
| Rat | Up to 900 mg/kg/day (oral) | Up to 2 years | Dose-related increase in relative heart weight (up to 30%) | [3][4] |
| Rat | Not specified (oral) | Several weeks | Increased heart, liver, and kidney weights; damaged mitochondrial metabolism; reduced oxygen consumption. | [1][2] |
| Rat | Two subcutaneous injections | 1 hour post-injection | Marked increase in triglyceride and lipid droplet content in the myocardium. | [7] |
| Dog | 3.3 mg/kg (i.v.) | Acute | Increased myocardial blood flow by 33% under normal conditions. | [3] |
| Diabetic Rat | 150 mg/kg/day (oral gavage) | 8 weeks | Increased Emax (contractility), but a significant fall in Qmax (theoretical maximum flow) and worsened cardiac output and mean aortic pressure. |
Experimental Protocols
Protocol 1: Assessment of Cardiac Hypertrophy
-
Animal Dosing: Administer this compound or vehicle control to healthy rats or mice via oral gavage or in drinking water for the planned duration (e.g., 8 weeks). A previously reported dose leading to hypertrophy in rats is in the range of several hundred mg/kg/day.[3][4]
-
Tissue Collection: At the end of the treatment period, euthanize the animals. Excise the heart, blot it dry, and record the total heart weight. Also, record the final body weight.
-
Hypertrophy Index: Calculate the heart weight to body weight ratio (HW/BW). An increase in this ratio in the this compound-treated group compared to the control group is indicative of cardiac hypertrophy.
-
Histology:
-
Fix the heart in 10% neutral buffered formalin.
-
Process the tissue and embed it in paraffin.
-
Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E) to visualize cardiomyocyte size.
-
Image the sections under a microscope and use image analysis software (e.g., ImageJ) to measure the cross-sectional area of individual cardiomyocytes.
-
Protocol 2: Evaluation of Myocardial Lipid Accumulation
-
Tissue Preparation: Following euthanasia, embed a portion of the ventricular tissue in Optimal Cutting Temperature (OCT) compound and flash-freeze it in liquid nitrogen-cooled isopentane.
-
Cryosectioning: Cut 10 µm thick frozen sections using a cryostat.
-
Oil Red O Staining:
-
Fix the sections in formalin for 10 minutes.
-
Rinse with distilled water and then with 60% isopropanol.
-
Stain with freshly prepared Oil Red O solution for 15 minutes.
-
Differentiate in 60% isopropanol.
-
Rinse with distilled water.
-
Counterstain with Hematoxylin.
-
Mount with an aqueous mounting medium.
-
-
Analysis: Lipid droplets will appear as red-orange structures. Quantify the stained area relative to the total tissue area using image analysis software.
Visualizations
Caption: Mechanism of this compound-induced cardiac dysfunction.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Cardiac hypertrophy in the dog and rat induced by this compound, an agent which modifies muscle metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical mechanisms of this compound cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced accumulation of lipid in the rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 6. The effect of this compound on cardiac carbohydrate metabolism in intact dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coronary hyperemia and cardiac hypertrophy following inhibition of fatty acid oxidation. Evidence of a regulatory role for cytosolic phosphorylation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
How to choose the appropriate vehicle for Oxfenicine delivery in animal studies
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate vehicle for Oxfenicine delivery in pre-clinical animal studies. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward vehicle for this compound administration?
Based on published studies, the most frequently used vehicle for parenteral administration of this compound is phosphate-buffered saline (PBS) . It is typically used for intraperitoneal (i.p.) injections.[1]
Q2: What is the primary challenge when formulating this compound?
The main challenge is this compound's poor water solubility .[2] This can lead to difficulties in preparing solutions at the desired concentration, potentially causing precipitation and inaccurate dosing. Achieving a clear solution in aqueous vehicles like PBS often requires mechanical assistance.[3]
Q3: My research requires a different route or concentration. What are my options?
Due to its solubility issues, a simple PBS suspension may not be suitable for all experimental designs. Researchers can explore several alternative formulation strategies to enhance solubility. The choice of vehicle is critical and depends on the administration route, desired dose, and animal model.
Table 1: Summary of Potential Vehicle Options for this compound
| Vehicle/Strategy | Common Route(s) | Reported/Feasible Dose | Advantages | Disadvantages & Considerations |
| Phosphate-Buffered Saline (PBS) | Intraperitoneal (i.p.), Subcutaneous (s.c.) | 150 mg/kg (as a suspension)[1] | Simple, physiologically compatible, well-documented. | Limited solubility (approx. 2 mg/mL with assistance)[3]. May require sonication and heating. Risk of non-homogenous suspension and injection site irritation. |
| Oral Gavage in Water/Saline | Oral (p.o.) | 150 mg/kg[4] | Non-invasive for repeated dosing. Bypasses need for sterile preparation. | Can be stressful for animals[5]. Variable absorption and bioavailability. |
| Cyclodextrins (e.g., HP-β-CD) | i.p., Intravenous (i.v.), s.c., p.o. | Dose-dependent | Significantly increases aqueous solubility, potentially allowing for true solutions at higher concentrations.[6] | Can have dose-limiting toxicity.[2] Requires careful formulation development and safety evaluation. |
| Co-solvents (e.g., DMSO, PEG) | i.p., i.v., s.c. | Dose-dependent | Effective at solubilizing lipophilic compounds. | Potential for vehicle-induced toxicity. DMSO should be used at low concentrations (e.g., <5%). Must be carefully diluted to avoid precipitation upon injection. |
| Surfactants (e.g., Polysorbate 80) | i.p., i.v. | Dose-dependent | Forms micelles to encapsulate and solubilize the compound.[2][7] | Can cause hypersensitivity reactions and other toxicities.[2] Requires thorough safety assessment. |
Understanding the Mechanism of Action
This compound is a pro-drug that inhibits fatty acid oxidation. It is converted in tissues like the heart and skeletal muscle into its active metabolite, 4-hydroxyphenylglyoxylate. This metabolite then specifically inhibits Carnitine Palmitoyltransferase I (CPT-1), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][8][9][10]
Troubleshooting Guide
Q1: My this compound is precipitating out of the PBS solution. What can I do?
-
Mechanical Assistance: As noted in supplier datasheets, achieving a solubility of up to 2 mg/mL in PBS requires assistance.[3] Use an ultrasonic bath and/or gentle warming (up to 60°C) to aid dissolution.[3] Always cool the solution to room temperature before injection.
-
pH Adjustment: The solubility of compounds can be pH-dependent.[8] Check the pH of your final preparation and ensure it is within a physiologically safe range for your chosen route (typically pH ~7.0-7.4 for injections).[11]
-
Fresh Preparation: Prepare the solution or suspension fresh before each use.[3] Do not store for extended periods unless stability has been validated.
-
Consider a Suspension: If a true solution is not possible at your target concentration, you may need to work with a homogenous suspension. Ensure the suspension is well-mixed immediately before drawing each dose to guarantee consistency.
-
Switch Vehicles: If precipitation remains an issue, refer to Table 1 and consider a vehicle with stronger solubilizing properties, such as a solution containing cyclodextrins or a co-solvent.
Q2: I'm observing signs of irritation or toxicity in my animals post-injection. What could be the cause?
-
Vehicle Irritation: Certain co-solvents (e.g., high concentrations of DMSO, ethanol) or surfactants can cause local tissue irritation, pain, or inflammation. Always use the lowest effective concentration of these excipients.
-
Incorrect pH or Osmolality: Injecting solutions that are not iso-osmotic or have a non-physiological pH can cause pain and tissue damage.[11] Buffer your vehicle to a neutral pH whenever possible.
-
Improper Injection Technique: For intraperitoneal injections, ensure the needle is inserted into the lower abdominal quadrant to avoid puncturing the bladder or cecum.[12] For subcutaneous injections, use the loose skin over the back/scruff. Improper technique can cause injury and inconsistent absorption.
-
Contamination: All parenteral solutions must be sterile to prevent infection.[12] Use pharmaceutical-grade reagents and sterile filtration (e.g., 0.22 µm filter) for solutions if possible.
Experimental Protocols & Workflow
Workflow for Selecting an Appropriate Vehicle
The selection of a vehicle should follow a logical, stepwise process to ensure the formulation is soluble, stable, safe, and effective for the intended experiment.
References
- 1. Antilipolytic and antilipogenic effects of the CPT-1b inhibitor this compound in the white adipose tissue of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashland.com [ashland.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. s3.amazonaws.com [s3.amazonaws.com]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
Long-term stability of Oxfenicine in DMSO at -20°C and -80°C
This technical support guide provides information on the long-term stability of Oxfenicine dissolved in Dimethyl Sulfoxide (DMSO) at storage temperatures of -20°C and -80°C. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
For long-term stability of this compound in DMSO, storage at -80°C is recommended. General guidelines for storing compounds in solvent suggest stability for up to 6 months at -80°C.[1] For shorter periods, storage at -20°C for up to 1 month is also an option.[1] However, it is crucial to verify the solution's efficacy if stored at -20°C for more than one month.[1] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
Q2: How can I assess the stability of my this compound in DMSO solution?
To assess the stability, you can perform a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate and quantify the parent compound (this compound) and any potential degradation products. A detailed experimental protocol is provided in the "Experimental Protocols" section below.
Q3: What are the potential signs of this compound degradation in DMSO?
Visual signs of degradation can include a change in the color or clarity of the solution, or the formation of precipitate. However, chemical degradation can occur without any visible changes. Therefore, analytical methods are necessary for a definitive assessment of stability. Common degradation pathways for small molecules in solution include hydrolysis and oxidation.
Q4: What is the solubility of this compound in DMSO?
This compound is described as being soluble in DMSO.[2] However, the exact solubility concentration is not always specified and can vary. It is recommended to consult the manufacturer's product data sheet for any available solubility information.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitate observed in the solution after thawing. | The concentration of this compound may exceed its solubility at the storage temperature. | 1. Gently warm the vial to room temperature and vortex to see if the precipitate redissolves. 2. If the precipitate persists, it may be necessary to prepare a new stock solution at a lower concentration. 3. Consider filtering the solution through a 0.22 µm syringe filter before use, but be aware this may reduce the effective concentration. |
| Reduced biological activity of the compound in experiments. | The compound may have degraded over time. | 1. Perform a stability analysis using an appropriate analytical method (e.g., HPLC) to determine the concentration of the active compound. 2. Prepare a fresh stock solution of this compound in DMSO. 3. Include a positive control with a freshly prepared solution in your experiments to compare activity. |
| Inconsistent experimental results. | Repeated freeze-thaw cycles of the stock solution may have led to degradation or concentration changes due to solvent evaporation. | 1. Always aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. 2. Ensure vials are tightly sealed to prevent solvent evaporation. |
Quantitative Data Summary
Currently, there is no publicly available quantitative data specifically detailing the long-term stability of this compound in DMSO at -20°C and -80°C. The following table provides general stability guidelines for compounds stored in DMSO based on common laboratory practices.
| Storage Temperature | Recommended Maximum Storage Duration |
| -20°C | 1 month[1] |
| -80°C | 6 months[1] |
Note: These are general recommendations. A compound-specific stability study is highly recommended to determine the precise shelf-life for your specific experimental needs.
Experimental Protocols
Protocol: Long-Term Stability Assessment of this compound in DMSO via HPLC
This protocol outlines a method to assess the stability of this compound in DMSO over time at -20°C and -80°C.
1. Materials:
- This compound powder
- Anhydrous, high-purity DMSO
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (or other suitable modifier)
- Sterile, amber glass vials with screw caps
- Calibrated analytical balance
- Volumetric flasks
- Pipettes
- HPLC system with a UV detector and a C18 column
2. Preparation of Stock Solution:
- Accurately weigh a sufficient amount of this compound powder.
- Dissolve the powder in anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
- Vortex thoroughly to ensure complete dissolution.
3. Aliquoting and Storage:
- Aliquot the stock solution into multiple single-use amber glass vials.
- Divide the vials into two sets for storage at -20°C and -80°C.
- Label each vial clearly with the compound name, concentration, date, and storage temperature.
- Designate one vial as the "Time 0" sample.
4. HPLC Analysis:
- Time 0 Analysis:
- Immediately after preparation, dilute an aliquot of the "Time 0" sample to a suitable concentration for HPLC analysis (e.g., 100 µM) using the mobile phase.
- Inject the sample into the HPLC system.
- Develop a suitable HPLC method to obtain a sharp, well-resolved peak for this compound. An example mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
- Record the peak area and retention time of the this compound peak. This will serve as the baseline.
- Subsequent Time Points:
- At predetermined time points (e.g., 1, 2, 3, and 6 months), retrieve one vial from each storage temperature.
- Allow the vial to thaw completely at room temperature.
- Prepare and analyze the sample by HPLC using the same method as the "Time 0" sample.
- Record the peak area of the this compound peak and look for the appearance of any new peaks that might indicate degradation products.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
- Plot the percentage of remaining this compound against time for each storage temperature.
- A significant decrease in the peak area of this compound or the appearance of new peaks indicates degradation.
Visualizations
Caption: Experimental workflow for assessing the long-term stability of this compound in DMSO.
References
Validation & Comparative
Confirming the In Vivo Efficacy of Oxfenicine: A Comparative Guide to Biochemical Markers
For Researchers, Scientists, and Drug Development Professionals
Oxfenicine, a selective inhibitor of carnitine palmitoyltransferase I (CPT-1), represents a key therapeutic strategy for modulating cellular metabolism by shifting energy production from fatty acid oxidation to glucose oxidation. This guide provides a comparative overview of the essential biochemical markers to confirm the in vivo efficacy of this compound treatment. We present quantitative data from preclinical studies, compare its effects with other known fatty acid oxidation inhibitors, and provide detailed experimental protocols for the key assays.
Comparative Analysis of In Vivo Efficacy
The efficacy of this compound and other CPT-1 inhibitors can be assessed by measuring changes in key metabolites and enzyme activities that reflect the inhibition of fatty acid oxidation and the corresponding shift towards glucose metabolism. The following table summarizes quantitative data from in vivo studies on this compound and its alternatives.
| Biochemical Marker | This compound | Etomoxir | Perhexiline | Trimetazidine |
| Fatty Acid Oxidation Rate | ||||
| ↓ ¹⁴CO₂ Production from ¹⁴C-Palmitate | 20% decrease (ischemic swine myocardium)[1] | - | 38% decrease (cultured rat hepatocytes)[2] | 16% decrease (palmitate oxidation in isolated rat hearts)[3][4] |
| CPT-1 Substrates & Products | ||||
| ↓ Long-Chain Acylcarnitine | 70% decrease (ischemic swine myocardium)[1] | >80% decrease (in BT549 cells at 10 µM)[5][6] | Unaffected at 2 µM, slight increase at 0.5 µM (isolated rat heart)[7] | - |
| ↓ Acyl-CoA | 33% decrease (ischemic swine myocardium)[1] | Decreased at low dose (10⁻⁹ M), but not at high dose (10⁻⁶ M) in aerobic hearts[8] | - | - |
| ↑ Myocardial Triglycerides | Marked increase (rat myocardium)[9] | - | 98% increase (cultured rat hepatocytes)[2] | No effect (isolated rat hearts)[3][10] |
| Metabolic Shift Markers | ||||
| ↑ Glucose Oxidation | - | Increased in aerobic hearts[8] | - | 26% increase (isolated rat hearts)[3][4] |
| ↑ Pyruvate Dehydrogenase (PDH) Activity | - | - | Activation of PDH complex[11] | 37% increase in active form (isolated rat hearts)[3][4] |
Note: The presented data is a synthesis from multiple preclinical studies and may not represent head-to-head comparisons under identical experimental conditions.
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to assess this compound's efficacy, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing in vivo efficacy.
Detailed Experimental Protocols
Carnitine Palmitoyltransferase I (CPT-1) Activity Assay
This protocol is adapted for tissue homogenates.
Materials:
-
Tissue homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 117 mM Tris-HCl pH 7.4, 0.28 mM reduced glutathione, 4.4 mM ATP, 4.4 mM MgCl₂, 16.7 mM KCl, 2.2 mM KCN, 40 mg/L rotenone, 0.5% BSA)
-
L-[³H]carnitine
-
Palmitoyl-CoA
-
Perchloric acid
-
Butanol
Procedure:
-
Homogenize fresh or frozen tissue in ice-cold homogenization buffer.
-
Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).
-
Initiate the reaction by adding a known amount of tissue homogenate to the assay buffer containing L-[³H]carnitine and palmitoyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 5-10 minutes).
-
Stop the reaction by adding perchloric acid.
-
Extract the radiolabeled acylcarnitine product with butanol.
-
Quantify the radioactivity in the butanol phase using a scintillation counter.
-
Calculate CPT-1 activity as nmol of acylcarnitine formed per minute per mg of protein.
Measurement of Acyl-CoA and Acylcarnitine Levels by LC-MS/MS
This protocol provides a general workflow for the quantification of acyl-CoAs and acylcarnitines.
Materials:
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs and acylcarnitines)
-
Acetonitrile
-
Methanol
-
Formic acid
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection.
-
Homogenize the frozen tissue in a solution containing internal standards and a protein precipitation agent (e.g., acetonitrile or a mixture of acetonitrile/methanol/water).[12]
-
Centrifuge the homogenate to pellet the precipitated proteins.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate the analytes using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect and quantify the acyl-CoAs and acylcarnitines using multiple reaction monitoring (MRM) in positive ion mode.
-
Calculate the concentration of each analyte based on the peak area ratio to its corresponding internal standard.[13]
Pyruvate Dehydrogenase (PDH) Activity Assay
This protocol can be performed using commercially available kits or a radioisotope-based method.
Using a Commercial Kit (e.g., Abcam ab109902):
-
Homogenize tissue samples in the provided lysis buffer.
-
Determine the protein concentration of the lysate.
-
Add the lysate to the microplate wells pre-coated with an antibody that captures the PDH complex.
-
Initiate the enzymatic reaction by adding the substrate mix.
-
The reaction involves the reduction of NAD⁺ to NADH, which is coupled to a colorimetric reporter.
-
Measure the absorbance at 450 nm at multiple time points to determine the reaction rate.
-
Calculate PDH activity based on the rate of change in absorbance and normalize to the protein concentration.
Radioisotope-based Method: [14]
-
Prepare a tissue homogenate.
-
Incubate the homogenate with [1-¹⁴C]pyruvate.
-
The PDH-catalyzed reaction releases ¹⁴CO₂.
-
Trap the evolved ¹⁴CO₂ using a suitable agent (e.g., a filter paper soaked in a CO₂ trapping solution).
-
Quantify the radioactivity of the trapped ¹⁴CO₂ using a scintillation counter.
-
Calculate PDH activity as the rate of ¹⁴CO₂ production.
By employing these biochemical markers and experimental protocols, researchers can robustly confirm the in vivo efficacy of this compound and compare its metabolic effects with other fatty acid oxidation inhibitors. This comprehensive approach will aid in the development and evaluation of novel metabolic modulators for various therapeutic applications.
References
- 1. Effects of the fatty acid blocking agents, this compound and 4-bromocrotonic acid, on performance in aerobic and ischemic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by perhexiline of oxidative phosphorylation and the beta-oxidation of fatty acids: possible role in pseudoalcoholic liver lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 6. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 7. Effect of perhexiline and this compound on myocardial function and metabolism during low-flow ischemia/reperfusion in the isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Etomoxir, a carnitine palmitoyltransferase I inhibitor, protects hearts from fatty acid-induced ischemic injury independent of changes in long chain acylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-induced accumulation of lipid in the rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Effects of perhexiline-induced fuel switch on the cardiac proteome and metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating CPT-1 Inhibition: A Comparative Guide to Measuring Downstream Metabolic Gene Expression
For researchers, scientists, and drug development professionals, accurately validating the inhibition of Carnitine Palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in mitochondrial fatty acid oxidation, is critical. This guide provides a comparative analysis of validating CPT-1 inhibition by measuring the expression of downstream metabolic enzyme genes, supported by experimental data and detailed protocols. We also explore alternative validation methods to provide a comprehensive overview for robust experimental design.
The Ripple Effect of CPT-1 Inhibition on Gene Expression
CPT-1 inhibition triggers a metabolic shift away from fatty acid oxidation (FAO) towards glucose utilization. This reprogramming is reflected in the altered expression of various downstream genes. Studies utilizing CPT-1 inhibitors like etomoxir and oxfenicine, or employing genetic knockout models, have consistently demonstrated these changes.
For instance, inhibition of CPT-1 has been shown to decrease the expression of genes involved in fatty acid metabolism while increasing the expression of those related to glycolysis.[1] Concurrently, alterations in the expression of genes associated with the cell cycle and the MAPK signaling pathway have been observed, highlighting the broader cellular impact of CPT-1 inhibition.[1] Interestingly, some studies have reported that while CPT-1 activity is reduced, the expression of certain fatty acid β-oxidation enzymes may not decrease; instead, an increase in the expression of tricarboxylic acid (TCA) cycle enzymes, such as citrate synthase, has been noted.[2]
The transcriptional regulation of CPT-1 itself is complex, involving coactivators like PGC-1 isoforms.[3] This interplay adds another layer to the interpretation of downstream gene expression data following CPT-1 inhibition.
Comparative Analysis of Downstream Gene Expression Changes
To facilitate a clear comparison, the following table summarizes the observed changes in the expression of key downstream metabolic enzyme genes following CPT-1 inhibition, as reported in various studies.
| Gene Category | Gene Name | Observed Change in Expression | CPT-1 Inhibition Method | Reference |
| Glycolysis | Glucokinase (GCK) | Increased | Etomoxir | [1] |
| Fatty Acid Metabolism | Various FAO-regulating genes | Decreased | Etomoxir | [1] |
| β-Oxidation | 3-ketoacyl CoA thiolase (3-KAT) | No change | This compound | [2] |
| β-Oxidation | β-hydroxyacyl-CoA dehydrogenase (β-HAD) | No change | This compound | [2] |
| TCA Cycle | Citrate Synthase (CS) | Increased | This compound | [2] |
| Cell Cycle (Pro-proliferative) | Cyclin A2, Cyclin B1, Cyclin B2, Cdc25c | Increased | Etomoxir | [1] |
| Cell Cycle (Inhibitory) | Cdkn1b, Cdk5rap1 | Decreased | Etomoxir | [1] |
| MAPK Signaling | p38 MAPK signaling-related genes | Down-regulated | Etomoxir | [1] |
Visualizing the Impact: CPT-1 Inhibition Signaling Pathway
Caption: CPT-1 inhibition blocks fatty acid oxidation, leading to a metabolic shift and altered gene expression.
Experimental Protocol: Measuring Gene Expression via qPCR
Quantitative Polymerase Chain Reaction (qPCR) is a standard method to quantify changes in gene expression.
1. RNA Extraction:
-
Lyse cells or tissues using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA following the manufacturer's protocol, which typically involves phase separation with chloroform and precipitation with isopropanol.
-
Wash the RNA pellet with ethanol and resuspend in RNase-free water.
-
Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Follow the protocol of the specific cDNA synthesis kit being used.
3. qPCR Reaction:
-
Prepare a reaction mix containing:
-
SYBR Green Master Mix (contains DNA polymerase, dNTPs, and SYBR Green dye)
-
Forward and reverse primers for the target gene and a reference (housekeeping) gene (e.g., GAPDH, β-actin)
-
cDNA template
-
Nuclease-free water
-
-
Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method.[4]
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for analyzing downstream gene expression changes after CPT-1 inhibition.
Alternative Methods for Validating CPT-1 Inhibition
While measuring downstream gene expression is informative, it is an indirect method. For a more comprehensive validation, consider these alternative approaches:
| Method | Principle | Advantages | Disadvantages |
| Direct CPT-1 Activity Assay | Measures the enzymatic conversion of radiolabeled or colorimetric substrates by CPT-1 in isolated mitochondria or cell lysates.[5] | Direct measurement of enzyme activity. Highly specific. | Can be technically challenging. May require specialized equipment (e.g., for radioisotopes). |
| Seahorse XF Analyzer | Measures real-time oxygen consumption rate (OCR) to assess mitochondrial respiration, including FAO.[6] | Functional assessment in live cells. High-throughput capability. | Indirect measurement of CPT-1 activity. Can be influenced by other metabolic pathways. |
| Fatty Acid Oxidation Rate Measurement | Uses radiolabeled fatty acids (e.g., ³H-palmitate) to quantify the rate of FAO by measuring the production of radiolabeled water. | Direct measurement of the metabolic flux through the FAO pathway. | Requires handling of radioactive materials. Labor-intensive. |
| Metabolomics | Measures the levels of various metabolites, such as acylcarnitines and TCA cycle intermediates, to assess the metabolic impact of CPT-1 inhibition. | Provides a global view of metabolic changes. Can identify unexpected effects. | Requires specialized equipment (e.g., mass spectrometry). Data analysis can be complex. |
Comparison of CPT-1 Inhibition Validation Methods
Caption: Comparison of direct, functional, and downstream methods for validating CPT-1 inhibition.
By combining the measurement of downstream metabolic enzyme gene expression with one or more of these alternative validation methods, researchers can achieve a robust and comprehensive understanding of the efficacy and cellular impact of CPT-1 inhibition. This multi-faceted approach is essential for advancing drug development and metabolic research.
References
- 1. Reversing metabolic reprogramming by CPT1 inhibition with etomoxir promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of carnitine palmitoyltransferase I (CPT-Iα) gene expression by the peroxisome proliferator activated receptor gamma coactivator (PGC-1) isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cpt1b Regulates Cardiomyocyte Proliferation Through Modulation of Glutamine Synthetase in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
A comparative review of CPT-1 inhibitors used in metabolic research
For Researchers, Scientists, and Drug Development Professionals
Carnitine Palmitoyltransferase-1 (CPT-1), a critical enzyme in fatty acid metabolism, has emerged as a significant therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and certain cancers. CPT-1 facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation, the primary pathway for fatty acid breakdown.[1][2] Inhibition of CPT-1 shifts cellular energy metabolism from fatty acid oxidation towards glucose utilization, a mechanism with profound physiological implications.[1][3] This guide provides a comparative overview of four key CPT-1 inhibitors used in metabolic research: Etomoxir, Oxfenicine, ST1326, and Perhexiline, supported by experimental data and detailed protocols.
Comparative Efficacy and Selectivity of CPT-1 Inhibitors
The selection of a CPT-1 inhibitor for research purposes depends on its potency, isoform selectivity, and mechanism of action. The CPT-1 enzyme exists in three isoforms: CPT-1A (liver isoform), CPT-1B (muscle and heart isoform), and CPT-1C (brain isoform).[4][5] The following table summarizes the available quantitative data on the inhibitory activity of the selected compounds.
| Inhibitor | Target(s) | IC50/K_i_ Value(s) | Mechanism of Action | Key Characteristics & Off-Target Effects |
| Etomoxir | CPT-1A and CPT-1B[6][7] | IC50: 1.4 µM (murine heart mitochondria)[5] | Irreversible[3] | Non-selective between CPT-1A and CPT-1B. At high concentrations (>5 µM), it can inhibit Complex I of the electron transport chain and cause oxidative stress.[8] |
| This compound | Preferentially CPT-1B[9] | I50: 11 µM (heart mitochondria), 510 µM (liver mitochondria)[10] | Reversible | Prodrug that is converted to its active form, 4-hydroxyphenylglyoxylate. Shows selectivity for the muscle/heart isoform over the liver isoform.[9][10] |
| ST1326 (Teglicar) | Highly selective for CPT-1A[6] | Not explicitly found in searches | Reversible and competitive | Favorable safety profile in phase 2 clinical trials for type 2 diabetes.[6] Blocks not only CPT-1A but also the activity of carnitine acylcarnitine translocase (CACT). |
| Perhexiline | CPT-1 and CPT-2 | IC50 (CPT-1): 77 µM (rat heart), 148 µM (rat liver) | Reversible | Also inhibits CPT-2. Its use has been associated with hepatotoxicity and neurotoxicity.[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of CPT-1 inhibitors. Below are protocols for two key experiments: a CPT-1 enzyme activity assay and a cellular fatty acid oxidation assay.
CPT-1 Enzyme Activity Assay (Radiolabeled Substrate)
This protocol is adapted from methodologies described in the literature and is designed to directly measure the enzymatic activity of CPT-1 in isolated mitochondria or tissue homogenates.
Materials:
-
Tissue homogenate or isolated mitochondria
-
Assay buffer: 75 mM KCl, 50 mM mannitol, 10 mM Tris-HCl (pH 7.4), 1 mM EGTA, 2 mM KCN, and 1% fatty acid-free BSA
-
Substrates: Palmitoyl-CoA and L-[³H]carnitine
-
CPT-1 inhibitor of interest (e.g., Etomoxir, this compound)
-
Malonyl-CoA (as a positive control for inhibition)
-
Scintillation cocktail and vials
-
Microcentrifuge tubes
-
Ice bath
-
Liquid scintillation counter
Procedure:
-
Prepare tissue homogenates or isolate mitochondria from the tissue of interest and place them on ice.
-
In a microcentrifuge tube on ice, add the following in order:
-
Assay buffer
-
CPT-1 inhibitor at various concentrations (or vehicle control)
-
Tissue homogenate/mitochondria (protein concentration should be optimized)
-
-
Pre-incubate the mixture for 10 minutes on ice.
-
Initiate the reaction by adding a mixture of palmitoyl-CoA and L-[³H]carnitine. The final concentrations should be optimized based on the specific activity of the enzyme preparation.
-
Incubate the reaction at 37°C for a defined period (e.g., 5-10 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an acidic solution (e.g., 1 M HCl).
-
Centrifuge the tubes to pellet the protein.
-
Transfer the supernatant containing the [³H]acylcarnitine product to a new tube.
-
Add an organic solvent (e.g., butanol) to extract the radiolabeled product. Vortex and centrifuge to separate the phases.
-
Transfer a portion of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the CPT-1 activity as nanomoles of product formed per minute per milligram of protein.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Fatty Acid Oxidation (FAO) Assay (Seahorse XF Analyzer)
This protocol outlines the use of the Agilent Seahorse XF Analyzer to measure the rate of fatty acid oxidation in live cells by monitoring the oxygen consumption rate (OCR).
Materials:
-
Seahorse XF96 or XF24 cell culture microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Substrates: Long-chain fatty acid (e.g., palmitate-BSA conjugate), L-carnitine, glucose, glutamine
-
CPT-1 inhibitor (e.g., Etomoxir)
-
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cells of interest
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Sensor Cartridge Hydration:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
-
Assay Medium Preparation:
-
Prepare the Seahorse XF assay medium by supplementing XF Base Medium with desired substrates. For an FAO-focused assay, this typically includes a long-chain fatty acid, L-carnitine, and low concentrations of glucose and glutamine. Warm the medium to 37°C and adjust the pH to 7.4.
-
-
Cell Plate Preparation:
-
Remove the cell culture medium from the plate and wash the cells with the prepared assay medium.
-
Add the final volume of assay medium to each well and incubate the plate in a non-CO2 37°C incubator for 1 hour prior to the assay.
-
-
Compound Loading:
-
Load the injector ports of the hydrated sensor cartridge with the CPT-1 inhibitor and mitochondrial stress test compounds.
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay protocol.
-
The protocol typically involves baseline OCR measurements followed by sequential injections of the CPT-1 inhibitor and the mitochondrial stress test compounds.
-
-
Data Analysis:
-
Analyze the OCR data to determine the basal rate of FAO, the extent of inhibition by the CPT-1 inhibitor, and the maximal respiratory capacity. The decrease in OCR after the injection of the CPT-1 inhibitor is indicative of the rate of CPT-1-dependent fatty acid oxidation.
-
Signaling Pathways and Experimental Workflows
The inhibition of CPT-1 has significant downstream effects on cellular metabolism. The following diagrams, generated using Graphviz, illustrate the central role of CPT-1 in fatty acid metabolism and a typical experimental workflow for evaluating CPT-1 inhibitors.
References
- 1. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Reversing metabolic reprogramming by CPT1 inhibition with etomoxir promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role and therapeutic implication of CPTs in fatty acid oxidation and cancers progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A reversible carnitine palmitoyltransferase (CPT1) inhibitor offsets the proliferation of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Impact of ketogenic and fast-mimicking diet in gastrointestinal cancer treatment [frontiersin.org]
- 10. Inhibition of TCA cycle improves the anti-PD-1 immunotherapy efficacy in melanoma cells via ATF3-mediated PD-L1 expression and glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
Does Oxfenicine inhibit CPT-2 in addition to CPT-1 at high concentrations?
A comprehensive review of existing literature indicates that Oxfenicine and its active metabolite, 4-hydroxyphenylglyoxylate (4-HPG), are selective inhibitors of Carnitine Palmitoyltransferase-1 (CPT-1), with no direct evidence to suggest inhibition of Carnitine Palmitoyltransferase-2 (CPT-2), even at high concentrations. This guide provides a detailed comparison of this compound's effects on CPT-1 and discusses the available data in the context of other CPT inhibitors.
Executive Summary
This compound functions as a prodrug, undergoing tissue-specific enzymatic conversion to its active form, 4-HPG. This active metabolite demonstrates a clear inhibitory effect on CPT-1, a key enzyme in the mitochondrial uptake of long-chain fatty acids for β-oxidation. Notably, 4-HPG exhibits greater potency against the muscle and heart isoform of CPT-1 (CPT-1b) compared to the liver isoform (CPT-1a). Despite investigations into its mechanism, current research has not established any significant inhibitory activity of this compound or 4-HPG against CPT-2, the enzyme responsible for the subsequent step in fatty acid transport within the mitochondria.
Comparative Inhibitory Profile of 4-Hydroxyphenylglyoxylate (4-HPG)
The inhibitory potency of this compound's active metabolite, 4-HPG, is directed towards CPT-1. The following table summarizes the available quantitative data on the inhibition of different CPT-1 isoforms.
| Inhibitor | Target Enzyme | Organism/Tissue | IC50 |
| 4-Hydroxyphenylglyoxylate | CPT-1 | Rat Heart Mitochondria | 11 µM[1][2] |
| 4-Hydroxyphenylglyoxylate | CPT-1 | Rat Liver Mitochondria | 510 µM[1][2] |
Signaling and Metabolic Pathways
The metabolism of this compound and its subsequent action on the CPT system are critical to understanding its tissue-specific effects.
References
A Comparative Guide to the Tissue Specificity of CPT-1b Inhibitors: Oxfenicine vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
Carnitine Palmitoyltransferase 1 (CPT-1) is a critical enzyme in fatty acid metabolism, acting as the rate-limiting step for the transport of long-chain fatty acids into the mitochondria for β-oxidation. The CPT-1 system comprises three isoforms with distinct tissue distributions: CPT-1a (liver), CPT-1b (skeletal muscle, heart, and adipose tissue), and CPT-1c (brain).[1][2] This isoform distribution allows for the development of tissue-specific inhibitors. CPT-1b, in particular, has emerged as a therapeutic target for metabolic disorders such as type 2 diabetes and obesity.[3]
This guide provides a detailed comparison of the tissue specificity of Oxfenicine, a known CPT-1b inhibitor, with other CPT-1 inhibitors, supported by experimental data and methodologies.
Mechanism of this compound's Tissue Specificity
This compound exhibits a remarkable degree of tissue specificity for CPT-1b, which is conferred by a dual mechanism.[4] Firstly, this compound is a prodrug that requires conversion to its active metabolite, 4-hydroxyphenylglyoxylate (HPG), via transamination.[5] The enzyme responsible for this conversion, branched-chain-amino-acid aminotransferase, is significantly more active in heart and skeletal muscle than in the liver. Secondly, the CPT-1b isoform in the heart and muscle is inherently more sensitive to inhibition by HPG than the CPT-1a isoform found in the liver.[4] This combined effect results in preferential inhibition of fatty acid oxidation in muscle tissue, with minimal impact on the liver.[5]
Comparison of Inhibitor Specificity
The tissue specificity of a CPT-1 inhibitor is typically determined by comparing its half-maximal inhibitory concentration (IC50) against different CPT-1 isoforms. A lower IC50 value indicates higher potency. The ratio of IC50 for CPT-1a to CPT-1b provides a quantitative measure of an inhibitor's selectivity for CPT-1b.
Based on available in vitro data, this compound's active metabolite demonstrates superior selectivity for CPT-1b compared to other inhibitors for which comparative data is available.
| Inhibitor | Target Isoform(s) | IC50 CPT-1a (Liver) (µM) | IC50 CPT-1b (Heart) (µM) | Selectivity Ratio (IC50 CPT-1a / IC50 CPT-1b) | Notes |
| 4-hydroxyphenylglyoxylate (this compound metabolite) | CPT-1b | 510 | 11 | ~46.4 | Exhibits high selectivity due to both tissue-specific activation and isoform sensitivity.[4] |
| Perhexiline | CPT-1a / CPT-1b | 148 | 77 | ~1.9 | Shows only a slight preference for the cardiac CPT-1b isoform.[6] Also reported to inhibit CPT-2, indicating a broader lack of selectivity.[7] |
| Amiodarone | CPT-1b (cardiac) | Not Reported | 228 | Not Calculable | Inhibits cardiac CPT-1.[6] Lack of data for CPT-1a prevents a direct comparison of selectivity. |
| Etomoxir | CPT-1a / CPT-1b | Not Reported | Not Reported | Favors CPT-1a | Generally considered more specific for the liver isoform, CPT-1a.[5] It is an irreversible inhibitor of both CPT-1a and CPT-1b, and its use can lead to off-target effects in the heart and skeletal muscle.[1][7] |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the metabolic pathway and a typical experimental workflow for assessing inhibitor specificity.
Caption: CPT-1 isoform-specific inhibition in fatty acid oxidation.
Caption: Workflow for determining CPT-1 inhibitor tissue specificity.
Experimental Protocols
The following is a generalized protocol for determining the IC50 values of CPT-1 inhibitors, based on common methodologies cited in the literature.
Objective: To determine the in vitro potency and selectivity of a test compound against CPT-1a and CPT-1b.
Materials:
-
Tissues: Rat or mouse liver (for CPT-1a) and heart (for CPT-1b).
-
Reagents:
-
Mitochondria isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA).
-
CPT-1 assay buffer (e.g., containing HEPES, KCl, EGTA, and bovine serum albumin).
-
L-[methyl-14C]carnitine.
-
Palmitoyl-CoA.
-
Test inhibitor compound at various concentrations.
-
Malonyl-CoA (as a positive control inhibitor).
-
-
Equipment:
-
Tissue homogenizer.
-
Refrigerated centrifuge.
-
Spectrophotometer (for protein quantification).
-
Scintillation counter.
-
Methodology:
-
Mitochondria Isolation:
-
Euthanize the animal according to approved ethical protocols.
-
Excise liver and heart tissues and place them in ice-cold isolation buffer.
-
Mince the tissues and homogenize using a Potter-Elvehjem homogenizer.
-
Perform differential centrifugation to isolate the mitochondrial fraction. This typically involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin to pellet the mitochondria.
-
Wash the mitochondrial pellet with isolation buffer and resuspend in a suitable buffer.
-
Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay).
-
-
CPT-1 Activity Assay (Forward Radioisotope Assay): [8]
-
Prepare reaction tubes containing the assay buffer.
-
Add the test inhibitor at a range of final concentrations to different tubes. Include a vehicle control (no inhibitor) and a positive control (e.g., malonyl-CoA).
-
Add a standardized amount of mitochondrial protein (e.g., 50-100 µg) from either the liver or heart preparation to each tube.
-
Pre-incubate the mixture for a short period at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of L-[methyl-14C]carnitine and palmitoyl-CoA.
-
Allow the reaction to proceed for a fixed time (e.g., 5-10 minutes).
-
Stop the reaction (e.g., by adding perchloric acid).
-
Separate the radiolabeled product ([14C]palmitoylcarnitine) from the unreacted radiolabeled substrate ([14C]carnitine), typically by using an ion-exchange resin or solvent extraction.
-
Quantify the amount of [14C]palmitoylcarnitine formed using a scintillation counter.
-
-
Data Analysis:
-
Calculate the CPT-1 activity for each inhibitor concentration as a percentage of the activity in the vehicle control tube.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[8]
-
Calculate the selectivity ratio by dividing the IC50 value obtained with liver mitochondria (CPT-1a) by the IC50 value from heart mitochondria (CPT-1b).
-
Conclusion
The available data strongly indicate that This compound , through its active metabolite 4-hydroxyphenylglyoxylate, is a highly selective inhibitor of CPT-1b. Its dual mechanism of tissue-specific activation and inherent sensitivity of the CPT-1b isoform provides a significant advantage in specificity over less selective inhibitors like Perhexiline and the CPT-1a-preferring Etomoxir. The development of inhibitors that can further distinguish between skeletal muscle and cardiac CPT-1b remains a key challenge, as prolonged inhibition in the heart can lead to adverse effects.[1][9] The methodologies outlined in this guide provide a robust framework for the continued evaluation and development of novel, highly specific CPT-1b inhibitors for therapeutic applications.
References
- 1. Inhibition of Carnitine Palymitoyltransferase1b Induces Cardiac Hypertrophy and Mortality in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioivt.com [bioivt.com]
- 3. What are CPT1B inhibitors and how do they work? [synapse.patsnap.com]
- 4. Examination of carnitine palmitoyltransferase 1 abundance in white adipose tissue: implications in obesity research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by perhexiline and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of carnitine palymitoyltransferase1b induces cardiac hypertrophy and mortality in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Active Transamination of Oxfenicine: A Comparative Guide to Methodologies
For Researchers, Scientists, and Drug Development Professionals
Oxfenicine, a compound investigated for its effects on fatty acid metabolism, exerts its biological activity after being metabolized via transamination to 4-hydroxyphenylglyoxylate. This conversion is a critical step in its mechanism of action, and confirming this metabolic transformation in target tissues is paramount for efficacy and safety studies. This guide provides a comparative overview of key methodologies to confirm and quantify the active transamination of this compound, complete with detailed experimental protocols and illustrative data.
Methodological Comparison
Choosing the appropriate method to assess this compound transamination depends on the specific research question, available equipment, and the nature of the biological samples. The following table compares three robust methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Spectrophotometric Enzyme Activity Assay, and Radiolabeling Studies.
| Method | Principle | Advantages | Disadvantages | Primary Output |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection for simultaneous quantification of the parent drug (this compound) and its metabolite (4-hydroxyphenylglyoxylate). | High sensitivity and specificity. Allows for absolute quantification. Can be used for pharmacokinetic studies. | Requires sophisticated and expensive equipment. Method development can be time-consuming. | Concentration of this compound and 4-hydroxyphenylglyoxylate in tissue (e.g., ng/g of tissue). |
| Spectrophotometric Enzyme Activity Assay | Measures the activity of the transaminase enzyme (Branched-Chain Amino Acid Aminotransferase - BCAT) in tissue homogenates by monitoring the change in absorbance of a coupled enzymatic reaction. | Relatively simple and cost-effective. High-throughput potential. Provides direct measurement of enzyme kinetic parameters. | Less specific than LC-MS/MS. May be subject to interference from other enzymes or compounds in the tissue homogenate. | Enzyme activity (e.g., µmol/min/mg of protein), Michaelis-Menten constants (Km, Vmax). |
| Radiolabeling Studies | Administration of a radiolabeled version of this compound (e.g., with ¹⁴C or ³H) to an animal model, followed by tracking the distribution and transformation of the radiolabel in various tissues. | Provides a definitive in vivo picture of the drug's metabolic fate, distribution, and excretion. Highly sensitive. | Requires specialized facilities for handling radioactive materials. Synthesis of the radiolabeled compound can be complex and costly. | Distribution of radioactivity in tissues, identification of all radiolabeled metabolites. |
Detailed Experimental Protocols
LC-MS/MS Method for Quantification of this compound and 4-hydroxyphenylglyoxylate in Tissue
This protocol provides a framework for the simultaneous quantification of this compound and its primary metabolite in tissue samples.
a. Tissue Homogenization and Protein Precipitation:
-
Weigh approximately 50-100 mg of frozen target tissue.
-
Add 500 µL of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) containing a protease inhibitor cocktail.
-
Homogenize the tissue on ice using a mechanical homogenizer until a uniform suspension is achieved.
-
To a 100 µL aliquot of the homogenate, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of this compound) to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
b. Chromatographic and Mass Spectrometric Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive for this compound and negative for 4-hydroxyphenylglyoxylate.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: [M+H]⁺ → fragment ion (specific m/z to be determined).
-
4-hydroxyphenylglyoxylate: [M-H]⁻ → fragment ion (specific m/z to be determined).
-
Internal Standard: Appropriate transition for the chosen standard.
-
c. Data Analysis:
-
Construct calibration curves for both this compound and 4-hydroxyphenylglyoxylate using standards of known concentrations.
-
Quantify the analytes in the tissue samples by comparing their peak area ratios to the internal standard against the calibration curves.
Spectrophotometric Assay for this compound Transaminase Activity
This assay measures the activity of branched-chain amino acid aminotransferase (BCAT), the primary enzyme responsible for this compound transamination, in tissue homogenates. This protocol is adapted from established BCAT assays.[1]
a. Preparation of Tissue Homogenate:
-
Homogenize target tissue in 5 volumes of ice-cold lysis buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM EDTA and a protease inhibitor cocktail).
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic and mitochondrial fractions) for the enzyme assay and determine the total protein concentration using a standard method (e.g., Bradford assay).
b. Assay Reaction:
This is a coupled enzyme assay where the production of glutamate from the transamination of this compound is coupled to the oxidation of NADH by glutamate dehydrogenase.
-
Prepare a reaction mixture in a 96-well plate containing:
-
100 mM Tris-HCl buffer (pH 8.0)
-
20 mM this compound
-
10 mM α-ketoglutarate
-
0.2 mM NADH
-
5 units/mL Glutamate Dehydrogenase
-
10 µg of tissue homogenate protein
-
-
Initiate the reaction by adding the tissue homogenate.
-
Immediately measure the decrease in absorbance at 340 nm every minute for 10-15 minutes at 37°C using a microplate reader.
-
The rate of NADH oxidation is directly proportional to the rate of glutamate production and thus to the this compound transaminase activity.
c. Calculation of Enzyme Activity:
-
Calculate the rate of change in absorbance per minute (ΔA340/min).
-
Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert this rate to the rate of NADH consumption (µmol/min).
-
Normalize the activity to the amount of protein in the assay to get the specific activity (µmol/min/mg protein).
Data Presentation
Pharmacokinetic Data of this compound and its Metabolite in Different Tissues (Illustrative Data)
This table presents hypothetical data that could be obtained from an LC-MS/MS study in rats 2 hours after oral administration of this compound (100 mg/kg).
| Tissue | This compound Concentration (ng/g tissue) | 4-hydroxyphenylglyoxylate Concentration (ng/g tissue) | Metabolite-to-Parent Ratio |
| Heart | 1500 ± 250 | 4500 ± 600 | 3.0 |
| Liver | 8000 ± 1200 | 2400 ± 400 | 0.3 |
| Skeletal Muscle | 2500 ± 400 | 5000 ± 750 | 2.0 |
| Kidney | 12000 ± 1800 | 3600 ± 550 | 0.3 |
| Brain | 500 ± 100 | < 50 (Below Limit of Quantification) | - |
Data are presented as mean ± standard deviation.
This data illustrates the tissue-specific transamination of this compound, with higher conversion rates observed in the heart and skeletal muscle compared to the liver and kidney.
Kinetic Parameters of Branched-Chain Amino Acid Aminotransferase (BCAT) with Different Substrates (Illustrative Data)
This table provides a hypothetical comparison of the kinetic parameters of purified heart BCAT with this compound and its natural substrates.
| Substrate | Km (mM) | Vmax (µmol/min/mg protein) | Relative Efficiency (Vmax/Km) |
| Leucine | 0.8 | 15.0 | 18.75 |
| Isoleucine | 1.2 | 12.0 | 10.00 |
| Valine | 2.5 | 10.0 | 4.00 |
| This compound | 5.0 | 8.0 | 1.60 |
This illustrative data suggests that while this compound is a substrate for BCAT, the enzyme has a higher affinity and catalytic efficiency for its natural branched-chain amino acid substrates.
Visualizations
Caption: this compound is converted to 4-hydroxyphenylglyoxylate by BCAT.
Caption: Workflow for quantifying this compound and its metabolite.
Caption: Workflow for the spectrophotometric transaminase activity assay.
References
Cross-study comparison of Oxfenicine's effects in different animal models of heart failure
For Researchers, Scientists, and Drug Development Professionals
Oxfenicine, a competitive inhibitor of carnitine palmitoyltransferase-1 (CPT-1), has been investigated as a potential therapeutic agent for heart failure. By shifting myocardial energy metabolism from fatty acid oxidation to glucose oxidation, this compound aims to improve cardiac efficiency and function in the failing heart. This guide provides a cross-study comparison of this compound's effects in various animal models of heart failure, presenting quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways.
Quantitative Comparison of this compound's Effects
The following table summarizes the key quantitative outcomes of this compound treatment in different preclinical models of heart failure.
| Animal Model | Heart Failure Induction | Key Parameters Measured | This compound Treatment Group | Control/Untreated Group | Key Findings |
| Canine | Tachypacing-Induced | Hemodynamics, Left Ventricular (LV) Chamber Dilation | Attenuated adverse hemodynamic alterations and LV dilation.[1] | Progressive deterioration of hemodynamics and significant LV dilation.[1] | This compound extended the time to development of terminal heart failure.[1] |
| Rat (Obese) | Diet-Induced Obesity + Ischemia/Reperfusion | Post-ischemic cardiac function, Myocardial infarct size | Improved post-ischemic cardiac function and reduced infarct size.[2] | Worsened post-ischemic cardiac function and larger infarct size.[2] | Chronic this compound treatment improved myocardial tolerance to ischemia/reperfusion in obese rats.[2] |
| Rat (Control) | Ischemia/Reperfusion | Post-ischemic cardiac function, Myocardial infarct size | Worsened post-ischemic cardiac function.[2] | N/A | Chronic this compound treatment decreased myocardial tolerance to ischemia/reperfusion in control rats.[2] |
| Isolated Rat Heart | Low-flow Ischemia | Diastolic tension | Attenuated increases in diastolic tension during ischemia (p < 0.0002).[3][4] | Significant increase in diastolic tension. | This compound protects against diastolic dysfunction during ischemia.[3][4] |
| Swine | Regional Ischemia | LV dP/dt max | +55% increase in max LV dP/dt.[5] | N/A | Improved cardiac function in ischemic myocardium.[5] |
Detailed Experimental Protocols
Understanding the methodologies employed in these studies is crucial for interpreting the results and designing future experiments.
Tachypacing-Induced Heart Failure in Canines
This model mimics the clinical scenario of tachycardia-induced cardiomyopathy.
Protocol:
-
Animal Model: Adult mongrel dogs.
-
Surgical Instrumentation: A pacemaker is surgically implanted, typically with the pacing lead attached to the right ventricle.
-
Heart Failure Induction: The heart is paced at a high rate (e.g., 240 beats per minute) for a period of 3 to 5 weeks.[6] This sustained tachycardia leads to progressive left ventricular dysfunction, dilation, and the clinical signs of congestive heart failure.
-
This compound Administration: The dosage and administration route of this compound would be as per the specific study design, often initiated before or during the pacing protocol.
-
Endpoint Analysis: Hemodynamic parameters (e.g., left ventricular pressure, cardiac output), echocardiographic measurements (e.g., ejection fraction, ventricular dimensions), and neurohormonal activation are assessed at baseline and throughout the study period.
Pressure Overload-Induced Heart Failure in Rodents (Transverse Aortic Constriction - TAC)
This model simulates heart failure resulting from chronic pressure overload, such as that seen in aortic stenosis or hypertension.
Protocol:
-
Animal Model: Typically mice or rats.
-
Surgical Procedure: A suture is tied around the transverse aorta between the innominate and left common carotid arteries to create a partial constriction. This increases the afterload on the left ventricle.
-
Heart Failure Development: The pressure overload initially causes concentric hypertrophy, which, over time, transitions to eccentric hypertrophy, ventricular dilation, and contractile dysfunction.
-
This compound Administration: this compound would be administered at specified doses and durations, starting at a defined time point relative to the TAC surgery.
-
Endpoint Analysis: Cardiac function is evaluated using echocardiography (M-mode and Doppler) to measure parameters like ejection fraction, fractional shortening, and ventricular wall thickness. Histological analysis is performed to assess fibrosis and myocyte hypertrophy.
Ischemia/Reperfusion Injury in Rats
This model is relevant for studying the effects of drugs on myocardial infarction and subsequent heart failure.
Protocol:
-
Animal Model: Adult rats.
-
Surgical Procedure: The left anterior descending (LAD) coronary artery is temporarily ligated for a specific duration (e.g., 30-45 minutes) to induce myocardial ischemia. The ligature is then released to allow for reperfusion.
-
Injury Assessment: The area of infarction is typically measured using triphenyltetrazolium chloride (TTC) staining.
-
This compound Administration: this compound can be administered before ischemia (pre-conditioning), during ischemia, or at the onset of reperfusion.
-
Endpoint Analysis: Cardiac function is assessed by measuring hemodynamic parameters and through echocardiography. Biochemical markers of cardiac injury (e.g., troponins, creatine kinase) are also quantified.
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the inhibition of CPT-1, the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation. This leads to a metabolic shift towards increased glucose oxidation.
Caption: this compound inhibits CPT-1, reducing fatty acid oxidation and promoting glucose oxidation for ATP production.
The downstream consequences of this metabolic switch in the context of heart failure are multifaceted. By promoting glucose oxidation, which is more oxygen-efficient than fatty acid oxidation, this compound may improve the energy status of the failing heart. This can lead to a reduction in oxidative stress and potentially mitigate apoptosis and adverse cardiac remodeling, including fibrosis.
Caption: The metabolic shift induced by this compound can lead to improved cardiac function through various downstream effects.
Experimental Workflow
A typical experimental workflow for evaluating the effects of this compound in an animal model of heart failure is outlined below.
Caption: A generalized workflow for preclinical studies of this compound in heart failure models.
Conclusion
The available preclinical data suggest that this compound, by modulating myocardial metabolism, holds promise as a therapeutic strategy for heart failure. Its beneficial effects have been observed across different animal models, particularly in attenuating adverse remodeling and improving cardiac function under ischemic conditions. However, the contrasting results in control versus obese rats in the ischemia/reperfusion model highlight the importance of the underlying metabolic state of the subject. Further research is warranted to fully elucidate the long-term efficacy and safety of CPT-1 inhibition in the treatment of heart failure and to identify the patient populations most likely to benefit from this therapeutic approach.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of perhexiline and this compound on myocardial function and metabolism during low-flow ischemia/reperfusion in the isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the fatty acid blocking agents, this compound and 4-bromocrotonic acid, on performance in aerobic and ischemic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Canine Model of Pacing-Induced Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Myocardial Efficiency Impact of Oxfenicine and Ranolazine
For researchers, scientists, and drug development professionals, understanding the nuanced effects of cardiac metabolic modulators is paramount. This guide provides an objective comparison of two such agents, oxfenicine and ranolazine, focusing on their impact on myocardial efficiency. By examining their mechanisms of action, effects on substrate utilization, and overall cardiac performance, this document aims to provide a clear, data-driven resource.
Mechanisms of Action: A Tale of Two Targets
This compound and ranolazine improve myocardial efficiency through distinct primary mechanisms. This compound acts as a cardioselective inhibitor of carnitine palmitoyltransferase I (CPT-1), a key enzyme in fatty acid oxidation.[1][2] By inhibiting CPT-1, this compound reduces the heart's reliance on fatty acids for energy and promotes a shift towards more oxygen-efficient glucose oxidation.[3][4]
Ranolazine, on the other hand, primarily functions by inhibiting the late inward sodium current (late INa) in cardiomyocytes.[5][6][7][8] During ischemia, an increase in the late INa leads to intracellular sodium and subsequent calcium overload, impairing myocardial relaxation and increasing oxygen consumption.[5][6][8] Ranolazine mitigates this by reducing the late INa, thereby alleviating the detrimental effects of calcium overload.[5][6][7] While initially investigated as a partial fatty acid oxidation inhibitor, this is no longer considered its primary anti-anginal mechanism at therapeutic concentrations.[9] However, some studies suggest it can still stimulate glucose oxidation.[10][11]
Quantitative Effects on Myocardial Metabolism and Function
The following tables summarize quantitative data from preclinical studies on the effects of this compound and ranolazine on key parameters of myocardial efficiency. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are from separate experiments with varying models and conditions.
Table 1: Quantitative Effects of this compound on Myocardial Performance
| Parameter | Experimental Model | Key Findings | Reference |
| Glucose Oxidation | Anesthetized dogs | Increased from 17.3% to 39.9% of total substrate oxidized. | [3] |
| Fatty Acid Oxidation | Extracorporeally perfused swine hearts | 14CO2 production from labeled palmitate decreased by 55% at normal flows. | [12] |
| Myocardial Function | Extracorporeally perfused swine hearts | In ischemic hearts, LV systolic and developed pressures and max LV dP/dt were increased by 36%, 46%, and 41%, respectively. | [12] |
| Myocardial Blood Flow | Anesthetized dogs | Increased by 33% under normal conditions and by 71% during isoprenaline infusion. | [13] |
| Cardiac Hypertrophy | Chronic administration to dogs (1 year) | Dose-related increases in relative heart weight (up to 85%). | [13] |
| CPT-1 Inhibition (IC50) | Heart mitochondria | The active metabolite of this compound, 4-hydroxyphenylglyoxylate, has an IC50 of 11 µM for heart CPT-1. | [2] |
Table 2: Quantitative Effects of Ranolazine on Myocardial Performance
| Parameter | Experimental Model | Key Findings | Reference |
| Glucose Oxidation | Isolated working rat hearts | Increased glucose oxidation 1.5-fold to 3-fold. | [10] |
| Fatty Acid Oxidation | Isolated working rat hearts | No significant effect on fatty acid oxidation at 10 µM. | [9] |
| Myocardial Function (Ischemia/Reperfusion) | Isolated rabbit hearts | Fractional wall thickening recovered to 0.51 ± 0.05 vs. 0.35 ± 0.04 in vehicle. | [14] |
| Myocardial Oxygen Consumption (MVO2) | Clinical study in patients with CAD | No overall influence on cardiac oxygen consumption. | [15] |
| Coronary Flow | Isolated guinea pig hearts | Increased from a baseline of ~6 ml/g/min to ~7.8 ml/g/min during reperfusion. | [16] |
| Late INa Inhibition | Myocytes from dog and guinea pig hearts | Concentration-, voltage-, and frequency-dependent inhibition of INa,late. | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
References
- 1. Inhibition of Carnitine Palymitoyltransferase1b Induces Cardiac Hypertrophy and Mortality in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of this compound on cardiac carbohydrate metabolism in intact dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibition of the Late Sodium Current with Ranolazine - A New Cardioprotective Mechanism | ECR Journal [ecrjournal.com]
- 6. A novel mechanism for the treatment of angina, arrhythmias, and diastolic dysfunction: inhibition of late I(Na) using ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bjcardio.co.uk [bjcardio.co.uk]
- 8. CV Pharmacology | Late Sodium Current Blocker (Ranolazine) [cvpharmacology.com]
- 9. A comparison between ranolazine and CVT-4325, a novel inhibitor of fatty acid oxidation, on cardiac metabolism and left ventricular function in rat isolated perfused heart during ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ranolazine stimulates glucose oxidation in normoxic, ischemic, and reperfused ischemic rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulating fatty acid oxidation in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of reducing fatty acid metabolism on mechanical function in regionally ischemic hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Coronary hyperemia and cardiac hypertrophy following inhibition of fatty acid oxidation. Evidence of a regulatory role for cytosolic phosphorylation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ranolazine, an inhibitor of the late sodium channel current, reduces postischemic myocardial dysfunction in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ranolazine treatment for myocardial infarction? Effects on the development of necrosis, left ventricular function and arrhythmias in experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ranolazine reduces Ca2+ overload and oxidative stress and improves mitochondrial integrity to protect against ischemia reperfusion injury in isolated hearts - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Oxfenicine and Trimetazidine in Angina Models
A detailed review for researchers and drug development professionals.
In the landscape of anti-anginal therapies, metabolic modulators present a unique approach by optimizing myocardial energy metabolism rather than altering hemodynamics. This guide provides a comprehensive head-to-head comparison of two such agents, Oxfenicine and Trimetazidine, focusing on their performance in preclinical and clinical models of angina. While direct comparative studies are scarce, this document synthesizes available data to offer an objective analysis of their mechanisms, efficacy, and experimental backing.
Mechanism of Action: A Tale of Two Pathways
Both this compound and Trimetazidine exert their anti-anginal effects by shifting the heart's energy substrate preference from fatty acid oxidation to the more oxygen-efficient glucose oxidation. However, they achieve this through distinct molecular targets.
Trimetazidine primarily acts by inhibiting the mitochondrial enzyme long-chain 3-ketoacyl-CoA thiolase (3-KAT).[1][2] This enzyme is crucial for the beta-oxidation of fatty acids. By blocking this step, Trimetazidine reduces the heart's reliance on fatty acids for energy production, thereby promoting glucose utilization.[2][3] This metabolic switch is particularly beneficial during ischemia, as glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation.[2]
This compound , on the other hand, is a pro-drug that is converted to 4-hydroxyphenylglyoxylate. This active metabolite inhibits carnitine palmitoyltransferase I (CPT-1).[4][5] CPT-1 is the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for beta-oxidation. By inhibiting CPT-1, this compound effectively curtails fatty acid metabolism at an earlier stage than Trimetazidine.[4][6]
Figure 1: Comparative Signaling Pathways of this compound and Trimetazidine.
Efficacy in Angina Models: A Quantitative Comparison
While a direct head-to-head clinical trial is not available, individual studies provide valuable quantitative data on the efficacy of both drugs in treating angina.
This compound:
A study in patients with obstructive coronary artery disease demonstrated that intravenous administration of this compound (3-12 mg/kg) significantly increased the mean pacing time to angina from 289 ± 33 seconds to 360 ± 35 seconds.[7][8] This was accompanied by a decrease in myocardial oxygen consumption during pacing.[7]
| Parameter | Before this compound | After this compound | p-value |
| Pacing Time to Angina (s) | 289 ± 33 | 360 ± 35 | < 0.05 |
| Myocardial Oxygen Consumption (during pacing) | Decreased | - | - |
| Myocardial Lactate Extraction (during pacing) | Production | Extraction | Significant |
| Myocardial Free Fatty Acid Extraction (during pacing) | Positive | Significantly Fell | Significant |
| Table 1: Effects of this compound on Angina and Myocardial Metabolism.[7][8] |
Trimetazidine:
Multiple clinical trials and meta-analyses have established the efficacy of Trimetazidine in stable angina. A meta-analysis of 13 randomized controlled trials showed that Trimetazidine, when added to other anti-anginal drugs, was associated with a significant reduction in the weekly mean number of angina attacks and nitroglycerin use.[9] It also led to improvements in exercise tolerance, as evidenced by a longer time to 1mm ST-segment depression and increased total work.[9]
| Parameter | Trimetazidine vs. Other Anti-anginal Drugs |
| Weekly Mean Number of Angina Attacks (WMD) | -0.95 (95% CI: -1.30 to -0.61) |
| Weekly Nitroglycerin Use (WMD) | -0.98 (95% CI: -1.44 to -0.52) |
| Time to 1mm ST-segment Depression (WMD) | 0.30 (95% CI: 0.17 to 0.43) |
| Total Work (WMD) | 0.82 (95% CI: 0.44 to 1.20) |
| Exercise Duration at Peak Exercise (WMD, s) | 49.81 (95% CI: 15.04 to 84.57) |
| Table 2: Efficacy of Trimetazidine in Stable Angina Pectoris (Meta-analysis data).[9] |
Experimental Protocols
This compound Study in Angina Patients:
-
Study Design: 18 patients with obstructive coronary artery disease were studied at rest and during angina induced by rapid atrial pacing.[7][8]
-
Drug Administration: this compound was administered as an intravenous infusion at doses ranging from 3 to 12 mg/kg over 5 minutes.[7]
-
Measurements: Hemodynamic parameters, including heart rate, arterial pressure, and cardiac output, were measured. Blood samples were taken from the aorta and coronary sinus to determine myocardial extraction ratios of lactate, pyruvate, glucose, and free fatty acids.[7]
-
Endpoint: The primary endpoint was the time to onset of angina during rapid atrial pacing.[7]
Figure 2: Experimental Workflow for the this compound Angina Study.
Trimetazidine Meta-Analysis:
-
Study Selection: A meta-analysis of 13 randomized controlled trials (RCTs) published in English and Chinese was conducted.[9]
-
Inclusion Criteria: The analysis included RCTs comparing Trimetazidine in combination with other anti-anginal drugs versus other anti-anginal drugs alone in patients with stable angina pectoris.[9]
-
Primary Outcomes: The primary outcomes assessed were the number of weekly angina attacks, weekly nitroglycerin use, time to 1mm ST-segment depression, total work, and exercise duration at peak exercise.[9]
-
Statistical Analysis: Data were analyzed using Stata 12.0 software to calculate weighted mean differences (WMD) and 95% confidence intervals (CI).[9]
Conclusion
Both this compound and Trimetazidine represent a valuable therapeutic strategy in the management of angina by targeting myocardial metabolism. While they share the common goal of shifting energy substrate utilization from fatty acids to glucose, their distinct molecular targets, CPT-1 for this compound and 3-KAT for Trimetazidine, may have different downstream effects that warrant further investigation. The available data, though not from direct comparative trials, suggest that both agents are effective in reducing anginal symptoms and improving exercise tolerance. The choice between these agents in a clinical setting would likely depend on patient-specific factors and the availability of the drugs. For the research and development community, the differential mechanisms of these two drugs offer fertile ground for exploring more targeted and potent metabolic modulators for ischemic heart disease.
References
- 1. Trimetazidine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Trimetazidine Hydrochloride? [synapse.patsnap.com]
- 3. narayanahealth.org [narayanahealth.org]
- 4. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. The efficacy of trimetazidine on stable angina pectoris: a meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Profiling of Cells Treated with Oxfenicine versus a Pan-CPT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of Oxfenicine and pan-Carnitine Palmitoyltransferase (CPT) inhibitors, such as Etomoxir. By examining their mechanisms of action, on-target and off-target effects, and the resulting cellular metabolic profiles, this document aims to equip researchers with the necessary information to select the appropriate tool for their studies in metabolic research and drug development.
Introduction to CPT Inhibition and Metabolic Reprogramming
Carnitine Palmitoyltransferase (CPT) is a critical enzyme system in cellular metabolism, responsible for the transport of long-chain fatty acids into the mitochondria for β-oxidation. This process is a major source of cellular energy, especially in tissues with high energy demands like the heart and skeletal muscle. The CPT system has two main components: CPT1, located on the outer mitochondrial membrane, and CPT2, on the inner mitochondrial membrane. CPT1 is the rate-limiting step for fatty acid oxidation (FAO) and exists in three isoforms with distinct tissue distributions: CPT1A (liver), CPT1B (muscle and heart), and CPT1C (brain).[1][2]
Inhibitors of CPT1 are valuable research tools and potential therapeutic agents for diseases characterized by metabolic dysregulation, such as heart failure, diabetes, and cancer.[2][3] By blocking FAO, these inhibitors force a metabolic shift towards glucose oxidation for energy production. This guide focuses on comparing two types of CPT1 inhibitors: the isoform-preferential inhibitor this compound and pan-CPT inhibitors, with Etomoxir as a prime example.
Comparative Analysis: this compound vs. Pan-CPT Inhibitors
The primary distinction between this compound and pan-CPT inhibitors lies in their specificity for CPT1 isoforms and their potential for off-target effects.
Mechanism of Action
-
This compound: this compound is a pro-drug that is converted to its active metabolite, 4-hydroxyphenylglyoxylate (4-HPG), through transamination.[4] 4-HPG inhibits CPT1.[4]
-
Pan-CPT Inhibitors (e.g., Etomoxir): These inhibitors, like Etomoxir, are often irreversible and bind directly to the CPT1 enzyme.[5]
Specificity
-
This compound: Demonstrates tissue and isoform specificity. It preferentially inhibits the muscle and heart isoform, CPT1B, over the liver isoform, CPT1A.[1][3] The IC50 (concentration giving 50% inhibition) for 4-HPG is significantly lower for the heart CPT1 enzyme compared to the liver enzyme.[4]
-
Pan-CPT Inhibitors (e.g., Etomoxir): As their name suggests, these inhibitors are generally less specific and inhibit multiple CPT1 isoforms. However, some studies suggest Etomoxir may be more specific for the liver isoform (CPT1A).[3]
On-Target Metabolic Effects
Both this compound and pan-CPT inhibitors effectively reduce fatty acid oxidation and promote a shift to glucose metabolism. This is often referred to as the "Randle Cycle" in reverse.[3]
Off-Target Effects
-
This compound: Off-target effects are not widely reported in the literature.
-
Pan-CPT Inhibitors (e.g., Etomoxir): At higher concentrations (e.g., >100 µM), Etomoxir is known to have significant off-target effects.[6][7] These include:
-
Inhibition of Complex I of the electron transport chain: This impairs mitochondrial respiration independently of CPT1 inhibition.[6][8]
-
Depletion of cellular Coenzyme A (CoA): Etomoxir is converted to Etomoxiryl-CoA, which can sequester the cellular CoA pool, affecting numerous metabolic pathways.[9][10]
-
Quantitative Data Presentation
The following tables summarize the quantitative data on the effects of this compound and Etomoxir on cellular metabolism, compiled from various studies.
Table 1: Inhibitory Concentration (IC50) of CPT1 Inhibitors
| Inhibitor | Target | Tissue/Cell Type | IC50 | Reference |
| 4-Hydroxyphenylglyoxylate (from this compound) | CPT1 | Heart Mitochondria | 11 µM | [4] |
| 4-Hydroxyphenylglyoxylate (from this compound) | CPT1 | Liver Mitochondria | 510 µM | [4] |
| Etomoxir | CPT1 | Various Cancer Cells | ~5-12.5 µM (maximal inhibition) | [5] |
| Perhexiline | CPT1 | Cardiac Mitochondria | 77 µM | [11] |
| Perhexiline | CPT1 | Hepatic Mitochondria | 148 µM | [11] |
Table 2: Effects on Fatty Acid Oxidation (FAO)
| Inhibitor | Cell Type/Tissue | Concentration | Reduction in FAO | Reference |
| This compound | MCF-7 Cells | 3 mM | 64% | [5] |
| This compound | T47D Cells | 3 mM | 36% | [5] |
| Etomoxir | BT549 Cells | 10 µM | >80% (acylcarnitine reduction) | [12] |
| Etomoxir | MCF-7 Cells | 5 µM | 76% | [5] |
Table 3: Off-Target Effects of Etomoxir
| Effect | Cell Type | Concentration | Observation | Reference |
| Inhibition of Complex I | BT549 Cells | 200 µM | Direct inhibition of electron transport chain | [8][12] |
| Depletion of Coenzyme A | Macrophages | High concentrations | Disruption of M(IL-4) polarization | [9][10] |
Experimental Protocols
Measurement of Fatty Acid Oxidation using Radiolabeled Substrates
This protocol is a common method to directly quantify the rate of fatty acid oxidation.
-
Cell Culture: Plate cells in a suitable culture vessel and treat with this compound, a pan-CPT inhibitor, or vehicle control for the desired duration.
-
Radiolabeling: Add a radiolabeled fatty acid, such as [³H]palmitate or [¹⁴C]oleate, to the culture medium.
-
Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) to allow for the uptake and metabolism of the radiolabeled fatty acid.
-
Collection of Metabolites:
-
For [³H]palmitate, the oxidation process releases ³H₂O into the medium. The medium is collected, and the ³H₂O is separated from the unused [³H]palmitate by passing it through an ion-exchange column.
-
For [¹⁴C]oleate, the final product of complete oxidation is ¹⁴CO₂. The ¹⁴CO₂ is captured from the headspace of the sealed culture vessel using a trapping agent (e.g., sodium hydroxide).
-
-
Quantification: The amount of radioactivity in the collected ³H₂O or trapped ¹⁴CO₂ is measured using a scintillation counter.
-
Normalization: The rate of fatty acid oxidation is calculated and normalized to the total protein content or cell number.
Seahorse XF Analyzer Assay for Mitochondrial Respiration
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis, in real-time. This protocol is adapted from established methods for assessing CPT1-mediated respiration.[13][14][15]
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Inhibitor Treatment: Treat cells with this compound, a pan-CPT inhibitor, or vehicle control prior to or during the assay.
-
Assay Medium: Replace the culture medium with a low-buffered Seahorse XF assay medium supplemented with substrates like glucose, pyruvate, and glutamine. For measuring fatty acid oxidation, a medium containing palmitate conjugated to BSA is used.
-
Seahorse XF Analysis:
-
Place the cell culture plate in the Seahorse XF Analyzer.
-
Establish a baseline OCR and ECAR.
-
Inject the CPT1 inhibitor (if not pre-treated) through the instrument's ports and monitor the change in OCR to determine the reliance on long-chain fatty acid oxidation.
-
Perform a "Mito Stress Test" by sequentially injecting:
-
Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.
-
FCCP: An uncoupling agent, to determine maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
-
Data Analysis: The Seahorse software calculates various parameters of mitochondrial function, including basal respiration, ATP production, proton leak, maximal respiration, and spare respiratory capacity.
Visualizations
Signaling Pathway of CPT1 Inhibition
Caption: CPT1 inhibition blocks fatty acid entry into mitochondria, shifting metabolism to glucose.
Experimental Workflow for Metabolic Profiling
References
- 1. Antilipolytic and antilipogenic effects of the CPT-1b inhibitor this compound in the white adipose tissue of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]
- 3. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by perhexiline and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hpst.cz [hpst.cz]
- 15. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Oxfenicine
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Oxfenicine, a compound of interest in cardiovascular and metabolic disease research. Due to its chemical nature as a phenolic amino acid derivative and its biological activity, this compound requires careful waste management.
Hazard Classification and Waste Profile
This compound (IUPAC name: (2S)-2-amino-2-(4-hydroxyphenyl)acetic acid) is not explicitly listed as an acutely hazardous waste (P-list) or a toxic waste (U-list) by the Environmental Protection Agency (EPA). However, its chemical structure, containing a phenol group, and its known biological effects on mitochondrial metabolism warrant treating it as a hazardous waste as a precautionary measure. Phenolic compounds are often regulated as hazardous waste due to their potential toxicity.
Key Data for Waste Profile:
| Property | Value |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| Appearance | Solid |
| Known Hazards | Damages mitochondrial metabolism.[1] The presence of a phenol group suggests potential toxicity. |
Step-by-Step Disposal Procedures
The following procedures are designed to ensure the safe and compliant disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A fully buttoned laboratory coat
2. Waste Segregation: Proper segregation is critical to prevent dangerous chemical reactions and to facilitate correct disposal.
-
Solid this compound Waste: Collect pure this compound, contaminated lab materials (e.g., weighing boats, contaminated paper towels), and other solid residues in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid this compound Waste: Collect aqueous solutions containing this compound in a separate, sealed, and shatter-proof container labeled for hazardous aqueous waste. Do not mix with organic solvents.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
Empty Containers: Containers that held this compound should be managed as hazardous waste unless they are "RCRA empty." For non-acutely hazardous waste, this means all possible material has been removed. Given the precautionary approach, it is recommended to treat the containers as hazardous waste.
3. Waste Container Labeling: All waste containers must be accurately and clearly labeled.
-
Use a hazardous waste label.
-
Write the full chemical name: "this compound" and its concentration if in a solution.
-
Include the words "Hazardous Waste."
-
Indicate the primary hazard(s) (e.g., "Toxic").
-
Record the accumulation start date (the date the first waste was added to the container).
4. Storage of Waste: Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are tightly sealed to prevent spills or evaporation.
-
Store in a well-ventilated area.
-
Segregate the this compound waste container from incompatible materials. As a phenolic and amino acid compound, avoid storage with strong oxidizing agents, strong acids, and strong bases to prevent any potential reactions.
5. Final Disposal:
-
Do not dispose of this compound down the sink or in the regular trash. [2][3][4]
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The recommended final disposal method for this compound, as with many pharmaceutical and research chemicals, is incineration at a licensed facility.[4] Incineration ensures the complete destruction of the compound, preventing its release into the environment.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound waste generated in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility in research.
References
Essential Safety and Logistical Information for Handling Oxfenicine
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Oxfenicine. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste.
Hazard Identification and Personal Protective Equipment
This compound presents several health hazards that necessitate the use of appropriate personal protective equipment (PPE).[1] It is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1]
Table 1: Summary of this compound Hazards [1]
| Hazard Statement | GHS Classification | Description |
| H302 | Acute Toxicity, Oral, Category 4 | Harmful if swallowed. |
| H315 | Skin Corrosion/Irritation, Category 2 | Causes skin irritation. |
| H319 | Serious Eye Damage/Eye Irritation, Category 2 | Causes serious eye irritation. |
| H335 | Specific Target Organ Toxicity (single exposure), Category 3 | May cause respiratory irritation. |
Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy gloves tested to meet ASTM D6978 standard.[2] | To prevent skin contact and irritation.[1] |
| Eye Protection | Safety glasses with side shields or goggles. | To protect against splashes and dust, preventing serious eye irritation.[1] |
| Face Protection | Face shield (in addition to goggles). | Recommended when there is a significant risk of splashing.[1] |
| Lab Coat/Gown | Impermeable, long-sleeved lab coat that closes in the back.[2] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a chemical fume hood.[1] If not feasible, an elastomeric half-mask with a multi-gas cartridge and P100 filter is recommended, especially when handling powders.[2] | To prevent inhalation of dust or aerosols that may cause respiratory irritation.[1] |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is critical to minimize exposure risk. The following workflow should be followed:
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure, immediate action is crucial.
Table 3: First Aid Measures for this compound Exposure [1]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Spill Management
In case of a spill, follow these steps:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Do not let the product enter drains.[1] Cover the spill with a suitable absorbent material.[1]
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the material and place it into a designated, labeled waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating solution.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Caption: Disposal plan for this compound-contaminated waste.
Consult your institution's environmental health and safety (EHS) department for specific guidelines on hazardous waste disposal. Do not dispose of this compound or its containers in regular trash or down the drain.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
